molecular formula C18H10Br3N B1312369 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole CAS No. 73087-83-9

3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole

Cat. No.: B1312369
CAS No.: 73087-83-9
M. Wt: 480 g/mol
InChI Key: NRTDFHUSNYJENJ-UHFFFAOYSA-N
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Description

3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole is a useful research compound. Its molecular formula is C18H10Br3N and its molecular weight is 480 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dibromo-9-(4-bromophenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Br3N/c19-11-1-5-14(6-2-11)22-17-7-3-12(20)9-15(17)16-10-13(21)4-8-18(16)22/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTDFHUSNYJENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453674
Record name 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole
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Molecular Weight

480.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73087-83-9
Record name 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dibromo-9-(4-bromophenyl)carbazole
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Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties, synthesis, and potential applications of the carbazole derivative, 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole. This compound serves as a valuable building block in materials science, particularly in the development of organic light-emitting diodes (OLEDs), and demonstrates potential in the design of novel therapeutic agents.

Molecular and Quantitative Data

The fundamental properties of this compound are summarized below, providing key data for experimental design and characterization.

PropertyValue
Molecular Formula C₁₈H₁₀Br₃N
Molecular Weight 479.99 g/mol
Appearance White to off-white powder or crystalline solid
CAS Number 73087-83-9
Canonical SMILES C1=CC(=CC=C1N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)Br
InChI Key NRTDFHUSNYJENJ-UHFFFAOYSA-N

Experimental Protocols

The synthesis of this compound can be achieved in a two-step process involving the bromination of carbazole followed by an N-arylation reaction.

Step 1: Synthesis of 3,6-Dibromo-9H-carbazole

This procedure outlines the dibromination of carbazole using N-bromosuccinimide (NBS) as the brominating agent.

Materials:

  • Carbazole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Hexane

  • Distilled water

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve carbazole (e.g., 5.00 g, 30 mmol) in DMF (50 mL).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve NBS (e.g., 11.20 g, 63 mmol, 2.1 equivalents) in DMF (30 mL).

  • Add the NBS solution dropwise to the cooled carbazole solution with continuous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.

  • Pour the reaction mixture into a beaker containing 200 mL of distilled water to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with distilled water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude 3,6-Dibromo-9H-carbazole by flash chromatography on silica gel, eluting with a mixture of dichloromethane and hexane (e.g., 1:1 v/v).[1]

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain a white to off-white solid.

Step 2: Synthesis of this compound

This protocol describes the N-arylation of 3,6-Dibromo-9H-carbazole with 1,4-dibromobenzene via an Ullmann condensation reaction.

Materials:

  • 3,6-Dibromo-9H-carbazole (from Step 1)

  • 1,4-Dibromobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • A suitable ligand (e.g., 1,10-phenanthroline or L-proline)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 3,6-Dibromo-9H-carbazole, 1,4-dibromobenzene (as the aryl halide), CuI, K₂CO₃, and the chosen ligand.

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to reflux and stir for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Applications and Signaling Pathways

Carbazole derivatives are versatile compounds with significant applications in materials science and medicinal chemistry.

Role in Organic Light-Emitting Diodes (OLEDs)

3,6-Dibromo-9-aryl-9H-carbazole derivatives are excellent candidates for use as hole transport layer (HTL) materials in OLEDs.[2] Their rigid structure and electron-rich nature facilitate efficient hole injection from the anode and transport to the emissive layer, while also blocking electrons. The bromine atoms serve as convenient points for further functionalization to fine-tune the electronic properties of the material.

Fabrication of a Multilayer OLED Device: A typical OLED device incorporating a 3,6-dibromo-9-aryl-9H-carbazole derivative as the HTL can be fabricated by sequential thermal evaporation under high vacuum (< 10⁻⁶ Torr).[2]

  • Anode: A pre-cleaned Indium Tin Oxide (ITO) coated glass substrate is used.

  • Hole Transport Layer (HTL): The 3,6-dibromo-9-aryl-9H-carbazole derivative is deposited onto the ITO substrate to a thickness of 30-50 nm at a rate of 1-2 Å/s.[2]

  • Emissive Layer (EML): An emissive material such as Alq₃ is deposited to a thickness of 50-70 nm.[2]

  • Electron Transport Layer (ETL): An electron transport material like TPBi is deposited to a thickness of 20-40 nm.[2]

  • Electron Injection Layer (EIL): A thin layer of LiF (~1 nm) is deposited to facilitate electron injection.[2]

  • Cathode: A metal cathode, typically Aluminum (Al), is deposited to a thickness of 100-150 nm.[2]

  • Encapsulation: The device is encapsulated to protect it from atmospheric moisture and oxygen.

Potential in Drug Development and Cancer Research

Carbazole derivatives have been reported to exhibit a range of biological activities, including anticancer properties. While the specific signaling pathways for this compound have not been fully elucidated, studies on structurally related carbazole compounds suggest potential mechanisms of action. For instance, some carbazole derivatives have been shown to induce apoptosis in cancer cells through the activation of key signaling pathways. One such example is the activation of the p53 tumor suppressor pathway by a carbazole derivative in melanoma cells.[3] This activation can lead to cell cycle arrest and apoptosis.

Visualizations

The following diagrams, generated using the DOT language, illustrate the synthetic workflow and a plausible signaling pathway for the biological activity of carbazole derivatives.

G Synthesis Workflow for this compound Carbazole Carbazole Dibromo_Carbazole 3,6-Dibromo-9H-carbazole Carbazole->Dibromo_Carbazole Bromination NBS_DMF N-Bromosuccinimide (NBS) in DMF NBS_DMF->Dibromo_Carbazole Final_Product This compound Dibromo_Carbazole->Final_Product Ullmann Condensation Dibromobenzene 1,4-Dibromobenzene Dibromobenzene->Final_Product Ullmann_Reagents CuI, K2CO3, Ligand in DMF or Dioxane Ullmann_Reagents->Final_Product

Caption: Synthetic pathway for this compound.

G Hypothetical Signaling Pathway for Anticancer Activity of Carbazole Derivatives Carbazole_Derivative Carbazole Derivative (e.g., this compound) p38_JNK p38/JNK Activation Carbazole_Derivative->p38_JNK Induces Stress p53_Activation p53 Phosphorylation (Ser15) p38_JNK->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis Cancer_Cell Cancer Cell Cell_Cycle_Arrest->Cancer_Cell Inhibits Proliferation Apoptosis->Cancer_Cell Induces Cell Death

Caption: Plausible p53-mediated anticancer signaling pathway.

References

Synthesis of 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis route for 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole, a key intermediate in the development of advanced materials and pharmaceutical agents. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols, quantitative data, and workflow visualizations to support research and development efforts in materials science and medicinal chemistry.

Overview of the Synthetic Route

The synthesis of this compound is typically achieved in a two-step process. The first step involves the selective bromination of the carbazole core at the 3 and 6 positions to yield 3,6-dibromo-9H-carbazole. The subsequent step is the N-arylation of this intermediate with a 4-bromophenyl source, commonly via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination.

Step 1: Synthesis of 3,6-Dibromo-9H-carbazole

The precursor, 3,6-dibromo-9H-carbazole, is synthesized by the electrophilic bromination of carbazole. Several effective methods have been reported, with the choice of brominating agent and solvent influencing the reaction's yield and purity.

Quantitative Data for Synthesis of 3,6-Dibromo-9H-carbazole
MethodBrominating AgentSolvent(s)YieldPurityReference(s)
NBS BrominationN-Bromosuccinimide (NBS)N,N-Dimethylformamide (DMF)~95%High[1]
Dihydantoin Bromination1,3-Dibromo-5,5-dimethylhydantoinDehydrated EthanolHighHigh Purity[2]
Silica Gel Catalyzed NBSN-Bromosuccinimide (NBS)Methylene Chloride89.5%High[3]
Experimental Protocols for Synthesis of 3,6-Dibromo-9H-carbazole

Method A: Using N-Bromosuccinimide (NBS) in DMF [1][3]

  • Materials:

    • Carbazole

    • N-Bromosuccinimide (NBS)

    • N,N-Dimethylformamide (DMF)

    • Distilled Water

    • Dichloromethane (DCM)

    • Hexane

  • Procedure:

    • Dissolve carbazole (5.00 g, 30 mmol) in DMF (50 mL) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve NBS (11.20 g, 63 mmol, 2.1 equivalents) in DMF (30 mL).

    • Add the NBS solution dropwise to the cooled carbazole solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Pour the reaction mixture into 200 mL of water to precipitate the product.

    • Filter the precipitate and dry it in the air.

    • The crude product can be purified by flash chromatography on silica gel using a DCM/hexane (1:1) mixture as the eluent to yield the pure 3,6-dibromo-9H-carbazole.

Method B: Using 1,3-Dibromo-5,5-dimethylhydantoin in Ethanol [2]

  • Materials:

    • Carbazole

    • 1,3-Dibromo-5,5-dimethylhydantoin

    • Absolute Ethyl Alcohol

  • Procedure:

    • To a container, add carbazole and absolute ethyl alcohol.

    • At room temperature, add 1,3-Dibromo-5,5-dimethylhydantoin in batches.

    • Monitor the reaction by HPLC until no monobromination product is detected.

    • The crude product can be obtained by direct filtration.

    • The crude product is then subjected to hot ethanol reflux, followed by cooling and filtration to obtain the white crystalline solid product.

Step 2: Synthesis of this compound

The N-arylation of 3,6-dibromo-9H-carbazole with a 4-bromophenyl group is typically achieved through a cross-coupling reaction. The Ullmann condensation, using a copper catalyst, is a common and effective method.

Quantitative Data for Synthesis of this compound
PropertyValue
Molecular Formula C₁₈H₁₀Br₃N
Molecular Weight 479.99 g/mol
Appearance White to off-white powder or crystals
Melting Point 207.0 to 211.0 °C
Purity (HPLC) >98.0%
CAS Number 73087-83-9
Experimental Protocol for Synthesis of this compound

Ullmann Condensation Method

  • Materials:

    • 3,6-Dibromo-9H-carbazole

    • 1,4-Dibromobenzene

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃)

    • 1,10-Phenanthroline (or other suitable ligand)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 3,6-dibromo-9H-carbazole, 1,4-dibromobenzene (as the arylating agent), copper(I) iodide (catalyst), a suitable ligand such as 1,10-phenanthroline, and potassium carbonate (base).

    • Add anhydrous DMF to the flask.

    • Heat the reaction mixture to a temperature between 120-150 °C and stir for 24-48 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or LC-MS.

    • After cooling to room temperature, quench the reaction with an aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.

Visualizing the Synthesis Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis process.

Synthesis_Workflow cluster_step1 Step 1: Bromination of Carbazole cluster_step2 Step 2: N-Arylation Carbazole Carbazole Reaction1 Electrophilic Bromination Carbazole->Reaction1 Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Reaction1 Solvent1 Solvent (e.g., DMF) Solvent1->Reaction1 Intermediate 3,6-Dibromo-9H-carbazole Reaction1->Intermediate Reaction2 Ullmann Condensation Intermediate->Reaction2 Aryl_Halide 1,4-Dibromobenzene Aryl_Halide->Reaction2 Catalyst Copper Catalyst (e.g., CuI) Catalyst->Reaction2 Base Base (e.g., K₂CO₃) Base->Reaction2 Final_Product 3,6-Dibromo-9-(4-bromophenyl) -9H-carbazole Reaction2->Final_Product Experimental_Workflow start Start dissolve Dissolve Reactants & Catalyst in Solvent start->dissolve heat Heat Reaction Mixture (e.g., 120-150 °C) dissolve->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterization (NMR, MS, MP) purify->characterize end Final Product characterize->end

References

An In-depth Technical Guide to the NMR Spectra Analysis of 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole, a key intermediate in organic synthesis. This document outlines the detailed NMR data, experimental protocols for its synthesis and spectral acquisition, and a visual representation of its molecular structure to aid in research and development.

Molecular Structure and NMR Assignment

The chemical structure of this compound is presented below, with atoms numbered for clear NMR spectral assignment. This numbering scheme is used throughout this guide to correlate spectral data with specific protons and carbons in the molecule.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Quantitative NMR Data

The ¹H and ¹³C NMR spectra of this compound were recorded in Chloroform-d (CDCl₃) at 400 MHz and 100 MHz, respectively. The quantitative data are summarized in the tables below.

¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.73d8.52HH-2', H-6'
7.50dd8.7, 1.92HH-2, H-7
7.37d8.62HH-4, H-5
7.20d8.52HH-3', H-5'
¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
139.8C-4a, C-5a
136.0C-1'
133.5C-3', C-5'
129.7C-2, C-7
128.7C-2', C-6'
124.2C-4, C-5
123.5C-9a, C-12a
121.9C-4'
113.5C-1, C-8
111.4C-3, C-6

Experimental Protocols

Synthesis of this compound[1]

A solution of 9-(4-bromophenyl)-9H-carbazole (0.1 g, 0.31 mmol, 1 equivalent) in N,N-Dimethylformamide (DMF) was prepared. To this solution, a solution of N-Bromosuccinimide (NBS) (0.12 g, 0.69 mmol, 2.2 equivalents) in DMF (3.5 mL) was added dropwise with stirring. The reaction mixture was stirred at room temperature for 3 hours. Upon completion of the reaction, water was added to the mixture, which resulted in the formation of a white precipitate. The precipitate was then purified by recrystallization from hexane to yield the final product as a white solid (0.082 g, 55% yield).

NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz and 100 MHz spectrometer, respectively. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the workflow from starting materials to the final characterized product.

workflow start Starting Materials: 9-(4-bromophenyl)-9H-carbazole N-Bromosuccinimide (NBS) DMF reaction Bromination Reaction: - Dissolve starting material in DMF - Add NBS solution dropwise - Stir at room temperature for 3 hours start->reaction workup Workup: - Add water to precipitate product reaction->workup purification Purification: - Recrystallization from hexane workup->purification product Final Product: This compound purification->product characterization Characterization: - ¹H NMR Spectroscopy - ¹³C NMR Spectroscopy - High-Resolution Mass Spectrometry product->characterization

Caption: Workflow for the synthesis and characterization of this compound.

A Technical Guide to the Frontier Molecular Orbital Energies of 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Significance of HOMO and LUMO in Carbazole Derivatives

Carbazole and its derivatives are a prominent class of organic semiconducting materials, valued for their thermal stability and excellent hole-transporting properties. The energy levels of the HOMO and LUMO are fundamental parameters that govern the electronic and optical characteristics of these molecules. The HOMO level is associated with the ionization potential and relates to the material's ability to donate an electron (hole-transport capability), while the LUMO level corresponds to the electron affinity and indicates its ability to accept an electron (electron-transport capability). The difference between the HOMO and LUMO energy levels, known as the energy gap (Eg), determines the molecule's absorption and emission properties.[1][2]

Quantitative Data Summary

The following table presents a hypothetical but realistic set of quantitative data for 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole, illustrating the typical values obtained through the methodologies described in this guide.

MethodHOMO (eV)LUMO (eV)Energy Gap (Eg) (eV)Key Parameters
Experimental
Cyclic Voltammetry (CV)-5.85-2.453.40Onset Oxidation Potential (Eox) = 1.05 V vs. Fc/Fc+, Onset Reduction Potential (Ered) = -1.35 V vs. Fc/Fc+
UV-vis Spectroscopy--3.35Absorption Onset (λonset) = 370 nm
Theoretical
DFT (B3LYP/6-31G(d))-5.75-2.303.45Geometry optimization followed by single-point energy calculation.
TD-DFT (B3LYP/6-31G(d))--3.42Calculation of the lowest singlet excitation energy.

Note: The values presented in this table are illustrative and based on typical measurements for similar carbazole derivatives. They are intended to provide a reference for the expected range of HOMO and LUMO energies.

Experimental Protocols

A combined approach of cyclic voltammetry and UV-vis spectroscopy is commonly employed for the experimental determination of HOMO and LUMO energy levels.[3]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can be correlated to the HOMO and LUMO energy levels, respectively.[4]

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6).[3]

  • Electrochemical Cell: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[1]

  • Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The voltammogram will show peaks corresponding to the oxidation and reduction of the compound.

  • Calibration: The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard for calibration.[5]

  • Calculation: The HOMO and LUMO energy levels can be estimated from the onset oxidation (Eox) and reduction (Ered) potentials using the following empirical formulas[5]:

    • HOMO (eV) = -[Eox (vs. Fc/Fc+) + 4.8]

    • LUMO (eV) = -[Ered (vs. Fc/Fc+) + 4.8]

UV-visible (UV-vis) Spectroscopy

UV-vis spectroscopy is used to determine the optical energy gap (Eg) of a molecule by measuring its absorption of light in the ultraviolet and visible regions.[6] This energy gap corresponds to the energy required to promote an electron from the HOMO to the LUMO.[7]

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as dichloromethane or tetrahydrofuran.[3]

  • Measurement: The absorption spectrum of the solution is recorded using a UV-vis spectrophotometer. The spectrum plots absorbance versus wavelength.

  • Calculation: The optical energy gap is calculated from the onset of the absorption band (λonset) using the following equation[3]:

    • Eg (eV) = 1240 / λonset (nm)

The LUMO energy can then be estimated by combining the results from CV and UV-vis spectroscopy: LUMO = HOMO (from CV) + Eg (from UV-vis).

Theoretical Calculations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational methods used to predict the electronic structure and properties of molecules.[8][9]

Computational Workflow:

  • Molecular Geometry Optimization: The first step is to obtain the optimized ground-state geometry of the this compound molecule. This is typically performed using a DFT functional, such as B3LYP, with a suitable basis set, for example, 6-31G(d).[3] This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency calculation is then performed to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed to determine the energies of the molecular orbitals, including the HOMO and LUMO.

  • Excitation Energy Calculation (TD-DFT): To obtain the optical energy gap, a TD-DFT calculation is performed to determine the energy of the lowest singlet electronic transition, which corresponds to the HOMO-LUMO excitation.

Visualizations

Experimental Workflow for HOMO-LUMO Gap Determination

experimental_workflow cluster_cv Cyclic Voltammetry cluster_uvvis UV-vis Spectroscopy cluster_final Final Energy Level Determination cv_sample Prepare Solution (Carbazole + Solvent + Electrolyte) cv_measurement Perform CV Measurement (Three-electrode cell) cv_sample->cv_measurement cv_data Determine Onset Oxidation Potential (E_ox) cv_measurement->cv_data cv_homo Calculate HOMO Energy cv_data->cv_homo lumo_calc Calculate LUMO Energy (LUMO = HOMO + E_g) cv_homo->lumo_calc HOMO value uv_sample Prepare Dilute Solution (Carbazole + Solvent) uv_measurement Record Absorption Spectrum uv_sample->uv_measurement uv_data Determine Absorption Onset (λ_onset) uv_measurement->uv_data uv_egap Calculate Optical Energy Gap (E_g) uv_data->uv_egap uv_egap->lumo_calc E_g value

Caption: Experimental workflow for determining HOMO and LUMO energy levels.

Relationship Between Molecular Structure and Electronic Properties

structure_property cluster_structure Molecular Structure cluster_properties Electronic Properties carbazole Carbazole Core (Electron Donor) homo HOMO Energy Level carbazole->homo Influences substituents Substituents (e.g., Bromo groups) lumo LUMO Energy Level substituents->lumo Influences phenyl 9-Aryl Group (e.g., Bromophenyl) phenyl->homo Modifies phenyl->lumo Modifies egap Energy Gap (E_g) homo->egap lumo->egap

Caption: Influence of molecular structure on electronic properties.

References

An In-depth Technical Guide on the Thermal Stability of 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole. The document details its known thermal properties, outlines standard experimental protocols for thermal analysis, and presents logical workflows for its synthesis and characterization.

Introduction

This compound is a halogenated aromatic compound featuring a carbazole core. Carbazole derivatives are renowned for their high thermal stability and are integral components in the development of organic electronics, such as organic light-emitting diodes (OLEDs), due to their excellent charge-transporting properties.[1][2] The thermal stability of these materials is a critical parameter, dictating their processing conditions, operational lifetime, and overall reliability in electronic devices. An understanding of the thermal behavior of this compound is therefore essential for its application in materials science and for ensuring the stability of pharmaceutical formulations where carbazole scaffolds may be employed.

Physicochemical and Thermal Properties

Table 1: Thermal Properties of this compound and Related Carbazole Derivatives

Compound NameMelting Point (°C)Decomposition Temp. (TGA, 5% weight loss) (°C)Analysis Method
This compound 207.0 - 211.0[3]Data not available-
Carbazole Derivative 7a95[4]291[4]TGA/DSC
Carbazole Derivative 7b86[4]307[4]TGA/DSC
General Carbazole Derivatives-> 300[1]TGA

Based on the data for related carbazole structures, it is reasonable to infer that this compound possesses a high decomposition temperature, likely exceeding 300 °C.

Experimental Protocols for Thermal Analysis

The primary techniques for evaluating the thermal stability of organic compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

3.1. Thermogravimetric Analysis (TGA)

TGA is employed to determine the decomposition temperature (Td) by measuring the change in mass of a sample as a function of temperature.

  • Objective: To ascertain the temperature at which this compound begins to decompose and to evaluate its stability across a defined temperature range.

  • Methodology:

    • Sample Preparation: A small sample (typically 3-10 mg) of the dried compound is placed into an inert TGA crucible (e.g., alumina or platinum). It is crucial to ensure the sample is free of residual solvents or moisture.

    • Instrumentation: A calibrated thermogravimetric analyzer is used.

    • Atmosphere: The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Thermal Program: The sample is equilibrated at a starting temperature (e.g., 30 °C) and then heated at a constant rate, typically 10 °C/min, up to a final temperature (e.g., 800 °C).

    • Data Analysis: The sample's weight is recorded as a function of temperature. The decomposition temperature (Td) is commonly reported as the temperature at which a 5% weight loss occurs.

3.2. Differential Scanning Calorimetry (DSC)

DSC is utilized to detect thermal transitions such as melting (Tm) and glass transitions (Tg) by measuring the difference in heat flow between a sample and a reference.

  • Objective: To identify the melting point of this compound.

  • Methodology:

    • Sample Preparation: A small amount of the dried sample (typically 2-5 mg) is weighed into a hermetically sealed aluminum DSC pan.

    • Instrumentation: A calibrated differential scanning calorimeter is used with an empty sealed aluminum pan as a reference.

    • Atmosphere: An inert nitrogen atmosphere is maintained with a purge rate of 20-50 mL/min.

    • Thermal Program: A heat-cool-heat cycle is often employed. The sample is first heated to a temperature above its expected melting point at a rate of 10 °C/min, then cooled at a controlled rate, and finally reheated at 10 °C/min.

    • Data Analysis: The heat flow is plotted against temperature, and the melting point is determined from the peak of the melting endotherm.

Visualized Workflows and Pathways

4.1. Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for conducting thermal analysis on an organic compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation drying Drying of Sample weighing Precise Weighing drying->weighing crucible Loading into Crucible/Pan weighing->crucible tga TGA Analysis crucible->tga dsc DSC Analysis crucible->dsc tga_data Weight Loss vs. Temp Curve tga->tga_data dsc_data Heat Flow vs. Temp Curve dsc->dsc_data td Determine Td (5% loss) tga_data->td tm Determine Tm dsc_data->tm

Workflow for Thermal Stability Analysis.

4.2. Plausible Synthetic Pathway

Understanding the synthesis of this compound is relevant as impurities from the synthesis can affect its thermal stability. A plausible synthetic route is a two-step process starting from carbazole.

G cluster_0 Step 1: Bromination cluster_1 Step 2: N-Arylation carbazole Carbazole dibromocarbazole 3,6-Dibromo-9H-carbazole carbazole->dibromocarbazole N-Bromosuccinimide (NBS), DMF final_product This compound dibromocarbazole->final_product Cu(OAc)2, Pyridine bromophenyl 4-Bromophenylboronic Acid bromophenyl->final_product

Plausible Synthesis of the Target Compound.

Conclusion

This compound is a thermally stable organic compound with a melting point in the range of 207.0 to 211.0 °C.[3] While specific decomposition data is not currently available, based on the high thermal stability of related carbazole derivatives, a decomposition temperature exceeding 300 °C is anticipated.[1] The established protocols for TGA and DSC provide a clear framework for the experimental determination of its precise thermal properties. The inherent thermal robustness of the carbazole core makes this and related compounds highly suitable for applications in high-performance organic electronics and other fields requiring stable organic materials.

References

Photophysical properties of substituted carbazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Photophysical Properties of Substituted Carbazole Derivatives

Introduction

Carbazole, a heterocyclic aromatic compound, has garnered significant attention in materials science and medicinal chemistry due to its unique electronic and photophysical properties. The carbazole scaffold, consisting of a central five-membered nitrogen-containing ring fused to two benzene rings, offers a rigid and planar structure with a high triplet energy and good hole-transporting capabilities. Substitution at various positions on the carbazole core allows for the fine-tuning of its photophysical characteristics, including absorption and emission wavelengths, quantum yields, and lifetimes. This technical guide provides a comprehensive overview of the photophysical properties of substituted carbazole derivatives, detailing experimental methodologies and summarizing key data for researchers, scientists, and drug development professionals.

Core Photophysical Properties

The photophysical behavior of carbazole derivatives is governed by the nature and position of the substituent groups. Electron-donating or -withdrawing groups can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission properties.

Absorption and Emission Characteristics

Substituted carbazoles typically exhibit strong absorption in the ultraviolet (UV) region, with absorption maxima (λabs) often appearing between 280 and 400 nm. The introduction of electron-donating groups, such as alkyl or alkoxy moieties, generally leads to a bathochromic (red) shift in the absorption and emission spectra. Conversely, electron-withdrawing groups, like cyano or nitro groups, can induce a hypsochromic (blue) shift, although intramolecular charge transfer (ICT) states can sometimes lead to red-shifted emission in polar solvents.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the emission process. Many carbazole derivatives are highly fluorescent, with quantum yields often exceeding 0.5 in non-polar solvents. The fluorescence lifetime (τF), which is the average time the molecule spends in the excited state before returning to the ground state, is typically in the nanosecond range for carbazole-based fluorophores.

Tabulated Photophysical Data

The following tables summarize the key photophysical properties of selected substituted carbazole derivatives from the literature. These values can vary depending on the solvent and experimental conditions.

Table 1: Photophysical Properties of 3,6-Disubstituted Carbazole Derivatives

Substituent (R)Solventλabs (nm)λem (nm)ΦFτF (ns)Reference
-HCyclohexane293, 325, 338340, 3540.4210.9
-OCH3Dichloromethane305, 340360, 3750.55-
-CNAcetonitrile300, 335355, 3700.21-
-NO2Dioxane300, 3504500.01-

Table 2: Photophysical Properties of N-Substituted Carbazole Derivatives

Substituent (R')Solventλabs (nm)λem (nm)ΦFτF (ns)Reference
-EthylCyclohexane294, 326, 339342, 3560.4412.1
-PhenylToluene295, 328, 341350, 3650.38-
-VinylDichloromethane300, 330355, 370--

Experimental Protocols

Accurate determination of photophysical properties requires standardized experimental procedures. Below are detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λabs) and molar extinction coefficients (ε).

Methodology:

  • Sample Preparation: Prepare a stock solution of the carbazole derivative in a suitable spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile) at a concentration of approximately 10-3 M. From the stock solution, prepare a series of dilutions in the range of 10-5 to 10-6 M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette over a wavelength range of 200-800 nm. Use the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λabs). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Steady-State Fluorescence Spectroscopy

Objective: To determine the emission maxima (λem) and relative fluorescence quantum yield (ΦF).

Methodology:

  • Sample Preparation: Prepare a dilute solution of the carbazole derivative in a spectroscopic grade solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector.

  • Measurement: Excite the sample at its absorption maximum (λabs). Record the emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region.

  • Quantum Yield Determination: The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54). The quantum yield is calculated using the following equation:

    ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

    where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τF).

Methodology:

  • Instrumentation: Use a time-correlated single-photon counting (TCSPC) system. The excitation source is typically a pulsed laser or a light-emitting diode (LED).

  • Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded.

  • Data Analysis: The fluorescence decay profile is obtained by plotting the number of photons versus time. The decay data is then fitted to a single or multi-exponential function to determine the fluorescence lifetime(s).

Visualization of Concepts and Workflows

Diagrams created using the DOT language provide a clear visual representation of key processes and relationships in the study of carbazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_photophysical Photophysical Investigation cluster_application Application Testing synthesis Synthesis of Carbazole Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr mass_spec Mass Spectrometry nmr->mass_spec uv_vis UV-Vis Absorption mass_spec->uv_vis xray X-ray Crystallography fluorescence Steady-State & Time-Resolved Fluorescence uv_vis->fluorescence quantum_yield Quantum Yield Determination fluorescence->quantum_yield device Device Fabrication (e.g., OLED) quantum_yield->device sensing Sensing Assay quantum_yield->sensing imaging Bioimaging quantum_yield->imaging

Caption: General experimental workflow for the synthesis, characterization, and photophysical investigation of substituted carbazole derivatives.

jablonski_diagram S0 S0 (Ground State) S1 S1 (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) (Non-radiative) T1 T1 (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence

Caption: A simplified Jablonski diagram illustrating the key photophysical processes in a carbazole derivative.

Conclusion

Substituted carbazole derivatives represent a versatile class of compounds with tunable photophysical properties. By carefully selecting and positioning substituents on the carbazole core, researchers can design molecules with specific absorption and emission characteristics, high quantum yields, and desired lifetimes for a wide range of applications, including organic light-emitting diodes (OLEDs), chemical sensors, and fluorescent probes for biological imaging. The experimental protocols and data presented in this guide provide a foundational understanding for professionals working in the field of materials science and drug development. Further exploration into novel substitution patterns and their effects on photophysical properties will undoubtedly continue to expand the utility of this important class of molecules.

An In-depth Technical Guide to 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole: Synthesis, Suppliers, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole, a key building block in the development of advanced organic electronic materials. This document details commercially available suppliers, pricing, and a composite experimental protocol for its synthesis. Furthermore, it outlines its role in the broader context of organic semiconductor research.

Core Compound Data

Parameter Value
IUPAC Name This compound
CAS Number 73087-83-9[1]
Molecular Formula C₁₈H₁₀Br₃N
Molecular Weight 479.99 g/mol [2]
Appearance White to Almost white powder or crystal
Purity >98.0% (HPLC) offered by some suppliers
Storage Sealed in a dry, room temperature environment[2]

Commercial Availability and Cost

Several chemical suppliers offer this compound. The following table summarizes the available information from a selection of vendors. Please note that prices are subject to change and may not include shipping and handling fees.

Supplier Product Code Purity Quantity Price (USD)
Abacipharm AB16516Not Specified5g$313.05[1]
25g$1064.60[1]
BLDpharm Not SpecifiedNot SpecifiedInquireInquire
Boron Molecular BM130897%InquireInquire
TCI Chemicals D4563>98.0% (HPLC)InquireInquire

Synthesis and Experimental Protocols

Step 1: Synthesis of 3,6-Dibromo-9H-carbazole

This procedure is adapted from the bromination of carbazole using N-bromosuccinimide (NBS).

Materials:

  • Carbazole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Distilled Water

Procedure:

  • Dissolve carbazole in DMF in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of NBS (2.1 equivalents) in DMF to the carbazole solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.[3]

  • Pour the reaction mixture into water to precipitate the product.

  • Filter the precipitate and wash thoroughly with water.

  • The crude product can be purified by flash chromatography.

Step 2: N-Arylation of 3,6-Dibromo-9H-carbazole

This step involves a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination. A modified Ullmann condensation is described below.

Materials:

  • 3,6-Dibromo-9H-carbazole

  • 1,4-Dibromobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) or other suitable solvent/ligand system.

Procedure:

  • Combine 3,6-Dibromo-9H-carbazole, 1,4-dibromobenzene (in excess), CuI, and K₂CO₃ in a reaction vessel.

  • Add DMPU as a solvent and ligand.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a high temperature (e.g., 170°C) for several hours.[4]

  • After cooling, quench the reaction with an acidic solution (e.g., 1N HCl).

  • Filter the precipitate and wash with ammonia solution and water to remove copper salts.

  • The crude this compound can be purified by column chromatography using a non-polar eluent like hexane.[4]

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

G Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification start Start Materials: Carbazole & 1,4-Dibromobenzene bromination Step 1: Bromination (NBS, DMF) start->bromination arylation Step 2: N-Arylation (CuI, K2CO3, DMPU) bromination->arylation crude_product Crude Product arylation->crude_product quenching Quenching (HCl, NH3H2O) crude_product->quenching chromatography Column Chromatography (Hexane) quenching->chromatography final_product Pure this compound chromatography->final_product

Caption: A generalized workflow for the synthesis and purification of this compound.

Role in Signaling Pathways and Material Science

While not directly involved in biological signaling pathways in the traditional sense, this compound is a crucial component in the "signaling" of charge carriers (electrons and holes) within organic electronic devices. Its electron-rich carbazole core and the tunability offered by the bromo-substituents make it an excellent building block for:

  • Hole-Transporting Materials (HTMs): The carbazole moiety is known for its ability to transport positive charge carriers (holes).

  • Host Materials for Phosphorescent Organic Light-Emitting Diodes (OLEDs): The high triplet energy of the carbazole core allows it to effectively host phosphorescent emitters without quenching their emission.

  • Organic Photovoltaics (OPVs): As a donor material in the active layer of solar cells.

The bromo-substituents at the 3, 6, and 4'-positions serve as reactive handles for further chemical modifications, such as Suzuki or Stille cross-coupling reactions. This allows for the construction of larger, more complex organic molecules and polymers with tailored electronic and photophysical properties.

The following diagram illustrates the logical relationship of this molecule as a building block in the development of organic electronic materials.

G Role in Organic Electronics cluster_reactions Further Synthesis cluster_materials Resulting Materials cluster_applications Device Applications molecule This compound (Building Block) suzuki Suzuki Coupling molecule->suzuki stille Stille Coupling molecule->stille buchwald Buchwald-Hartwig Amination molecule->buchwald polymers Conjugated Polymers suzuki->polymers dendrimers Dendrimers suzuki->dendrimers small_molecules Functional Small Molecules suzuki->small_molecules stille->polymers stille->dendrimers stille->small_molecules buchwald->polymers buchwald->dendrimers buchwald->small_molecules oleds OLEDs polymers->oleds opvs OPVs polymers->opvs ofets OFETs polymers->ofets dendrimers->oleds dendrimers->opvs dendrimers->ofets small_molecules->oleds small_molecules->opvs small_molecules->ofets

Caption: The role of this compound as a versatile building block in organic electronics.

References

Methodological & Application

Application Notes: 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole in OLED Hole Transport Layers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbazole derivatives are a cornerstone in the development of high-performance organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs).[1][2][3][4] Their inherent electron-rich nature, rigid structure, and high thermal stability make them excellent candidates for charge transport materials.[1] Among these, 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole serves as a versatile and crucial building block for Hole Transport Layers (HTLs). The bromine atoms at the 3, 6, and 4' positions act as strategic handles for further functionalization through various cross-coupling reactions.[1] This allows for the precise tuning of the material's electronic and physical properties, such as HOMO/LUMO energy levels, hole mobility, and glass transition temperature (Tg), to optimize device performance.[1]

This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound and its derivatives as HTL materials in OLEDs.

Molecular Structure and Functionality

The core function of a Hole Transport Layer (HTL) in an OLED is to facilitate the efficient injection of holes from the anode (typically Indium Tin Oxide - ITO) and transport them to the emissive layer (EML). An ideal HTL material should possess a high hole mobility and a Highest Occupied Molecular Orbital (HOMO) energy level that aligns well with the work function of the anode and the HOMO level of the EML to minimize the energy barrier for hole injection. Carbazole derivatives, known for their thermal stability and good film-forming properties, are widely used to enhance device longevity and prevent operational degradation.[1][5]

Figure 1: General molecular placement within a multilayer OLED device.

Quantitative Data

While this compound is a pivotal intermediate, comprehensive performance data for the unmodified compound used directly as an HTL is not extensively documented. It is typically functionalized to enhance its properties. The following tables provide key properties of the base molecule and representative data for other carbazole derivatives to illustrate the typical performance range achievable.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 159217-89-7[6]
Molecular Formula C₁₈H₁₀Br₃N
Molecular Weight 483.99 g/mol
Purity >97% (typical)[6]

Table 2: Performance Characteristics of Representative Carbazole-Based HTL Materials

MaterialHOMO (eV)LUMO (eV)Tg (°C)Device Efficiency (EQE, %)Reference
Spiro-OMeTAD ~ -5.1~ -2.1125>25 (in PSCs)[7]
PTAA ~ -5.2~ -2.0~150>20 (in PSCs)[7]
T11-T14 Derivatives Not specifiedNot specified86-155Not specified[1]
TECEB Not specifiedNot specified130Not specified[1]
4-(9H-carbazol-9-yl)triphenylamine Derivatives Not specifiedNot specified148-165Enhanced vs. reference[8]

Note: Data for Spiro-OMeTAD and PTAA are included as industry benchmarks. The performance of carbazole derivatives is highly dependent on their specific functionalization.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a potential two-step synthesis adapted from literature procedures for similar compounds.[9][10]

Figure 2: Logical workflow for the synthesis of the target compound.

Step 1: Synthesis of 3,6-Dibromo-9H-carbazole [9]

  • Dissolve carbazole (e.g., 5.0 g, 30 mmol) in dimethylformamide (DMF, 50 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of N-Bromosuccinimide (NBS) (e.g., 11.2 g, 63 mmol) in DMF (30 mL).

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Precipitate the product by adding water (200 mL) to the reaction mixture.

  • Filter the precipitate, wash with water, and dry in air.

  • Purify the crude product by flash chromatography (silica gel, eluent DCM/hexane 1:1) to yield 3,6-dibromo-9H-carbazole.

Step 2: Synthesis of this compound (Adapted from[10])

  • In a reaction vessel under a nitrogen atmosphere, combine 3,6-Dibromo-9H-carbazole, 1,4-dibromobenzene (as the aryl source), copper(I) iodide (CuI) as a catalyst, and potassium carbonate (K₂CO₃) as the base.

  • Add a high-boiling point solvent such as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).

  • Heat the mixture to approximately 170°C for several hours (e.g., 11 hours).

  • After cooling, quench the reaction with a dilute acid solution (e.g., 1 N HCl).

  • Filter the resulting precipitate and wash it sequentially with an ammonia solution and water.

  • Purify the final solid product using column chromatography with a suitable eluent like hexane to afford the desired this compound.

Protocol 2: OLED Device Fabrication via Vacuum Thermal Evaporation

This is a general protocol for fabricating a multilayer OLED using a carbazole derivative as the HTL.[1]

1. Substrate Cleaning:

  • Sequentially sonicate ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol (15 minutes each).

  • Dry the substrates with a nitrogen gun.

  • Treat with UV-ozone for 10-15 minutes immediately before loading into the evaporation chamber.

2. Thin Film Deposition:

  • Place the cleaned substrates and crucibles containing the organic materials and metals into a high-vacuum thermal evaporation system.

  • Evacuate the chamber to a pressure below 10⁻⁶ Torr.

  • Deposit the layers sequentially onto the ITO substrate in the following order:

    • Hole Transport Layer (HTL): Evaporate the 3,6-dibromo-9-aryl-9H-carbazole derivative to a thickness of 30-50 nm. Maintain a deposition rate of approximately 1-2 Å/s.[1]

    • Emissive Layer (EML): Deposit the emissive material (e.g., Alq₃) to a thickness of 50-70 nm.[1]

    • Electron Transport Layer (ETL): Deposit the electron transport material (e.g., TPBi) to a thickness of 20-40 nm.[1]

    • Electron Injection Layer (EIL): Deposit a thin layer of LiF (approx. 1 nm) to facilitate electron injection.[1]

    • Cathode: Deposit the metal cathode (e.g., Aluminum) to a thickness of 100-150 nm.[1]

3. Encapsulation:

  • After deposition, transfer the device to a nitrogen-filled glovebox.

  • Encapsulate the device using a glass lid and UV-curable epoxy resin to protect the organic layers from oxygen and moisture.

OLED_Fabrication_Workflow OLED Fabrication Workflow sub_clean Substrate Cleaning (Sonication, UV-Ozone) load_vac Load into Vacuum Chamber (<10⁻⁶ Torr) sub_clean->load_vac dep_htl 1. HTL Deposition (Carbazole Derivative, 30-50 nm) load_vac->dep_htl dep_eml 2. EML Deposition (e.g., Alq₃, 50-70 nm) dep_htl->dep_eml dep_etl 3. ETL Deposition (e.g., TPBi, 20-40 nm) dep_eml->dep_etl dep_eil 4. EIL Deposition (LiF, ~1 nm) dep_etl->dep_eil dep_cathode 5. Cathode Deposition (Al, 100-150 nm) dep_eil->dep_cathode encapsulate Encapsulation (N₂ Glovebox) dep_cathode->encapsulate complete Finished Device encapsulate->complete

Figure 3: Step-by-step workflow for OLED device fabrication.

References

Application Note: Thermal Evaporation of 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the thermal evaporation of 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole, a carbazole derivative of interest for applications in organic electronics. The following sections outline the material properties, a comprehensive experimental procedure, and recommended characterization techniques.

Material Properties and Deposition Parameters

A summary of the physical properties of this compound and the recommended parameters for its thermal evaporation are presented in Table 1. The evaporation temperature is estimated based on the material's melting point, and it is crucial to perform initial optimization runs to determine the ideal conditions for a specific deposition system.

Table 1: Material Properties and Recommended Thermal Evaporation Parameters

ParameterValueNotes
Material Properties
Chemical FormulaC₁₈H₁₀Br₃N
Molecular Weight480.00 g/mol
Melting Point207-211 °CA critical parameter for determining the evaporation temperature.
Purity>98%High purity is essential for achieving desired film properties.
Deposition Parameters
Base Pressure< 5 x 10⁻⁶ TorrA high vacuum is necessary to prevent contamination and ensure a long mean free path for the evaporated molecules.
Evaporation Temperature190-220 °CStart with a temperature slightly below the melting point and gradually increase to achieve the desired deposition rate.
Deposition Rate0.1-0.5 Å/sA slow deposition rate generally leads to more uniform and well-ordered films.
Substrate TemperatureRoom Temperature (20-25 °C)Can be varied to study its effect on film morphology and properties.
Source-to-Substrate Distance15-20 cmThis distance can be adjusted to optimize film uniformity.
Film Thickness50-100 nmThe target thickness will depend on the specific application.

Experimental Protocol

This protocol details the steps for the thermal evaporation of this compound. The procedure is divided into three main stages: substrate preparation, thermal evaporation, and post-deposition handling.

Substrate Preparation

The quality of the deposited thin film is highly dependent on the cleanliness of the substrate. The following is a standard cleaning procedure for Indium Tin Oxide (ITO) coated glass or quartz substrates.

  • Initial Cleaning: Begin by sonicating the substrates in a beaker containing a detergent solution (e.g., 2% Alconox) for 15 minutes.

  • Solvent Cleaning: Sequentially sonicate the substrates in the following solvents for 15 minutes each:

    • Deionized (DI) water

    • Acetone

    • Isopropanol (IPA)

  • Final Rinse: Thoroughly rinse the substrates with DI water.

  • Drying: Dry the substrates using a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment (Optional but Recommended): For applications requiring a high degree of surface cleanliness and hydrophilicity, treat the substrates with UV-ozone for 10-15 minutes immediately before loading them into the deposition chamber.

Thermal Evaporation Process
  • Crucible Loading: Carefully load a clean, outgassed refractory metal crucible (e.g., tungsten or molybdenum) with this compound powder. Ensure that the crucible is not overfilled to prevent spillage during heating.

  • System Pump-Down: Load the prepared substrates into the substrate holder and place the loaded crucible into the evaporation source holder within the thermal evaporation chamber. Evacuate the chamber to a base pressure of less than 5 x 10⁻⁶ Torr.

  • Deposition:

    • Slowly ramp up the current to the evaporation source to begin heating the crucible.

    • Monitor the deposition rate using a quartz crystal microbalance (QCM).

    • Once the desired deposition rate (e.g., 0.2 Å/s) is achieved and stable, open the shutter to begin depositing the material onto the substrates.

    • Continue the deposition until the desired film thickness is reached.

  • Cool Down: Once the desired thickness is achieved, close the shutter and slowly ramp down the current to the evaporation source. Allow the crucible and the chamber to cool down for at least 30 minutes before venting.

Post-Deposition Handling
  • Venting: Slowly vent the chamber with an inert gas such as nitrogen.

  • Sample Removal: Carefully remove the coated substrates from the chamber.

  • Storage: Store the samples in a clean, dry environment, preferably in a desiccator or a nitrogen-filled glovebox, to prevent contamination and degradation.

Thin Film Characterization

To evaluate the quality and properties of the deposited this compound thin films, a variety of characterization techniques can be employed. The choice of techniques will depend on the specific research goals.

Table 2: Recommended Thin Film Characterization Techniques

TechniqueInformation Obtained
Structural and Morphological Analysis
Atomic Force Microscopy (AFM)Surface topography, roughness, and grain size.
Scanning Electron Microscopy (SEM)High-resolution imaging of the film's surface morphology.
X-ray Diffraction (XRD)Crystalline structure and orientation of the thin film.
Optical and Electronic Properties
UV-Visible SpectroscopyAbsorption and transmission spectra, optical bandgap.
Photoluminescence SpectroscopyEmission properties of the thin film.
Compositional Analysis
X-ray Photoelectron Spectroscopy (XPS)Elemental composition and chemical states of the film surface.

Experimental Workflow

The following diagram illustrates the key stages of the thermal evaporation process.

experimental_workflow cluster_prep Substrate Preparation cluster_dep Thermal Evaporation cluster_char Film Characterization p1 Initial Cleaning (Detergent Sonication) p2 Solvent Cleaning (DI Water, Acetone, IPA) p1->p2 p3 Drying (Nitrogen Gas) p2->p3 p4 UV-Ozone Treatment (Optional) p3->p4 d1 Crucible Loading p4->d1 d2 System Pump-Down (<5x10⁻⁶ Torr) d1->d2 d3 Deposition (0.1-0.5 Å/s) d2->d3 d4 Cool Down d3->d4 c1 Structural/Morphological (AFM, SEM, XRD) d4->c1 c2 Optical/Electronic (UV-Vis, PL) d4->c2 c3 Compositional (XPS) d4->c3

Caption: Experimental workflow for the thermal evaporation of this compound.

Application Notes and Protocols for Suzuki Coupling Reactions with 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of arylated carbazole derivatives via Suzuki-Miyaura cross-coupling reactions using 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole as the starting material. The strategic functionalization of this tribrominated carbazole scaffold allows for the creation of a diverse range of molecular architectures with potential applications in drug discovery, materials science, and organic electronics.

The presence of three distinct carbon-bromine bonds on the this compound molecule offers opportunities for selective or exhaustive arylation, enabling the synthesis of di- and tri-substituted products. The reactivity of the C-Br bonds on the carbazole core (positions 3 and 6) can differ from that on the N-phenyl ring, allowing for a degree of chemoselectivity based on the chosen reaction conditions. Generally, the C-Br bonds on the electron-rich carbazole nucleus are more susceptible to oxidative addition to the palladium catalyst than the C-Br bond on the N-phenyl substituent. However, with appropriate catalyst systems and conditions, exhaustive tri-arylation can be achieved.

Carbazole and its derivatives are key structural motifs in a wide range of biologically active compounds and functional organic materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex carbazole-containing molecules.

General Catalytic Cycle for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The fundamental steps include oxidative addition of the organohalide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln R-Pd(II)L2-X R¹-Pd(II)L₂-X Pd(0)Ln->R-Pd(II)L2-X R-X R¹-X (Aryl Halide) Oxidative_Addition Oxidative Addition R-X->Oxidative_Addition Oxidative_Addition->R-Pd(II)L2-X R-Pd(II)L2-R R¹-Pd(II)L₂-R² R-Pd(II)L2-X->R-Pd(II)L2-R ArB(OH)2 R²-B(OH)₂ (Boronic Acid) Base Base ArB(OH)2->Base Transmetalation Transmetalation Base->Transmetalation Transmetalation->R-Pd(II)L2-R R-Pd(II)L2-R->Pd(0)Ln Reductive_Elimination Reductive Elimination R-Pd(II)L2-R->Reductive_Elimination R-R R¹-R² (Coupled Product) Reductive_Elimination->R-R

General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Selective Di-substitution at the 3 and 6 Positions

This protocol is designed for the selective Suzuki-Miyaura coupling at the 3 and 6 positions of the carbazole core, leaving the 4-bromophenyl group at the 9-position intact. This selectivity is generally achieved under milder reaction conditions and by controlling the stoichiometry of the boronic acid.

Workflow for selective di-arylation at positions 3 and 6.
  • This compound (1.0 equiv)

  • Arylboronic acid (2.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 4.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1 or 1,4-Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for reaction, workup, and purification

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon three times to create an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of argon, add the degassed solvent system. Bubble argon through the solution for 15-20 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Extraction and Drying: Separate the organic layer and extract the aqueous layer twice more with the organic solvent. Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 3,6-diaryl-9-(4-bromophenyl)-9H-carbazole.

Protocol 2: Exhaustive Tri-substitution

This protocol aims for the complete arylation of all three bromine atoms on the this compound scaffold. This generally requires more forcing conditions, a higher equivalence of the boronic acid, and potentially a more active catalyst system.

Workflow for exhaustive tri-arylation.
  • This compound (1.0 equiv)

  • Arylboronic acid (3.5 - 4.0 equiv)

  • Palladium catalyst and ligand (e.g., Pd₂(dba)₃, 2 mol% and SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 6.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1 or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for reaction, workup, and purification

  • Reaction Setup: In a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the palladium precatalyst and the phosphine ligand, followed by the degassed solvent.

  • Reaction: Heat the reaction mixture to 100-110°C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction may require 24-48 hours for complete conversion.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine.

  • Extraction and Drying: Separate the organic layer, extract the aqueous phase with the organic solvent, and dry the combined organic layers over anhydrous sodium sulfate.

  • Purification: After filtration and concentration under reduced pressure, purify the crude product by flash column chromatography to afford the pure tri-arylated carbazole derivative.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 3,6-dibromocarbazole derivatives. While this data is for a closely related substrate, it provides a strong indication of the expected outcomes for the di-substitution of this compound under similar conditions. Yields for the tri-substitution are expected to be slightly lower and will be highly dependent on the specific boronic acid and reaction conditions used.

EntryStarting MaterialBoronic AcidCatalyst (mol%) / LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)
13,6-Dibromo-9-ethylcarbazolePhenylboronic AcidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Toluene/Ethanol/H₂O (4:1:1)8012~90
23,6-Dibromo-9H-carbazolePhenylboronic AcidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3.0)Dioxane/H₂O (4:1)1002485-95
33,6-Dibromo-9-hexyl-9H-carbazole4-Methoxyphenylboronic AcidPd(PPh₃)₄ (3)Na₂CO₃ (2.0)DME/H₂O (4:1)9018~88
43,6-Dibromo-9-(p-tolylsulfonyl)-9H-carbazole4-Fluorophenylboronic acidPd₂(dba)₃ (1.5) / P(t-Bu)₃ (3)Cs₂CO₃ (2.5)Toluene11016~92

Data adapted from literature on 3,6-dibromocarbazole derivatives and is intended to be representative.

Troubleshooting and Optimization

  • Low Yields: If yields are low, consider increasing the reaction temperature, screening different palladium catalysts and ligands (e.g., Buchwald-type ligands like SPhos or XPhos), or trying a different base (K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings). Ensure all reagents and solvents are anhydrous and thoroughly degassed.

  • Incomplete Conversion: This may be due to catalyst deactivation or insufficient reactivity. Increasing the catalyst loading or switching to a more robust catalyst system can be beneficial. For the tri-substitution, longer reaction times are often necessary.

  • Side Reactions: Homocoupling of the boronic acid can occur, particularly in the presence of oxygen. Rigorous exclusion of air is critical. Protodebromination (loss of a bromine atom) can also be a competing pathway.

These protocols and application notes provide a solid foundation for researchers to successfully employ Suzuki-Miyaura cross-coupling reactions on this compound for the synthesis of novel and complex molecular structures.

Application Notes and Protocols for Buchwald-Hartwig Amination of Brominated Carbazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of brominated carbazoles, a cornerstone reaction in the synthesis of functionalized carbazole derivatives utilized in medicinal chemistry and materials science.[1][2] This document outlines detailed experimental protocols, summarizes key reaction parameters, and presents quantitative data to facilitate reaction optimization and application.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine.[2] For brominated carbazoles, this reaction is instrumental in introducing nitrogen-containing substituents, leading to a diverse range of compounds with applications in pharmaceuticals, organic electronics, and more.[1] The reaction's success is highly dependent on the careful selection of the palladium source, phosphine ligand, base, and solvent.[1]

Key Reaction Parameters

Successful Buchwald-Hartwig amination of brominated carbazoles requires meticulous optimization of several parameters. The choice of catalyst, ligand, base, and solvent are all critical for achieving high yields and purity.[1]

Table 1: Common Reagents for Buchwald-Hartwig Amination of Brominated Carbazoles [1]

ComponentExamplesKey Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are common and effective precatalysts that generate the active Pd(0) species in situ.
Ligand XPhos, RuPhos, BrettPhos, XantphosBulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions. Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are suitable for substrates with base-sensitive functional groups.
Solvent Toluene, Dioxane, THFAnhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene and dioxane are frequently used.

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of brominated carbazoles. Optimization of specific parameters may be necessary for different substrates and amines.

Protocol 1: General Procedure for the Amination of 3-Bromocarbazole

This protocol describes a typical procedure for the mono-amination of a brominated carbazole.

Materials:

  • 3-Bromocarbazole

  • Amine (e.g., aniline, primary/secondary alkylamine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine 3-bromocarbazole, the palladium precatalyst, and the phosphine ligand.

  • Reagent Addition: Add the base to the flask.

  • Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent, followed by the amine.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted aminocarbazole.

Protocol 2: Double Amination of 3,6-Dibromocarbazole

This protocol is designed for the synthesis of 3,6-diaminocarbazole derivatives.[1]

Materials:

  • 3,6-Dibromocarbazole

  • Amine (2.2 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., p-xylene)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask equipped with a reflux condenser

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 3,6-dibromocarbazole, the palladium precatalyst, and the phosphine ligand.[1]

  • Reagent Addition: Add the base to the flask.[1]

  • Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent, followed by the amine.[1]

  • Reaction: Heat the reaction mixture to 125 °C with vigorous stirring for the specified reaction time.[3]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.[1]

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[1]

Quantitative Data

The following tables summarize yields for the Buchwald-Hartwig amination of various brominated carbazoles with different amines under specific conditions.

Table 2: Buchwald-Hartwig Amination of 3-Bromocarbazole Derivatives [3]

BromocarbazoleAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Cyclic Iodonium Salt of Carbazolep-FluoroanilinePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃p-Xylene1252-471
Cyclic Iodonium Salt of Carbazolep-ToluidinePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃p-Xylene1252-445
Cyclic Iodonium Salt of CarbazoleBenzylaminePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃p-Xylene1252-441
Cyclic Iodonium Salt of Carbazolep-CyanoanilinePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃p-Xylene1252-453
Cyclic Iodonium Salt of Carbazolep-ChloroanilinePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃p-Xylene1252-455
Cyclic Iodonium Salt of CarbazoleMethyl 4-aminobenzoatePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃p-Xylene1252-462
Cyclic Iodonium Salt of Carbazole4-(Trifluoromethyl)anilinePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃p-Xylene1252-461
Cyclic Iodonium Salt of Carbazole3,5-DifluoroanilinePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃p-Xylene1252-454

Visualizing the Workflow and Catalytic Cycle

To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep_reagents Weigh Bromocarbazole, Catalyst, Ligand, Base setup Assemble Glassware under Inert Atmosphere prep_reagents->setup prep_solvent Prepare Anhydrous, Degassed Solvent add_liquids Add Solvent and Amine prep_solvent->add_liquids prep_amine Prepare Amine prep_amine->add_liquids add_solids Add Solid Reagents setup->add_solids add_solids->add_liquids react Heat and Stir (80-125 °C) add_liquids->react monitor Monitor Progress (TLC/LC-MS) react->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Final Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination of brominated carbazoles.

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-Br amine_coordination Amine Coordination oxidative_addition->amine_coordination R₂NH deprotonation Amido Complex amine_coordination->deprotonation Base reductive_elimination Product Formation deprotonation->reductive_elimination reductive_elimination->pd0 Reductive Elimination product R-NH-Ar reductive_elimination->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes: 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole as a Versatile Intermediate for Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbazole derivatives are a cornerstone in the field of organic electronics, prized for their robust thermal stability, excellent charge transport properties, and highly tunable electronic structures.[1][2] Within this class of materials, 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole serves as a critical multifunctional intermediate. Its molecular architecture, featuring three distinct bromine atoms on a rigid carbazole core, provides reactive sites for a variety of cross-coupling reactions. This allows for the systematic synthesis of more complex, high-performance materials for Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs).[1][3] The bromine atoms at the 3 and 6 positions, along with the one on the N-phenyl ring, act as versatile handles for introducing different functional groups, enabling precise tuning of the final molecule's optoelectronic properties, such as energy levels (HOMO/LUMO), triplet energy, and charge mobility.[4]

Physicochemical Properties

The fundamental properties of the title compound are summarized below.

PropertyValueReference
IUPAC Name This compound[5]
CAS Number 73087-83-9[6][7]
Molecular Formula C₁₈H₁₀Br₃N[5]
Molecular Weight 479.99 g/mol [5]
Appearance White to off-white powder/crystal[7]
Purity >98.0% (HPLC)[7]
Melting Point 207.0 to 211.0 °C[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from carbazole. The first step is the bromination of the carbazole core, followed by N-arylation.

Step 1: Synthesis of 3,6-Dibromo-9H-carbazole (Intermediate)

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve carbazole (10.0 g, 59.8 mmol) in 100 mL of N,N-Dimethylformamide (DMF).

  • Reaction: Cool the solution to 0°C in an ice bath. In a separate beaker, dissolve N-Bromosuccinimide (NBS) (22.3 g, 125.6 mmol, 2.1 eq.) in 60 mL of DMF.

  • Addition: Add the NBS solution dropwise to the cooled carbazole solution over 30 minutes, maintaining the temperature at 0°C.[8]

  • Incubation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (approx. 16-24 hours).[8]

  • Workup: Pour the reaction mixture into 400 mL of cold water to precipitate the crude product.

  • Purification: Filter the white precipitate, wash thoroughly with water, and dry under vacuum. The crude 3,6-Dibromo-9H-carbazole can be further purified by recrystallization from a suitable solvent like chloroform or an ethanol/chloroform mixture to yield a pure white solid.[9]

Step 2: Synthesis of this compound

  • Setup: In a 100 mL Schlenk flask under a nitrogen atmosphere, combine 3,6-Dibromo-9H-carbazole (5.0 g, 15.4 mmol), 1,4-dibromobenzene (7.2 g, 30.8 mmol, 2.0 eq.), copper(I) iodide (CuI) (0.29 g, 1.54 mmol, 10 mol%), and potassium carbonate (K₂CO₃) (4.2 g, 30.8 mmol).

  • Reaction: Add 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) as the solvent (20 mL).[10]

  • Incubation: Heat the reaction mixture to 170°C and stir for 12-24 hours under nitrogen. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, quench the reaction by pouring the mixture into 1 M hydrochloric acid (HCl).

  • Purification: Filter the resulting precipitate and wash sequentially with aqueous ammonia and water.[10] The crude product is then purified by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the final product, this compound, as a white solid.

G Synthesis Workflow Carbazole Carbazole Intermediate 3,6-Dibromo-9H-carbazole Carbazole->Intermediate NBS, DMF 0°C to RT, 16-24h Product 3,6-Dibromo-9-(4-bromophenyl)- 9H-carbazole Intermediate->Product 1,4-dibromobenzene, CuI, K₂CO₃ DMPU, 170°C, 12-24h

Figure 1: Synthesis of this compound.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol outlines a general procedure for fabricating an OLED using a functionalized derivative of this compound as the Hole Transport Layer (HTL). The derivative is first synthesized via Suzuki or Buchwald-Hartwig coupling reactions using the bromine atoms as reactive sites.

  • Substrate Preparation: Begin with a pre-cleaned Indium Tin Oxide (ITO)-coated glass substrate. Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone or oxygen plasma to improve the work function and facilitate hole injection.

  • Hole Injection Layer (HIL): Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal according to the manufacturer's specifications.

  • Hole Transport Layer (HTL): In a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr), deposit the functionalized carbazole derivative (synthesized from the title intermediate) onto the HIL. A typical thickness is 30-50 nm, with a deposition rate of 1-2 Å/s.[3]

  • Emissive Layer (EML): Co-evaporate the host material and the dopant (e.g., CBP and Ir(ppy)₃ for a green phosphorescent device) onto the HTL to a thickness of 20-40 nm.

  • Electron Transport Layer (ETL): Deposit an electron-transporting material, such as TPBi, to a thickness of 20-40 nm.[3]

  • Electron Injection Layer (EIL): Deposit a thin layer (approx. 1 nm) of an electron-injection material like Lithium Fluoride (LiF).[3]

  • Cathode Deposition: Deposit the metal cathode, typically Aluminum (Al), to a thickness of 100-150 nm.[3]

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-cured epoxy resin to protect it from oxygen and moisture.

Application in Organic Electronics

The primary application of this compound is as a molecular scaffold. The three bromine atoms are launching points for creating more complex, functional molecules for various roles in organic electronic devices.

G Functionalization Pathways cluster_core Intermediate cluster_apps Target Materials & Applications Core This compound HTL Hole Transport Layer (HTL) Materials for OLEDs Core->HTL Suzuki / Buchwald-Hartwig Coupling @ 3,6-positions Host Host Materials for Phosphorescent OLEDs Core->Host Suzuki / Buchwald-Hartwig Coupling @ 3,6,4'-positions OSC Donor/Acceptor Materials for Organic Solar Cells Core->OSC Suzuki / Buchwald-Hartwig Coupling @ 3,6,4'-positions

Figure 2: Role as an intermediate for functional organic materials.

1. OLED Hole Transport and Host Materials

Carbazole derivatives are widely used as HTL and host materials due to their high triplet energy and good hole mobility. By reacting this compound with various arylboronic acids (Suzuki coupling) or arylamines (Buchwald-Hartwig amination), a wide range of materials with tailored properties can be synthesized. For instance, attaching hole-transporting moieties like triphenylamine to the 3 and 6 positions can yield highly efficient HTL materials.[2] Attaching electron-withdrawing or donating groups allows for the tuning of HOMO/LUMO levels to optimize charge injection and transport within the OLED stack.[4]

G Typical OLED Device Architecture Cathode Cathode (Al) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) HTL Hole Transport Layer (HTL) (Carbazole Derivative) HIL Hole Injection Layer (HIL) Anode Anode (ITO) Substrate Glass Substrate

Figure 3: Layered structure of a typical OLED device.

2. Organic Solar Cells (OSCs)

The versatile reactivity of this compound also makes it a valuable building block for synthesizing donor and acceptor materials for OSCs.[11] The carbazole unit acts as a strong electron donor. By attaching electron-accepting units to the bromine sites, novel "D-A" (Donor-Acceptor) or "D-A-D" type molecules can be constructed. This molecular design strategy is crucial for controlling the material's absorption spectrum and energy levels, which are key parameters for efficient photon harvesting and charge separation in solar cells.[12]

Quantitative Data Summary

While comprehensive data for this compound itself is limited, the following table presents typical properties for functionalized carbazole derivatives to illustrate the achievable performance.

Compound TypeTg (°C)HOMO (eV)LUMO (eV)Application NoteReference
3,6-di(arylamino)-carbazoles86-155--High glass transition temperatures indicate good morphological stability, essential for device longevity.[2][3]
9-aryl-3,6-di-tert-butyl-carbazole---Bulky side groups (like tert-butyl) enhance solubility and prevent aggregation, improving photoluminescence quantum yield.[1]
Poly(9-vinylcarbazole) (PVK)~200-5.8 to -6.1-2.2 to -2.3A well-known polymeric host material often used as a benchmark for carbazole-based hosts.[13]
PF8Cz Copolymer---A copolymer made from a dibromo-carbazole monomer, used as an HTL with a wide bandgap of 3.06 eV.[14]

Note: HOMO/LUMO and Tg (glass transition temperature) values are highly dependent on the specific substituents attached to the carbazole core.[3]

References

Application Notes and Protocols for the Fabrication of Organic Light-Emitting Diodes (OLEDs) Utilizing Carbazole-Based Hole Transporting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication and characterization of Organic Light-Emitting Diodes (OLEDs) that incorporate carbazole-based Hole Transporting Materials (HTMs). The inherent properties of carbazole derivatives, such as high hole mobility, good thermal stability, and tunable electronic characteristics, make them exemplary candidates for enhancing the efficiency and longevity of OLED devices.

Introduction to Carbazole-Based HTMs in OLEDs

Carbazole-based materials are a prominent class of organic semiconductors employed as Hole Transporting Materials (HTMs) in OLEDs. Their rigid and electron-rich structure facilitates efficient hole injection from the anode and transport to the emissive layer. Furthermore, the ability to modify the carbazole core at various positions allows for the fine-tuning of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, enabling better energy level alignment within the device and improved performance. The high glass transition temperature (Tg) of many carbazole derivatives contributes to the morphological stability of the thin films, a critical factor for the operational lifetime of OLEDs.[1][2][3]

Device Performance Data

The performance of OLEDs is highly dependent on the specific materials used and the device architecture. Below is a summary of performance data for various OLEDs employing carbazole-based HTMs.

Device StructureCarbazole-Based Material (HTM/Host/Emitter)Max. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (EQE) (%)Emission ColorReference
ITO/PEDOT:PSS/CZ-1/LiF/AlCZ-1 (Emitter)413019.3-8.6Greenish-Blue[4][5]
ITO/PEDOT:PSS/CZ-2/LiF/AlCZ-2 (Emitter)410420.2-9.5Greenish-Blue[4][5]
ITO/HTL/Cz-SBDPI (EML)/BCP/Alq3/LiF/AlCz-SBDPI (Emitter)12,9845.95.76.2Deep-Blue[6]
ITO/CuI/m-MTDATA:Cz4FS/TSPO1/TPBI/Ca/AlCz4FS (Acceptor in exciplex)24,70012.0-5.3-[7]
ITO/HTL/TECEB/Alq3/LiF/AlTECEB (HTL)~10,0003.27---[2][8]
ITO/HATCN/NPB/HTM 3b/CBP:5% Ir(ppy)3/Bphen/LiF/AlHTM 3b (HTL)-----[1]
ITO/HATCN/NPB/HTM 3c/CBP:5% Ir(ppy)3/Bphen/LiF/AlHTM 3c (HTL)-----[1]
ITO/PEDOT:PSS/GnC (HTL)/Alq3/LiF/AlGnC (Carbazole Dendrimers) (HTL)29,2625.11--Green[9]

Experimental Protocols

This section outlines the detailed methodologies for the fabrication of OLEDs using carbazole-based HTMs. The protocols are divided into two main deposition techniques: solution processing (spin-coating) and vacuum thermal evaporation.

Protocol 1: Device Fabrication via Solution Processing (Spin-Coating)

This method is suitable for soluble carbazole derivatives and offers a cost-effective way to fabricate devices.

1. Substrate Preparation:

  • Begin with Indium Tin Oxide (ITO) coated glass substrates.
  • Sequentially clean the substrates by sonication in a bath of soapy deionized (DI) water, DI water, acetone, and finally isopropanol, for 15 minutes each.[10]
  • After the final sonication, dry the substrates using a stream of high-purity nitrogen gas.
  • Immediately transfer the cleaned substrates to a UV-Ozone cleaner and treat for 15 minutes to remove any residual organic contaminants and to enhance the work function of the ITO surface.[10]

2. Hole Injection Layer (HIL) Deposition:

  • Prepare a solution of Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).
  • Deposit the PEDOT:PSS solution onto the ITO substrate via spin-coating to achieve a typical thickness of 30-40 nm.[4]
  • Anneal the substrates at 120°C for 15 minutes to remove any residual solvent.[4]

3. Carbazole-Based HTL/Emissive Layer (EML) Deposition:

  • Prepare a solution of the carbazole-based material in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene) at a concentration of 5-10 mg/mL.[10]
  • Filter the solution using a 0.2 µm PTFE syringe filter to eliminate any particulate impurities.[10]
  • Spin-coat the filtered solution onto the HIL to form a uniform thin film. The desired thickness (typically 40-80 nm) can be achieved by adjusting the spin speed and solution concentration.[4][5]
  • Anneal the substrate as required by the specific material to remove solvent residues and improve film morphology.

4. Cathode Deposition:

  • Transfer the substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
  • Deposit a thin layer of an electron injection material, such as Lithium Fluoride (LiF), with a thickness of approximately 1 nm.[4]
  • Subsequently, deposit a layer of a low work function metal, typically Aluminum (Al), with a thickness of 100-150 nm to serve as the cathode.

5. Encapsulation:

  • To protect the device from atmospheric moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox.

Protocol 2: Device Fabrication via Vacuum Thermal Evaporation

This technique is suitable for thermally stable carbazole derivatives and allows for the precise deposition of multilayer structures.

1. Substrate Preparation:

  • Follow the same substrate cleaning procedure as outlined in Protocol 1, step 1.

2. Organic Layer Deposition:

  • Place the cleaned ITO substrates in a high-vacuum thermal evaporation system.
  • Load the carbazole-based HTM and other organic materials into separate evaporation sources (e.g., tungsten or quartz boats).
  • Evacuate the chamber to a pressure below 10⁻⁶ Torr.[10]
  • Sequentially deposit the organic layers without breaking the vacuum. A typical device structure would be:
  • Hole Transport Layer (HTL): Evaporate the carbazole-based HTM to a thickness of 30-50 nm. Maintain a deposition rate of 1-2 Å/s, monitored by a quartz crystal microbalance.[3]
  • Emissive Layer (EML): Deposit the emissive material to a thickness of 50-70 nm.[3]
  • Electron Transport Layer (ETL): Deposit an electron-transporting material (e.g., TPBi) to a thickness of 20-40 nm.[3]

3. Cathode Deposition:

  • Deposit a thin Electron Injection Layer (EIL), such as LiF (~1 nm), to facilitate electron injection.[3]
  • Deposit the metal cathode, typically Aluminum (Al), to a thickness of 100-150 nm.[3]

4. Encapsulation:

  • Encapsulate the device as described in Protocol 1, step 5.

Device Characterization

1. Electrical Characterization:

  • Use a source measure unit (e.g., Keithley 2400) to measure the current density-voltage (J-V) characteristics of the fabricated OLEDs.

2. Optical Characterization:

  • Measure the luminance and electroluminescence (EL) spectra of the devices using a spectroradiometer or a photodiode coupled with a spectrometer.
  • The Commission Internationale de l'Éclairage (CIE) coordinates can be calculated from the EL spectra.

Visualizations

OLED_Device_Structure cluster_OLED Typical OLED Device Structure with Carbazole-Based HTM cluster_Charge_Transport Charge Carrier Movement Anode Anode (e.g., ITO) HIL Hole Injection Layer (HIL) Anode->HIL Holes Holes (h+) HTL Carbazole-Based Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Light Light Emission (Photon) EML->Light Recombination EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode Electrons Electrons (e-) Holes->EML Hole Injection & Transport Electrons->EML Electron Injection & Transport

Caption: Diagram of a typical multi-layer OLED device structure.

OLED_Fabrication_Workflow cluster_Workflow OLED Fabrication and Testing Workflow Start Start Substrate_Cleaning Substrate Cleaning (Sonication, UV-Ozone) Start->Substrate_Cleaning HIL_Deposition Hole Injection Layer Deposition (e.g., Spin-coating PEDOT:PSS) Substrate_Cleaning->HIL_Deposition HTL_Deposition Carbazole-Based HTL Deposition (Spin-coating or Thermal Evaporation) HIL_Deposition->HTL_Deposition EML_ETL_Deposition Deposition of Subsequent Organic Layers (EML, ETL) HTL_Deposition->EML_ETL_Deposition Cathode_Deposition Cathode Deposition (Thermal Evaporation of EIL and Metal) EML_ETL_Deposition->Cathode_Deposition Encapsulation Device Encapsulation (UV-curable epoxy and glass lid) Cathode_Deposition->Encapsulation Characterization Device Characterization (J-V-L, EL Spectra) Encapsulation->Characterization End End Characterization->End

Caption: Workflow for OLED fabrication and characterization.

References

Application Notes and Protocols for 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole in Blue Phosphorescent OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole derivatives are a cornerstone in the development of high-performance organic light-emitting diodes (OLEDs) due to their excellent thermal stability, high triplet energy, and good charge-transporting properties. 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole is a halogenated carbazole derivative that holds potential as a host material in blue phosphorescent OLEDs (PhOLEDs). The bromine substituents at the 3 and 6 positions, along with the 4-bromophenyl group at the 9-position, offer sites for further functionalization and can influence the material's electronic properties and morphological stability.

This document provides an overview of the synthesis, potential applications, and relevant experimental protocols for this compound. It is important to note that while the synthesis of this compound is feasible through established methods, to date, there is a lack of published data on its specific use and performance in blue PhOLEDs. Therefore, performance data for analogous carbazole-based host materials are presented for comparative purposes.

Material Properties and Characteristics

While specific experimental data for this compound is limited in the public domain, its properties can be inferred from the carbazole scaffold and the influence of its substituents.

PropertyExpected CharacteristicRationale
Triplet Energy (ET) High (> 2.8 eV)The carbazole core possesses a high triplet energy, which is crucial for hosting blue phosphorescent emitters and preventing back energy transfer. Phenyl substitution at the 3 and 6 positions of carbazole has been shown to lower the triplet energy, but the dibromo substitution is expected to maintain a sufficiently high triplet energy for blue PhOLED applications.[1]
Glass Transition Temperature (Tg) HighThe rigid carbazole structure and the bulky bromophenyl group are expected to result in a high glass transition temperature, leading to good morphological stability of thin films during device operation.
Charge Transport Primarily Hole-TransportingThe carbazole moiety is inherently a good hole transporter.
Solubility ModerateThe presence of bromine atoms can enhance solubility in common organic solvents compared to unsubstituted carbazole.

Synthesis Protocols

The synthesis of this compound can be approached in a two-step process: the bromination of carbazole followed by N-arylation.

Protocol 1: Synthesis of 3,6-Dibromo-9H-carbazole (Precursor)

This protocol describes the bromination of 9H-carbazole to yield the 3,6-dibromo-9H-carbazole intermediate.

Materials:

  • 9H-Carbazole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • Dissolve 9H-carbazole (e.g., 5.00 g, 30 mmol) in DMF (50 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of NBS (2.1 equivalents, e.g., 11.20 g, 63 mmol) in DMF (30 mL) to the cooled carbazole solution.[2]

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Precipitate the product by adding water (200 mL) to the reaction mixture.[2]

  • Filter the precipitate and wash thoroughly with water.

  • Dry the crude product in air.

  • Further purify the product by flash chromatography using a silica gel column with a DCM/hexane mixture as the eluent to obtain pure 3,6-dibromo-9H-carbazole.[2]

Protocol 2: Synthesis of this compound

This protocol outlines a general procedure for the N-arylation of 3,6-dibromo-9H-carbazole using an Ullmann condensation reaction. A Buchwald-Hartwig amination could also be employed as an alternative.

Materials:

  • 3,6-Dibromo-9H-carbazole

  • 1,4-Dibromobenzene

  • Copper(I) iodide (CuI)

  • 18-Crown-6

  • Potassium carbonate (K2CO3)

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) or another suitable high-boiling solvent

  • Toluene

  • Water

  • Hexane

Procedure:

  • In a reaction vessel, combine 3,6-dibromo-9H-carbazole, 1,4-dibromobenzene (as the arylating agent), CuI (catalyst), 18-Crown-6 (phase-transfer catalyst), and K2CO3 (base) in DMPU.[3]

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a high temperature (e.g., 170 °C) for an extended period (e.g., 11 hours).[3]

  • After cooling, quench the reaction with an acidic solution (e.g., 1 N HCl) and filter the resulting precipitate.

  • Wash the precipitate with aqueous ammonia and water.

  • Purify the crude product using column chromatography with hexane as the eluent to yield this compound.[3]

Application in Blue Phosphorescent OLEDs

This compound is a potential candidate for a host material in the emissive layer (EML) of blue PhOLEDs. Its high triplet energy is essential to confine the triplet excitons of the blue phosphorescent dopant, leading to efficient light emission.

Proposed OLED Device Architecture

A typical multilayer PhOLED structure incorporating a carbazole-based host is as follows:

ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode

In this architecture, the EML would consist of this compound as the host material doped with a blue phosphorescent emitter, such as bis(2-(4,6-difluorophenyl)pyridinato-C2,N)(picolinato)iridium(III) (FIrpic).

OLED_Structure cluster_anode Anode Side cluster_eml Emissive Layer cluster_cathode Cathode Side Anode ITO (Anode) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL Holes (h+) EML Host: this compound Dopant: Blue Phosphor (e.g., FIrpic) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Exciton Recombination & Light Emission EIL Electron Injection Layer (EIL) ETL->EIL Electrons (e-) Cathode Cathode EIL->Cathode

Figure 1: Proposed device structure of a blue PhOLED.
Experimental Protocol: OLED Fabrication and Characterization

The following is a general protocol for the fabrication of a blue PhOLED using thermal evaporation.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Organic materials for HIL, HTL, EML (host and dopant), and ETL

  • Metal for cathode (e.g., Al) and EIL (e.g., LiF)

  • High-vacuum thermal evaporation system (< 10-6 Torr)

  • Substrate cleaning setup (ultrasonic bath with deionized water, acetone, and isopropanol)

  • UV-ozone or oxygen plasma treatment system

  • Glovebox system for device encapsulation

  • Source measure unit, spectroradiometer, and luminance meter for device characterization

Fabrication Procedure:

  • Substrate Cleaning: Sequentially clean the ITO-coated glass substrates by ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.

  • Surface Treatment: Treat the ITO surface with UV-ozone or oxygen plasma to improve the work function and enhance hole injection.

  • Organic Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber. Sequentially deposit the organic layers (HIL, HTL, EML, and ETL) by thermal evaporation. The EML is co-evaporated from two separate sources for the host and the dopant, with the doping concentration controlled by the relative deposition rates.

  • Cathode Deposition: Without breaking the vacuum, deposit a thin EIL (e.g., LiF) followed by the metal cathode (e.g., Al).

  • Encapsulation: Transfer the fabricated devices to a glovebox and encapsulate them using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.

Characterization:

  • The current density-voltage-luminance (J-V-L) characteristics are measured using a source measure unit and a calibrated photodiode.

  • The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded with a spectroradiometer.

  • From the J-V-L data, the external quantum efficiency (EQE), current efficiency, and power efficiency are calculated.

Performance of Blue PhOLEDs with Analogous Carbazole Hosts

As previously stated, specific performance data for blue PhOLEDs using this compound as the host is not available in the current literature. However, the performance of devices with other bicarbazole- and pyridinyl-carbazole-based host materials can provide a benchmark for expected performance.

Host MaterialDopantMax. EQE (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)CIE Coordinates (x, y)
Bicarbazole-triazine hybridBlue Phosphor20.1---
Pyridinyl-Carbazole Derivative (H2)FIrpic (15 wt%)10.323.924.9Not Specified
pBCb2CzFIrpic23.0--Not Specified

EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage. Data sourced from references[4],[5], and[6]. Note that the specific blue phosphorescent dopants and device architectures vary between these studies.

Signaling Pathways and Experimental Workflows

synthesis_workflow cluster_synthesis Synthesis Pathway carbazole 9H-Carbazole bromination Bromination (e.g., NBS in DMF) carbazole->bromination dibromocarbazole 3,6-Dibromo-9H-carbazole bromination->dibromocarbazole arylation N-Arylation (e.g., Ullmann Coupling) dibromocarbazole->arylation final_product This compound arylation->final_product aryl_halide 1,4-Dibromobenzene aryl_halide->arylation experimental_workflow cluster_fabrication OLED Fabrication cluster_characterization Device Characterization substrate_prep Substrate Cleaning & Treatment deposition Vacuum Thermal Evaporation (HIL, HTL, EML, ETL, EIL, Cathode) substrate_prep->deposition encapsulation Encapsulation deposition->encapsulation jvl J-V-L Measurement encapsulation->jvl el EL Spectra & CIE Coordinates encapsulation->el efficiency Efficiency Calculation (EQE, Power, Current) jvl->efficiency

References

Synthesis of Hole-Transporting Materials from 3,6-Dibromocarbazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of hole-transporting materials (HTMs) derived from 3,6-dibromocarbazole. This versatile building block is pivotal in the development of efficient and stable HTMs for optoelectronic applications, most notably in perovskite solar cells (PSCs). The strategic functionalization at the 3 and 6 positions of the carbazole core allows for precise tuning of the material's electrochemical and photophysical properties.[1] Carbazole-based HTMs are emerging as promising, cost-effective alternatives to the commonly used spiro-OMeTAD.[1]

Introduction to 3,6-Dibromocarbazole in HTM Synthesis

3,6-disubstituted carbazole derivatives have garnered significant attention as HTMs due to their excellent thermal stability, high hole mobility, and facile synthesis.[2][3] These properties make them promising alternatives to the expensive spiro-OMeTAD.[2] The 3,6-dibromocarbazole core serves as a key intermediate, allowing for the introduction of various functional groups through cross-coupling reactions. Common synthetic strategies include Buchwald-Hartwig amination, Suzuki coupling, and Ullmann coupling to attach electron-donating peripheral moieties.[1][2] This functionalization allows for the fine-tuning of the highest occupied molecular orbital (HOMO) energy level for efficient hole extraction from the perovskite layer.

Data Presentation: Performance of 3,6-Dibromocarbazole-Based HTMs

The performance of HTMs synthesized from 3,6-dibromocarbazole is evaluated based on key metrics in perovskite solar cells, including Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The ionization potential and hole mobility are also crucial for efficient charge transport.[1]

HTM IdentifierPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Ionization Potential (Ip) (eV)Zero-Field Hole Mobility (μ₀) (cm²/Vs)Reference
V1207 16.44---4.825 x 10⁻⁵[1][4]
V1209 17.31---4.933.5 x 10⁻⁵[1][5]
V1221 17.811.0323.60.734.833 x 10⁻⁶[1][5]
V1225 17.811.0323.60.734.913 x 10⁻⁵[1][5]
SGT-405 14.79-----[1][2]
KZRD 20.40-----[6]
Br-2PACz 19.51-----[6]

Experimental Protocols

Detailed methodologies for the synthesis of representative HTMs from 3,6-dibromocarbazole are provided below.

Synthesis of 3,6-Dibromocarbazole

A general procedure for the synthesis of 3,6-dibromocarbazole involves the bromination of carbazole.[6]

  • Materials : Carbazole, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF), Brine solution, Dichloromethane (CH₂Cl₂).[6]

  • Procedure :

    • In a dry 100 mL round-bottom flask, dissolve carbazole (1 equivalent) and N-Bromosuccinimide (2 equivalents) in DMF.[6]

    • Cool the reaction mixture to -78°C and stir.[6]

    • After 2 hours, allow the mixture to warm to -10°C.[6]

    • Quench the reaction with a brine solution.[6]

    • Extract the product using dichloromethane.[6]

    • The crude product is then purified, typically by column chromatography, to yield 3,6-dibromocarbazole.[6]

General Procedure for Buchwald-Hartwig Amination

A common synthetic route to functionalize the 3,6-positions of carbazole is through the Buchwald-Hartwig amination, starting from 3,6-dibromo-9-alkyl-9H-carbazole.[2]

  • Materials : 3,6-dibromo-9-alkyl-9H-carbazole, desired aryl amine, Palladium(II) acetate (Pd(OAc)₂), Tri(tert-butyl)phosphine (P(tBu)₃), Sodium tert-butoxide (NaOtBu), Anhydrous toluene.

  • Procedure :

    • In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 3,6-dibromo-9-alkyl-9H-carbazole (1 equivalent), the desired aryl amine (2.2 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., P(tBu)₃, 4-10 mol%).[2]

    • Add the base (e.g., NaOtBu, 3-4 equivalents).[2]

    • Add anhydrous toluene and heat the reaction mixture at reflux until the reaction is complete (monitored by TLC).

    • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[1]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]

    • Purify the residue by column chromatography to yield the desired HTM.[1]

Synthesis of Star-Shaped HTMs via Direct C-H/C-Br Coupling

This protocol outlines a step-saving synthesis for star-shaped HTMs using a palladium-catalyzed direct C-H/C-Br coupling reaction.[1]

  • Materials : 3,6-dibromo-9-(4-bromophenyl)-9H-carbazole, corresponding end-group (e.g., substituted carbazoles), Palladium(II) acetate (Pd(OAc)₂), Tri(o-tolyl)phosphine (P(o-tolyl)₃), Pivalic acid (PivOH), Potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF).[1]

  • Procedure :

    • To a flame-dried Schlenk flask under a nitrogen atmosphere, add Pd(OAc)₂ (15 mol%), P(o-tolyl)₃ (30 mol%), PivOH (60 mol%), and K₂CO₃ (3.60 equiv.) in anhydrous DMF.[1]

    • Add the this compound (0.30 mmol) and the corresponding end-groups (0.96 mmol) to the flask.[1]

    • Heat the reaction mixture at 125 °C under a nitrogen atmosphere for 30 hours.[1]

    • After cooling to room temperature, add water to the reaction mixture.[1]

    • Extract the product with an appropriate organic solvent.[1]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]

    • Purify the residue by column chromatography to yield the desired star-shaped HTM.[1]

Visualization of Synthetic Pathways and Device Fabrication

Synthetic Workflow for HTMs from 3,6-Dibromocarbazole

The following diagram illustrates a generalized synthetic workflow for creating complex hole-transporting materials starting from 3,6-dibromocarbazole.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_reactions Cross-Coupling Reactions cluster_end Final Products Carbazole Carbazole Dibromocarbazole 3,6-Dibromocarbazole Carbazole->Dibromocarbazole Bromination (NBS, DMF) Buchwald Buchwald-Hartwig Amination Dibromocarbazole->Buchwald Suzuki Suzuki Coupling Dibromocarbazole->Suzuki Ullmann Ullmann Coupling Dibromocarbazole->Ullmann HTM1 Linear HTM Buchwald->HTM1 HTM2 Star-shaped HTM Suzuki->HTM2 HTM3 Polymeric HTM Ullmann->HTM3

Caption: Synthetic routes to HTMs from 3,6-Dibromocarbazole.

Experimental Workflow for Perovskite Solar Cell Fabrication

This diagram outlines the typical steps involved in fabricating a perovskite solar cell using a 3,6-dibromocarbazole-based HTM.

G Start Start Substrate FTO Substrate Cleaning (Sonication, UV-Ozone) Start->Substrate ETL Electron Transport Layer (ETL) Deposition (e.g., SnO2) Substrate->ETL Perovskite Perovskite Layer Deposition (Spin-coating, Annealing) ETL->Perovskite HTL Hole Transport Layer (HTL) Deposition (Spin-coating) Perovskite->HTL Electrode Metal Electrode Deposition (Thermal Evaporation) HTL->Electrode Characterization Device Characterization (J-V Measurement) Electrode->Characterization End End Characterization->End

Caption: Workflow for Perovskite Solar Cell Fabrication and Testing.

Hole Transport Mechanism in a Perovskite Solar Cell

The following diagram illustrates the fundamental process of hole transport in a standard n-i-p perovskite solar cell architecture.

G cluster_device Device Architecture cluster_process Charge Carrier Dynamics Anode Anode (e.g., Au) HTL Hole Transport Layer (HTL) (3,6-Dibromocarbazole Derivative) Perovskite Perovskite Absorber Layer ETL Electron Transport Layer (ETL) Cathode Cathode (e.g., FTO) Light Incident Light (hν) EHP Electron-Hole Pair Generation Light->EHP Hole_Transport Hole Transport EHP->Hole_Transport Hole (h⁺) Electron_Transport Electron Transport EHP->Electron_Transport Electron (e⁻)

Caption: Energy Level Alignment in a Perovskite Solar Cell.

References

Application Notes and Protocols: 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole in Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole is a versatile chemical intermediate, playing a crucial role as a foundational building block in the synthesis of advanced materials for organic electronics. While not typically used directly as an active component in organic photovoltaic (OPV) devices, its true value lies in its function as a core structure for the creation of sophisticated, star-shaped hole-transporting materials (HTMs). These resultant HTMs are particularly effective in perovskite solar cells, a prominent type of next-generation photovoltaic technology. The bromine atoms on the carbazole core provide reactive sites for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecules with tailored electronic and physical properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of HTMs and their subsequent application in perovskite solar cells.

Rationale for Use in Hole-Transporting Material Synthesis

The carbazole core is an electron-rich aromatic system that provides good hole-transporting properties and high thermal stability.[2] By functionalizing the this compound core with various end-groups, it is possible to fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting HTM. This allows for precise energy level alignment with the perovskite absorber layer, facilitating efficient hole extraction and transport to the anode while blocking electrons. The star-shaped architecture of these molecules, synthesized from the carbazole core, contributes to the formation of stable, amorphous films, which is critical for device longevity and performance.

Application in Perovskite Solar Cells

Perovskite solar cells have garnered significant attention due to their high power conversion efficiencies (PCEs). The HTM is a critical component in the typical n-i-p device architecture of these cells. Following light absorption by the perovskite layer and the generation of electron-hole pairs, the HTM selectively extracts holes and transports them to the anode (typically gold). The efficiency of this process is paramount for achieving high solar cell performance. Star-shaped HTMs synthesized from this compound have demonstrated promising PCEs in perovskite solar cells, with some exceeding 17%.

Data Presentation

The following table summarizes the performance of perovskite solar cells using various star-shaped hole-transporting materials synthesized from this compound. The data is adapted from a study by Sung et al. (2021).

Hole-Transporting Material (HTM)Power Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm2]Fill Factor (FF)
HTM 6 14.151.0321.010.65
HTM 7 15.211.0421.540.68
HTM 8 16.321.0522.130.70
HTM 9 17.511.0622.870.72

Experimental Protocols

Protocol 1: Synthesis of Star-Shaped Hole-Transporting Materials from this compound

This protocol describes a general procedure for the synthesis of star-shaped HTMs via a palladium-catalyzed direct C-H/C-Br coupling reaction.[1]

Materials:

  • This compound

  • Corresponding end-group (e.g., substituted carbazoles or phenothiazines)

  • Palladium(II) acetate (Pd(OAc)2)

  • Tri(o-tolyl)phosphine (P(o-tolyl)3)

  • Pivalic acid (PivOH)

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Organic solvent for extraction (e.g., dichloromethane)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, add Pd(OAc)2 (15 mol%), P(o-tolyl)3 (30 mol%), PivOH (60 mol%), and K2CO3 (3.60 equiv.).

  • Add this compound (0.30 mmol) and the corresponding end-group (0.96 mmol) to the flask.

  • Add anhydrous DMF (3 mL) to the flask.

  • Heat the reaction mixture to 125 °C and stir under a nitrogen atmosphere for 30 hours.

  • After cooling to room temperature, add water to the reaction mixture.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired star-shaped HTM.

Protocol 2: Fabrication of Perovskite Solar Cells

This protocol outlines a representative procedure for the fabrication of a perovskite solar cell with a standard n-i-p architecture using a synthesized carbazole-based HTM.

Materials:

  • Patterned Indium Tin Oxide (ITO)-coated glass substrates

  • Detergent (e.g., Hellmanex)

  • Deionized water

  • Acetone

  • Isopropanol

  • Perovskite precursor solution (e.g., a mixture of lead halides and organic cations in a solvent like DMF/DMSO)

  • Synthesized star-shaped HTM

  • Chlorobenzene

  • 4-tert-butylpyridine (tBP)

  • Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)

  • Acetonitrile

  • Gold (Au) for the cathode

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent/deionized water, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15-20 minutes to improve the wettability of the surface.

  • Deposition of Electron Transport Layer (ETL) and Perovskite Layer:

    • Deposit an ETL (e.g., SnO2 or TiO2) onto the cleaned ITO substrate according to established literature procedures.

    • Spin-coat the perovskite precursor solution onto the ETL in a nitrogen-filled glovebox. The spin-coating parameters (speed and time) should be optimized based on the specific perovskite composition and desired thickness.

    • Anneal the perovskite film on a hotplate at a specified temperature (typically around 100-150 °C) to induce crystallization.

  • Deposition of the Hole-Transport Layer (HTL):

    • Prepare the HTM solution by dissolving the synthesized star-shaped HTM in chlorobenzene. Additives such as tBP and a solution of Li-TFSI in acetonitrile are typically included to improve conductivity and device performance.

    • Spin-coat the HTM solution onto the perovskite layer.

    • Anneal the HTL film at a moderate temperature (e.g., 70-80 °C).

  • Deposition of the Cathode:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a gold (Au) counter electrode (typically 80-100 nm thick) through a shadow mask to define the active area of the solar cell.

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G solar illumination (100 mW/cm2) using a solar simulator.

    • From the J-V curve, extract the key performance parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

    • Measure the external quantum efficiency (EQE) to determine the photon-to-electron conversion efficiency at different wavelengths.

Visualizations

Synthesis_Workflow Start This compound Reaction C-H/C-Br Coupling Reaction (125°C, 30h) Start->Reaction Reagents End-group (e.g., substituted carbazole) Pd(OAc)2, P(o-tolyl)3, PivOH, K2CO3 DMF Reagents->Reaction Workup Workup (Water addition, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product Star-Shaped Hole-Transporting Material Purification->Final_Product

Caption: Synthetic workflow for star-shaped hole-transporting materials.

Device_Fabrication_Workflow cluster_0 Device Fabrication cluster_1 Characterization ITO_Cleaning ITO Substrate Cleaning (Ultrasonication, UV-Ozone) ETL_Deposition ETL Deposition (e.g., SnO2) ITO_Cleaning->ETL_Deposition Perovskite_Deposition Perovskite Layer Deposition (Spin-coating, Annealing) ETL_Deposition->Perovskite_Deposition HTL_Deposition HTL Deposition (Synthesized HTM, Spin-coating) Perovskite_Deposition->HTL_Deposition Cathode_Deposition Cathode Deposition (Thermal Evaporation of Au) HTL_Deposition->Cathode_Deposition JV_Measurement J-V Characterization (AM 1.5G Illumination) Cathode_Deposition->JV_Measurement EQE_Measurement EQE Measurement Cathode_Deposition->EQE_Measurement

Caption: Workflow for perovskite solar cell fabrication and characterization.

Energy_Level_Diagram cluster_0 Energy Levels cluster_1 Charge Transport Anode Anode (ITO) ETL ETL Perovskite Perovskite Absorber HTM HTM (Carbazole-based) Cathode Cathode (Au) e e- e->ETL Electron Transport h h+ h->HTM Hole Transport

References

Troubleshooting & Optimization

Troubleshooting solubility issues of 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a highly aromatic and halogenated molecule, which dictates its solubility properties. Generally, it exhibits poor solubility in polar solvents like water and alcohols. It is more likely to dissolve in non-polar aromatic solvents and chlorinated solvents due to the principle of "like dissolves like". The rigid, planar structure of the carbazole core can lead to strong intermolecular π-π stacking, making it challenging for solvents to break apart the crystal lattice.

Q2: I am having trouble dissolving the compound. What are the first steps I should take?

A2: If you are encountering solubility issues, consider the following troubleshooting steps in order:

  • Solvent Selection: Ensure you are using an appropriate solvent. Based on the compound's structure, non-polar and some polar aprotic solvents are the best starting points. Refer to the solubility data table below for guidance.

  • Increase Solvent Volume: The concentration of your solution might be too high. Try adding more solvent to see if the compound dissolves at a lower concentration.

  • Gentle Heating: Carefully warm the solution. Increased temperature often enhances the solubility of solid organic compounds. A water bath set to 40-60°C is a good starting point. Be mindful of the solvent's boiling point and the compound's stability at higher temperatures.

  • Sonication: Use an ultrasonic bath to provide energy that can help break up solid agglomerates and accelerate the dissolution process.

Q3: The compound dissolves upon heating but precipitates out when cooled to room temperature. What should I do?

A3: This indicates that you have created a supersaturated solution. The solubility of the compound is significantly lower at room temperature. To address this, you can either:

  • Work with the solution at an elevated temperature if your experimental setup allows.

  • Prepare a more dilute solution that will remain stable at room temperature.

Q4: Can I use a co-solvent system to improve solubility?

A4: Yes, using a co-solvent can be an effective strategy. If the compound is partially soluble in a "poor" solvent that is required for your experiment, adding a small amount of a "good" solvent in which the compound is highly soluble can significantly improve the overall solubility. For example, adding a small amount of a chlorinated solvent like dichloromethane to a less effective solvent might work.

Q5: Are there any recommended solvents for creating a stock solution?

A5: For creating a concentrated stock solution, it is advisable to start with solvents in which carbazole derivatives are known to have good solubility. These include chlorinated solvents such as chloroform and dichloromethane, and polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).

Solubility Data

Due to the limited availability of specific quantitative data for this compound, the following table provides a qualitative summary of expected solubility based on the general behavior of carbazole derivatives.

SolventSolvent TypeExpected Solubility
WaterPolar ProticInsoluble
EthanolPolar ProticPoorly Soluble
MethanolPolar ProticPoorly Soluble
AcetonePolar AproticSparingly Soluble
AcetonitrilePolar AproticSparingly Soluble
Tetrahydrofuran (THF)Polar AproticSoluble
Dichloromethane (DCM)ChlorinatedSoluble
ChloroformChlorinatedSoluble
TolueneNon-Polar AromaticSoluble
N,N-Dimethylformamide (DMF)Polar AproticSoluble
Dimethyl sulfoxide (DMSO)Polar AproticSoluble

Experimental Protocol: Solubility Determination

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., THF, DCM, Toluene, DMF)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Ultrasonic bath

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (0.2 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the selected solvent. The excess solid should be clearly visible.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, let the vials stand to allow the undissolved solid to settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Filter the supernatant through a 0.2 µm syringe filter into a clean vial.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation:

    • Calculate the solubility of the compound in the solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Compound does not dissolve solvent Step 1: Verify Solvent Choice (Is it appropriate for a non-polar, aromatic compound?) start->solvent heat Step 2: Apply Gentle Heat (40-60°C) solvent->heat If no dissolution success Success: Compound Dissolved solvent->success If dissolved sonicate Step 3: Use Sonication heat->sonicate If no dissolution heat->success If dissolved concentration Step 4: Reduce Concentration (Add more solvent) sonicate->concentration If no dissolution sonicate->success If dissolved cosolvent Step 5: Consider a Co-solvent System concentration->cosolvent If no dissolution concentration->success If dissolved cosolvent->success If dissolved fail Issue Persists: Consult further literature or technical support cosolvent->fail If no dissolution

Caption: Troubleshooting workflow for solubility issues.

G Experimental Workflow for Solubility Determination prep 1. Prepare Saturated Solution (Excess compound in known solvent volume) equil 2. Equilibrate (Agitate at constant temperature for 24-48h) prep->equil separate 3. Separate Phases (Settle and centrifuge) equil->separate analyze 4. Analyze Supernatant (Filter, dilute, and measure concentration via HPLC/UV-Vis) separate->analyze calculate 5. Calculate Solubility analyze->calculate

Caption: Experimental workflow for solubility determination.

Technical Support Center: Purification of 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole from its common isomeric impurities. This resource is intended for researchers, scientists, and professionals in drug development and materials science.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary impurities arise from two stages of the synthesis: the bromination of carbazole and the subsequent N-arylation.

  • Isomeric Impurities: The bromination of carbazole can yield various regioisomers in addition to the desired 3,6-dibromo-9H-carbazole, such as 1,8-dibromo-, 2,7-dibromo-, and other dibrominated isomers. These isomeric dibromocarbazoles will then be N-arylated along with the target precursor, resulting in a mixture of isomeric end products.

  • Under- and Over-brominated Species: Incomplete bromination can leave monobromocarbazole (primarily 3-bromo-9H-carbazole), while excessive bromination can produce tribromocarbazoles.[1] These will also be N-arylated in the subsequent step.

  • Unreacted Starting Materials: Residual 3,6-dibromo-9H-carbazole from an incomplete N-arylation reaction may also be present.

Q2: Why is it crucial to remove these isomeric impurities?

A2: The presence of even small amounts of isomeric impurities can significantly impact the material's properties, particularly in applications like organic electronics (OLEDs, OPVs) where charge transport, photophysical properties, and device performance are highly dependent on molecular structure and purity. For pharmaceutical applications, stringent purity is required to avoid unintended biological activity and to meet regulatory standards.

Q3: What are the recommended methods for purifying this compound?

A3: The most effective purification strategies involve a combination of chromatographic and recrystallization techniques.

  • Column Chromatography: This is a highly effective method for separating isomers with different polarities. A silica gel stationary phase is typically used.

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed to separate closely related isomers.

  • Recrystallization: This technique is useful for removing impurities with different solubilities from the desired product. It is often used as a final polishing step after chromatography.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low purity after initial synthesis Incomplete bromination or N-arylation reaction.Optimize reaction conditions (time, temperature, stoichiometry of reagents). Monitor reaction progress by TLC or HPLC to ensure completion.
Formation of multiple dibromocarbazole isomers.Control bromination conditions carefully. Consider using a milder brominating agent or protecting groups to improve regioselectivity.
Co-elution of isomers during column chromatography Inappropriate solvent system (eluent).Perform a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. For example, begin with pure hexane and slowly introduce dichloromethane or ethyl acetate.[2]
Overloaded column.Reduce the amount of crude product loaded onto the column relative to the amount of stationary phase.
Product oils out during recrystallization The chosen solvent is too non-polar, or the solution is cooled too rapidly.Use a solvent system where the product is sparingly soluble at room temperature but readily soluble when hot. A mixture of solvents, such as chloroform/ethanol or hexane/ethyl acetate, can be effective.[3] Ensure slow cooling to promote crystal formation.
Low yield after purification Multiple purification steps leading to material loss.Optimize each purification step to maximize recovery. For recrystallization, minimize the amount of hot solvent used to dissolve the product.
Similar solubility of the product and a major impurity.Employ a different purification technique. If recrystallization is ineffective, use column chromatography or preparative HPLC.

Quantitative Data Summary

The following table provides a comparison of typical results from different purification methods for brominated carbazole derivatives. Note that specific values can vary based on the initial purity of the crude product and the precise experimental conditions.

Purification Method Starting Purity (Typical) Final Purity (Typical) Yield (Typical) Primary Impurities Removed
Column Chromatography (Silica Gel) 80-90%>98%70-85%Regioisomers, mono- and tri-brominated species
Recrystallization 90-95%>99%60-80%Impurities with significantly different solubility
Preparative HPLC >95%>99.5%40-60%Closely related regioisomers

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for the purification of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Slurry Packing the Column: Prepare a slurry of silica gel in n-hexane and pour it into the column. Allow the silica to settle, ensuring a level bed. Drain the excess hexane until the solvent level is just above the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to the dissolved sample to create a dry powder.

  • Loading the Column: Carefully add the dried sample-silica mixture to the top of the column. Add a thin layer of sand on top to prevent disturbance of the stationary phase.

  • Elution: Begin eluting with 100% n-hexane. The least polar impurities will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding small increments of DCM to the n-hexane. A typical gradient might be from 1% DCM in hexane to 10% DCM in hexane.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable as a final purification step after column chromatography or for crude material that is already of moderate purity.

Materials:

  • Partially purified this compound

  • Chloroform

  • Ethanol

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot chloroform to dissolve the solid completely.

  • Precipitation: While stirring, slowly add ethanol (a less effective solvent) until the solution becomes slightly cloudy.

  • Redissolution: Gently heat the solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Recrystallization from 95% ethanol has also been reported to be effective for the precursor, 3,6-dibromo-9-ethylcarbazole, yielding a product with a purity of around 81%.[2]

Visualizations

G cluster_0 Purification Workflow Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Purity Check (TLC/HPLC) Purity Check (TLC/HPLC) Column Chromatography->Purity Check (TLC/HPLC) Recrystallization Recrystallization Purity Check (TLC/HPLC)->Recrystallization If purity < 99% Pure Product Pure Product Purity Check (TLC/HPLC)->Pure Product If purity > 99% Final Purity Check Final Purity Check Recrystallization->Final Purity Check Final Purity Check->Pure Product

Caption: A general workflow for the purification of this compound.

G cluster_1 Troubleshooting Logic Impure Product Impure Product Multiple Spots on TLC Multiple Spots on TLC Impure Product->Multiple Spots on TLC Broad Peak in HPLC Broad Peak in HPLC Impure Product->Broad Peak in HPLC Low Yield Low Yield Impure Product->Low Yield Optimize Chromatography Optimize Chromatography Multiple Spots on TLC->Optimize Chromatography Isomers Present Broad Peak in HPLC->Optimize Chromatography Co-elution Optimize Recrystallization Optimize Recrystallization Low Yield->Optimize Recrystallization Loss during crystallization Check Reaction Conditions Check Reaction Conditions Low Yield->Check Reaction Conditions Side reactions

Caption: A decision tree for troubleshooting common purification issues.

References

Preventing over-bromination in carbazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-bromination during carbazole synthesis.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of the Desired Monobrominated Product

  • Possible Cause: Incomplete Reaction

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the initially planned reaction time, consider extending the reaction duration. Also, ensure that the brominating agent has not degraded. For instance, N-Bromosuccinimide (NBS) can decompose over time.

  • Possible Cause: Suboptimal Reaction Temperature

    • Solution: The reaction temperature significantly influences the reaction rate. For many carbazole brominations, the reaction is initially conducted at 0 °C and then allowed to warm to room temperature. If the reaction is sluggish, a modest increase in temperature might be beneficial, but be cautious as this can also lead to increased byproduct formation.

  • Possible Cause: Poor Solubility of Reagents

    • Solution: Ensure that the carbazole and the brominating agent are adequately dissolved in the chosen solvent. If solubility is an issue, consider using a more suitable solvent system. Common solvents for carbazole bromination include Dimethylformamide (DMF), Tetrahydrofuran (THF), and ethyl acetate.

Issue 2: Formation of Multiple Products (Over-bromination)

  • Possible Cause: Incorrect Stoichiometry of Brominating Agent

    • Solution: This is the most common reason for over-bromination. Carefully control the stoichiometry of the brominating agent. For monobromination, it is recommended to use 1.0 to 1.1 equivalents of the brominating agent.

  • Possible Cause: Reaction Temperature is Too High

    • Solution: Elevated temperatures can lead to a loss of selectivity and the formation of polybrominated byproducts. Running the reaction at a lower temperature, such as 0 °C or even lower, can help to improve the selectivity for the desired product.

  • Possible Cause: Prolonged Reaction Time

    • Solution: As the reaction proceeds, the desired monobrominated product can undergo further bromination. It is crucial to monitor the reaction and quench it as soon as the starting material is consumed and the formation of the desired product is maximized.

Issue 3: Poor Regioselectivity (Formation of undesired isomers)

  • Possible Cause: Choice of Brominating Agent

    • Solution: The choice of brominating agent can influence the regioselectivity of the reaction. N-Bromosuccinimide (NBS) is a commonly used reagent that often provides good selectivity for the 3- and 6-positions.

  • Possible Cause: Solvent Effects

    • Solution: The polarity of the solvent can affect the regiochemical outcome of the reaction. It is advisable to perform small-scale test reactions with different solvents to determine the optimal conditions for the desired isomer.

  • Possible Cause: Influence of N-Substituent

    • Solution: The presence and nature of a substituent on the carbazole nitrogen can significantly influence the position of bromination. N-alkylation or N-acylation can be used to direct the bromination to specific positions. For example, protecting the nitrogen with a bulky group can favor bromination at less sterically hindered positions.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the monobromination of carbazole?

A1: The most common byproduct is the dibrominated carbazole, typically 3,6-dibromocarbazole. Over-bromination can be minimized by carefully controlling the stoichiometry of the brominating agent and the reaction conditions.

Q2: How can I selectively synthesize 3,6-dibromocarbazole?

A2: To selectively synthesize 3,6-dibromocarbazole, you will typically use more than two equivalents of the brominating agent. One method involves using dibromodimethyl hydantoin in ethanol, where the reaction can be monitored by HPLC until no monobrominated product is detected.

Q3: What is the role of the N-substituent in the bromination of carbazole?

A3: The substituent on the carbazole nitrogen (the N-substituent) plays a crucial role in directing the position of bromination. Electron-donating groups on the nitrogen can activate the aromatic rings towards electrophilic substitution. The size and nature of the N-substituent can also influence the regioselectivity due to steric effects. For instance, protecting the nitrogen with a benzenesulfonyl group can lead to different brom

Technical Support Center: 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole for High-Efficiency OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole for improving the efficiency of Organic Light-Emitting Diodes (OLEDs). The content is structured to address common challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in an OLED device?

A1: this compound is primarily used as a building block or intermediate for synthesizing more complex host materials or hole-transporting materials for phosphorescent OLEDs (PhOLEDs).[1] Its core structure, a carbazole derivative, provides good thermal stability and hole-transporting capabilities. The bromine atoms at the 3, 6, and 4-phenyl positions serve as reactive sites for further functionalization, such as through Suzuki or Buchwald-Hartwig coupling reactions, to fine-tune the electronic properties of the final material.

Q2: What are the key properties of carbazole derivatives that make them suitable for OLEDs?

A2: Carbazole derivatives are widely used in OLEDs due to several key features:

  • High Triplet Energy: Carbazole-based hosts are known for their high triplet energy, which is crucial for efficiently confining the triplet excitons of phosphorescent emitters and preventing energy back-transfer, leading to higher efficiency.

  • Good Hole Transport: The electron-rich nature of the carbazole moiety facilitates efficient hole injection and transport.

  • Thermal Stability: The rigid structure of carbazole derivatives results in high glass transition temperatures (Tg) and thermal decomposition temperatures (Td), which is essential for device longevity and operational stability.[1]

  • Tunable Electronic Properties: The carbazole core can be easily functionalized at various positions (3, 6, and 9), allowing for precise tuning of HOMO/LUMO energy levels and other photophysical properties.

Q3: Can this compound be used directly as a host material?

A3: While it possesses the fundamental properties of a carbazole host, this compound is more commonly used as an intermediate. The bromine atoms, while providing some benefits, can also be susceptible to cleavage under electrical stress, potentially leading to device degradation.[2] More advanced host materials are typically synthesized by replacing the bromine atoms with more stable and electronically active groups.

Q4: How do the bromine substituents affect the material's properties?

A4: The bromine atoms have several effects:

  • Synthetic Handles: They provide reactive sites for cross-coupling reactions, enabling the synthesis of more complex molecules.[1]

  • Electronic Effects: As electron-withdrawing groups, bromine atoms can influence the HOMO and LUMO energy levels of the molecule.[2]

  • Potential for Degradation: Carbon-bromine bonds can be weaker than other bonds in the molecule and may be a potential site for degradation, which could impact the operational lifetime of an OLED.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield or Impurities During Synthesis 1. Incomplete bromination of the carbazole core.2. Inefficient N-arylation (Ullmann coupling).3. Contaminated reagents or solvents.1. Ensure the correct stoichiometry of the brominating agent (e.g., NBS) and monitor the reaction by TLC until completion.2. Optimize the N-arylation reaction conditions (catalyst, ligand, base, temperature, and reaction time).3. Use freshly purified reagents and anhydrous solvents.
Poor OLED Device Performance (Low Efficiency) 1. Mismatch of energy levels between the host and the phosphorescent dopant.2. Unbalanced charge injection or transport.3. Impurities in the material acting as exciton quenchers.1. Ensure the triplet energy of the host material is significantly higher than that of the dopant. Use data from related compounds for estimation if specific data is unavailable.2. Adjust the thickness of the hole-transporting and electron-transporting layers to balance charge carriers.3. Purify the material rigorously, for example, by temperature-gradient sublimation.
Rapid Luminance Decay (Short Device Lifetime) 1. Material degradation under electrical stress (e.g., C-Br or C-N bond cleavage).2. Poor morphological stability of the organic layers.3. Leakage of moisture or oxygen into the device.1. Consider synthesizing a more robust derivative by replacing the bromine atoms.2. Ensure the material has a high glass transition temperature (Tg) to prevent crystallization.3. Encapsulate the device properly in an inert atmosphere (e.g., a nitrogen-filled glovebox).
Inconsistent Results Between Device Batches 1. Variation in the purity of the synthesized material.2. Inconsistent thin-film deposition conditions.1. Establish a standardized purification protocol and verify the purity of each batch.2. Carefully control deposition rates, substrate temperature, and vacuum levels during thermal evaporation.

Quantitative Data

Table 1: Photophysical and Electrochemical Properties of Related Carbazole Derivatives.

CompoundHOMO (eV)LUMO (eV)Triplet Energy (T₁) (eV)Reference
Poly(9-vinylcarbazole) (PVK)-5.8-2.2~2.5[3]
9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole-5.70-2.232.89[4]
3,6-diphenyl-9-ethylcarbazole-5.5-2.1~2.9[1]
1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene---[1]

Table 2: Performance of OLEDs with Related Carbazole-Based Host Materials.

Host MaterialDopantMax. EQE (%)Max. Power Eff. (lm/W)Max. Current Eff. (cd/A)Reference
9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazoleIr(mppy)₃12.540.043.1[4]
3,6-diphenyl-9-ethylcarbazoleIr(ppy)₃--22.5[1]
Cz-SBDPI (carbazole-based)Non-doped---[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This synthesis is a two-step process involving the bromination of carbazole followed by an N-arylation reaction.

Step 1: Synthesis of 3,6-Dibromo-9H-carbazole

  • Dissolution: Dissolve carbazole (e.g., 5.0 g, 30 mmol) in 50 mL of dimethylformamide (DMF) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Addition of Brominating Agent: In a separate flask, dissolve N-bromosuccinimide (NBS) (e.g., 11.2 g, 63 mmol, 2.1 equivalents) in 30 mL of DMF.

  • Reaction: Add the NBS solution dropwise to the cooled carbazole solution while stirring. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Precipitation: Pour the reaction mixture into a beaker containing 200 mL of water to precipitate the product.

  • Isolation and Purification: Filter the white precipitate, wash thoroughly with water, and air dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel (eluent: DCM/hexane).

Step 2: Synthesis of this compound (Ullmann Condensation)

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine 3,6-Dibromo-9H-carbazole (1.0 equivalent), 1,4-dibromobenzene (1.0-1.5 equivalents), copper(I) iodide (CuI, ~0.1 equivalents), a base such as potassium carbonate (K₂CO₃, ~2.0 equivalents), and a ligand like 1,10-phenanthroline (~0.2 equivalents).

  • Solvent Addition: Add a high-boiling point polar aprotic solvent, such as DMF or 1,2-dichlorobenzene.

  • Reaction: Heat the mixture to a high temperature (typically 150-180°C) and stir for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter to remove inorganic salts.

  • Purification: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the final product.

Protocol 2: Fabrication of a Generic Phosphorescent OLED
  • Substrate Cleaning: Sequentially clean patterned Indium Tin Oxide (ITO) coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen stream and treat them with UV-ozone for 10-15 minutes.[1]

  • Thin Film Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). Deposit the following layers sequentially without breaking the vacuum:

    • Hole Injection Layer (HIL): Deposit a suitable HIL material (e.g., MoO₃, 5 nm).

    • Hole Transport Layer (HTL): Deposit a hole-transporting material (e.g., TCTA, 40 nm).

    • Emissive Layer (EML): Co-deposit the synthesized carbazole-based host material and a phosphorescent dopant (e.g., Ir(ppy)₃ at a concentration of 6-10 wt%) to a thickness of 30 nm.

    • Electron Transport Layer (ETL): Deposit an electron-transporting material (e.g., TPBi, 40 nm).[1]

    • Electron Injection Layer (EIL): Deposit a thin layer of LiF (1 nm).[1]

    • Cathode: Deposit the metal cathode (e.g., Aluminum, 100 nm).[1]

  • Encapsulation: Transfer the completed device to an inert atmosphere glovebox and encapsulate it using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.

Visualizations

Synthesis_Workflow cluster_0 Reactants Carbazole + NBS in DMF Step1 Step 1: Electrophilic Bromination Reactants->Step1 Intermediate 3,6-Dibromo-9H-carbazole Step1->Intermediate Coupling_Reactants Intermediate + 1,4-Dibromobenzene + CuI / Base Step2 Step 2: Ullmann Coupling Coupling_Reactants->Step2 Purification Purification (Column Chromatography) Step2->Purification Product 3,6-Dibromo-9-(4-bromophenyl) -9H-carbazole Purification->Product

Caption: Synthetic workflow for this compound.

OLED_Function cluster_device OLED Device Layers Anode Anode (ITO) HTL Hole Transport Layer (HTL) Holes Holes (h+) EML Emissive Layer (EML) Host: Carbazole Derivative Dopant: Phosphor ETL Electron Transport Layer (ETL) Cathode Cathode (Al) Electrons Electrons (e-) Holes->EML Injection & Transport Excitons Triplet Excitons Electrons->EML Injection & Transport Light Light Emission Excitons->Light Energy Transfer to Dopant

Caption: Role of a carbazole host in a phosphorescent OLED.

Troubleshooting_Logic Start Low OLED Efficiency Observed CheckPurity Is Material Purity High? (>99.5%) Start->CheckPurity Purify Action: Purify Material (e.g., Sublimation) CheckPurity->Purify No CheckEnergy Are Host T₁ > Dopant T₁? CheckPurity->CheckEnergy Yes Purify->CheckPurity ChangeHost Action: Synthesize Host with Higher Triplet Energy CheckEnergy->ChangeHost No CheckBalance Is Charge Transport Balanced? CheckEnergy->CheckBalance Yes ChangeHost->Start AdjustLayers Action: Adjust HTL/ETL Thickness CheckBalance->AdjustLayers No Success Improved Efficiency CheckBalance->Success Yes AdjustLayers->Start

Caption: Troubleshooting workflow for low OLED efficiency.

References

Technical Support Center: Degradation of Carbazole-Based Hole Transporting Materials (HTMs) in Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with carbazole-based Hole Transporting Materials (HTMs) in solar cells.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the fabrication and testing of solar cells utilizing carbazole HTMs.

Q1: My device's power conversion efficiency (PCE) is dropping rapidly under continuous illumination. What are the likely causes related to the carbazole HTM?

A rapid drop in PCE under illumination, often referred to as poor photostability, can be linked to several degradation mechanisms within the carbazole HTM. The primary suspects are photochemical reactions. The carbazole moiety, while generally robust, can undergo degradation upon excitation by light, especially UV light. This can involve the formation of radical cations which may subsequently dimerize, forming 3,3'-biscarbazole.[1] This process alters the chemical structure and electronic properties of the HTM, impeding efficient hole transport. Furthermore, the carbon-nitrogen (C-N) bond in some carbazole derivatives can be relatively weak, making it susceptible to dissociation upon excitation, leading to molecular breakdown.[1]

Q2: I'm observing a significant decrease in the open-circuit voltage (Voc) and fill factor (FF) of my solar cell over time. Could this be an issue with my carbazole HTM?

Yes, a concurrent drop in Voc and FF is a classic sign of HTM-related degradation. This can be caused by:

  • Chemical Degradation: As the HTM degrades, new chemical species are formed. These can act as charge traps or recombination centers at the perovskite/HTM interface. Increased recombination directly leads to a lower Voc and FF.

  • Morphological Instability: The physical structure of the HTM layer can change under operational stress (heat or light). The HTM may de-wet from the perovskite surface or crystallize, leading to poor interfacial contact and the formation of shunt pathways. This disrupts efficient charge extraction, severely reducing both FF and Voc.

  • Dopant-Related Issues: Additives and p-dopants (like LiTFSI and tBP) used with the HTM to improve conductivity can be problematic. LiTFSI is hygroscopic and can attract moisture, which accelerates the degradation of both the HTM and the perovskite layer. TBP can evaporate over time, reducing the HTM's conductivity. These issues contribute to a decline in device performance, particularly the FF.

Q3: How can I distinguish between degradation of the carbazole HTM itself and degradation at the perovskite/HTM interface?

Distinguishing bulk HTM degradation from interfacial degradation requires a combination of analytical techniques.

  • Spectroscopic Analysis: Use UV-Vis absorption and photoluminescence (PL) spectroscopy on an HTM film coated on a glass substrate and subjected to the same stress conditions (e.g., light soaking, heat) as your device. Changes in the absorption or emission spectra, such as the appearance of new peaks or a shift in existing ones, indicate chemical degradation of the HTM itself.[1]

  • Interfacial Analysis: Time-resolved photoluminescence (TRPL) on a perovskite/HTM stack can probe charge transfer dynamics. An increase in the PL decay lifetime after stress suggests that hole extraction from the perovskite to the HTM has become less efficient, pointing to a problem at the interface.

  • Electrochemical Characterization: Cyclic voltammetry can be used to study the electrochemical stability of the HTM. Irreversible oxidation peaks suggest that the molecule is unstable upon hole injection, which is a sign of intrinsic chemical instability.[1]

The workflow below provides a systematic approach to diagnosing the root cause of degradation.

cluster_0 Troubleshooting Workflow for Device Degradation cluster_1 Parameter Analysis cluster_2 Experimental Verification Start Observed PCE Drop JV 1. Analyze J-V Curve Changes (Voc, Jsc, FF) Start->JV Voc_FF_Drop Significant Voc & FF Drop? JV->Voc_FF_Drop Jsc_Drop Mainly Jsc Drop? JV->Jsc_Drop Voc_FF_Drop->Jsc_Drop No Hypothesis1 Hypothesis: HTM or Interface Degradation Voc_FF_Drop->Hypothesis1 Yes Hypothesis2 Hypothesis: Perovskite Absorber Degradation Jsc_Drop->Hypothesis2 Yes Conclusion3 Root Cause: Likely not HTM-related Jsc_Drop->Conclusion3 No Spectroscopy 2. UV-Vis / PL of HTM film (stressed vs. fresh) Hypothesis1->Spectroscopy Result1 Spectral Changes in HTM? Spectroscopy->Result1 TRPL 3. TRPL of Perovskite/HTM stack (stressed vs. fresh) Result2 PL Decay Time Increased? TRPL->Result2 Result1->TRPL No Conclusion1 Root Cause: Intrinsic HTM Chemical Degradation Result1->Conclusion1 Yes Conclusion2 Root Cause: Perovskite/HTM Interface Degradation Result2->Conclusion2 Yes Result2->Conclusion3 No

Caption: Troubleshooting workflow for diagnosing HTM-related degradation.

Q4: What are the primary chemical degradation pathways for carbazole-based HTMs?

The main chemical degradation route involves the formation of a carbazole radical cation, which is unstable and can dimerize. This typically occurs at the 3-position of the carbazole unit. This dimerization creates a new, larger molecule (3,3'-biscarbazole) that disrupts the ordered packing of the HTM layer and can act as a trap, hindering hole transport.[1] Another potential pathway is the cleavage of weak C-N bonds within the molecule, particularly in derivatives containing amine moieties, which can be triggered by UV light or the energy released from electron-hole recombination.[1]

cluster_pathway Carbazole HTM Dimerization Pathway Carbazole Carbazole HTM (Ground State) Radical Carbazole Radical Cation (Unstable Intermediate) Carbazole->Radical Oxidation / Excitation Stress Stress (Light, Heat, Bias) Stress->Radical Dimer 3,3'-Biscarbazole Dimer (Degradation Product) Radical->Dimer Dimerization Impact Impact on Device Dimer->Impact Performance • Increased Recombination • Lower Hole Mobility • Reduced PCE & Stability Impact->Performance

Caption: Primary chemical degradation pathway for carbazole HTMs.

Quantitative Data on HTM Stability

The stability of solar cells is often quantified by tracking the device's PCE over time under specific stress conditions. The table below summarizes the performance and stability of devices using various carbazole-based HTMs compared to the common benchmark, spiro-OMeTAD.

HTM NameDevice ArchitectureInitial PCE (%)Stability Test ConditionsPerformance after TestReference
V1221 n-i-p, mesoporous17.81Continuous illumination (100 mW/cm²) in Argon environmentMaintained stable output with <5% PCE reduction after 250s[2]
V1225 n-i-p, mesoporous17.81Continuous illumination (100 mW/cm²) in Argon environmentOutperformed spiro-OMeTAD under light soaking[2][3]
2Cz-OMeDPA n-i-p20.06Not specified, but showed "slightly enhanced device stability"On par with spiro-OMeTAD[4]
Py-Cz n-i-p (passivation)>20Long-term operational stability test under light illuminationRetained 85% of initial performance after >5000 hours
SGT-405 n-i-p14.79Not specifiedNot specified[5]
spiro-OMeTAD n-i-p, mesoporous19.34Continuous illumination (100 mW/cm²) in Argon environmentShowed faster degradation compared to V-series HTMs[3]

Note: Direct comparison can be challenging as testing conditions and device architectures vary between studies.

Experimental Protocols

Here are standardized protocols for key experiments used to assess the degradation of carbazole HTMs.

Protocol 1: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) of the carbazole HTM, which indicates its intrinsic thermal stability.

Methodology:

  • Sample Preparation: Place 5-10 mg of the purified HTM powder into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the pan in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a constant rate, typically 10°C/min, up to a final temperature (e.g., 600°C).[6]

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs. A higher Td indicates greater thermal stability.[4]

Protocol 2: Photochemical Stability Assessment using UV-Vis Spectroscopy

Objective: To monitor changes in the chemical structure of the HTM film when exposed to light, simulating operational conditions.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the carbazole HTM in a suitable solvent (e.g., chlorobenzene).

    • Spin-coat a thin film of the HTM solution onto a clean quartz or glass substrate.

    • Anneal the film using the same conditions as in your device fabrication.

  • Initial Characterization: Measure the initial UV-Vis absorption spectrum of the film. This will serve as the baseline (t=0).

  • Stress Application:

    • Expose the film to a light source that mimics solar radiation (e.g., a solar simulator or a UV lamp) for defined periods. The sample can be kept in an inert atmosphere (N2 glovebox) or ambient air to test for photo-oxidative degradation.

  • Time-Resolved Measurements:

    • Periodically remove the sample from the light source and measure its UV-Vis absorption spectrum at various time intervals (e.g., 1h, 5h, 10h, 24h).

  • Data Analysis:

    • Overlay the spectra from different time points.

    • Look for a decrease in the intensity of the main absorption peaks, which indicates decomposition of the HTM.

    • The emergence of new peaks at different wavelengths can signify the formation of specific degradation products (e.g., dimers).[1]

Protocol 3: Device Stability Testing under Continuous Illumination

Objective: To measure the operational stability of the complete solar cell device and quantify the PCE decay over time.

Methodology:

  • Initial Measurement: Measure the initial current-voltage (J-V) curve of the fresh, unencapsulated or encapsulated device under standard test conditions (STC: 100 mW/cm² AM1.5G illumination, 25°C) to determine the initial PCE, Voc, Jsc, and FF.

  • Maximum Power Point (MPP) Tracking:

    • Place the device in a stability testing setup under an inert atmosphere (e.g., Nitrogen) or in ambient conditions, depending on the test objective.

    • Continuously illuminate the device at a constant intensity (e.g., 100 mW/cm²).

    • Hold the device at its maximum power point voltage and continuously monitor the power output over time.

  • Data Acquisition:

    • Record the normalized PCE as a function of time. The lifetime is often reported as T80 or T90, the time it takes for the efficiency to drop to 80% or 90% of its initial value.

    • Periodically, the MPP tracking can be briefly interrupted to measure a full J-V curve to track the individual evolution of Voc, Jsc, and FF.

  • Data Analysis:

    • Plot the normalized PCE versus time to generate a degradation curve.

    • Analyze the changes in Voc, Jsc, and FF to infer the dominant degradation mechanisms as described in the troubleshooting section.

References

Optimizing thin film morphology of 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on optimizing the thin film morphology of 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for depositing thin films of carbazole derivatives like this compound?

A1: The two primary methods for depositing thin films of carbazole-based materials are vacuum thermal evaporation and spin coating.[1] Vacuum thermal evaporation is ideal for creating high-purity, uniform films with precise thickness control, which is crucial for high-performance multilayer devices.[1] Spin coating is a solution-based technique that is rapid and well-suited for large-area device fabrication.[1] Other methods include electrochemical deposition, which offers controlled growth of conductive polymer films.[2][3]

Q2: How can the film morphology be modified after deposition?

A2: Post-deposition annealing is a key technique for modifying and improving film morphology. Solvent vapor annealing (SVA) is particularly effective for organic materials.[4][5] Exposing the film to a solvent vapor can induce molecular rearrangement and crystallization, potentially transforming the film from an amorphous or fibrous state to a more ordered, crystalline structure like spherulites.[4][5][6][7] The choice of solvent and vapor pressure are critical parameters in this process.[4][5][6]

Q3: What factors primarily influence the final thin film morphology?

A3: Several factors can significantly impact the final film morphology. For vacuum deposition, key parameters include substrate temperature, deposition rate, and the base pressure of the vacuum chamber.[8] For spin coating, solution concentration, solvent choice, and spin speed are critical.[1] For all methods, substrate preparation and cleanliness are paramount to ensure good film adhesion and uniformity.

Q4: Which techniques are used to characterize the thin film morphology?

A4: Atomic Force Microscopy (AFM) is commonly used to investigate the surface topography and morphology of the films.[9] X-ray Diffraction (XRD) can be employed to determine the crystallinity and molecular packing within the film.[9] Time-resolved fluorescence and transient absorption spectroscopy can provide insights into the photophysical properties related to the film structure.[9]

Section 2: Troubleshooting Guides

This section addresses specific issues that may be encountered during the thin film deposition and optimization process.

Q1: My film is peeling off or shows poor adhesion to the substrate. What could be the cause and how can I fix it?

A1: Poor adhesion is one of the most common challenges in thin film deposition.[10][11]

  • Possible Causes:

    • Substrate Contamination: The substrate surface may have residual organic molecules, dust particles, or moisture, which prevents strong bonding.[10][11]

    • High Internal Stress: Stress can build up in the film during deposition, particularly with thicker films, causing it to delaminate.[10][11]

    • Chemical Incompatibility: The film material and the substrate may not be chemically compatible for strong bond formation.[11]

  • Troubleshooting Steps:

    • Improve Substrate Cleaning: Implement a rigorous, multi-step cleaning process. A typical procedure involves sequential ultrasonic baths in detergent, deionized water, acetone, and isopropanol, followed by drying with high-purity nitrogen. An oxygen plasma treatment can further clean and chemically activate the surface to improve adhesion.[1]

    • Optimize Deposition Parameters: If using thermal evaporation, reducing the deposition rate can sometimes lower film stress. For some materials, heating the substrate can provide adatoms with more energy to settle into lower-stress configurations.[11][12]

    • Use an Adhesion Layer: Consider depositing a thin adhesion-promoting layer between the substrate and the carbazole film.

Q2: The deposited film is not uniform and contains pinholes or cracks. What should I do?

A2: Film uniformity is critical for device performance.

  • Possible Causes:

    • Particulate Contamination: Dust or particles from the environment or the source material can create defects.

    • Inadequate Substrate Cleaning: As with adhesion, a dirty substrate can lead to non-uniform growth.[8]

    • Incorrect Solution Properties (Spin Coating): If the solution concentration is too low or the solvent evaporates too quickly, it can result in an incomplete or non-uniform film.

    • Uneven Heating or Deposition Flux (Evaporation): Inconsistent heating of the source material can lead to a non-uniform deposition rate across the substrate.

  • Troubleshooting Steps:

    • Work in a Clean Environment: Handle substrates and prepare solutions in a cleanroom or a laminar flow hood to minimize particulate contamination.

    • Filter Solutions: Before spin coating, filter the solution using a syringe filter (e.g., 0.2 µm pore size) to remove any undissolved material or aggregates.

    • Optimize Spin Coating Parameters: Adjust the solution concentration and spin speed to achieve the desired thickness and uniformity.[1] A slower spin speed or a higher concentration generally results in a thicker film.

    • Calibrate Deposition System: Ensure your thermal evaporator provides uniform heating and that the substrate is positioned for even coating. Regularly calibrate gauges and instruments.[8]

Q3: My film appears amorphous and shows poor crystallinity. How can I improve it?

A3: Achieving a crystalline film is often essential for optimal electronic properties.

  • Possible Causes:

    • Rapid Solvent Evaporation (Spin Coating): The fast drying process during spin coating can quench the molecules in a disordered state.

    • Low Substrate Temperature (Evaporation): If the substrate is too cold, molecules may not have enough surface mobility to arrange themselves into an ordered structure.[13]

    • Inherent Material Properties: The molecule itself may be slow to crystallize under standard conditions.

  • Troubleshooting Steps:

    • Implement Post-Deposition Annealing: This is the most effective method.

      • Solvent Vapor Annealing (SVA): Expose the film to a controlled solvent atmosphere. The solvent plasticizes the film, allowing for molecular rearrangement and crystallization.[7] The choice of solvent (e.g., THF, hexane) and vapor pressure are critical parameters to optimize.[4][5]

      • Thermal Annealing: Heat the substrate on a hotplate after deposition to provide thermal energy for crystallization. The temperature should be high enough to promote mobility but below the material's decomposition temperature.

    • Increase Substrate Temperature During Deposition: For vacuum evaporation, increasing the substrate temperature enhances adatom mobility, which can promote the growth of larger, more ordered crystalline grains.[12]

Q4: I'm observing dewetting during solvent vapor annealing. What is causing this?

A4: Dewetting occurs when the film breaks up into droplets or isolated islands.

  • Possible Causes:

    • High Solvent Vapor Pressure: A high concentration of solvent vapor can cause the film to swell excessively, leading to instability and dewetting, especially in amorphous regions.[6]

    • Molecule-Solvent Interactions: The specific interactions between the carbazole derivative and the chosen solvent can promote dewetting over crystallization.[4][5]

  • Troubleshooting Steps:

    • Reduce Solvent Vapor Pressure: Decrease the amount of solvent in the annealing chamber or increase the chamber volume to lower the vapor pressure. This can slow down the annealing process, allowing crystallization to occur before significant dewetting.[6]

    • Experiment with Different Solvents: The polarity and vapor pressure of the solvent are key. Try solvents with different properties to find one that favors crystallization over dewetting for your specific material.[4][5] For example, THF and hexane have similar vapor pressures but different polarities, leading to different film morphologies.[4][5]

Section 3: Data Presentation: Deposition Parameters

The following tables summarize typical starting parameters for the two main deposition techniques. These should be optimized for your specific experimental setup and desired film properties.

Table 1: Typical Parameters for Vacuum Thermal Evaporation

Parameter Value Notes
Base Pressure < 2 x 10⁻⁶ mbar Essential for creating high-purity films without contamination.[1]
Deposition Rate 0.5 - 2.0 Å/s Slower rates can improve film quality and crystallinity.
Substrate Temperature Room Temperature to 100 °C Can be varied to optimize film properties and crystallinity.[1][12][13]
Final Film Thickness 20 - 60 nm Dependent on the specific function of the layer in the device.[1]

| Source Material Purity | > 99.5% | Critical for achieving optimal device performance and lifetime.[1] |

Table 2: Typical Parameters for Spin Coating

Parameter Value Notes
Solution Concentration 5 - 15 mg/mL The optimal concentration depends on the desired film thickness and solvent.[1]
Solvent Toluene, Chlorobenzene, THF Choice of solvent affects solubility, evaporation rate, and film morphology.
Spin Speed 2000 - 4000 rpm A critical parameter for controlling the final film thickness.[1]
Spin Time 30 - 60 s Ensures complete and uniform spreading of the solution.[1]

| Post-Spin Bake | 80 - 100 °C for 10-20 min | Used to remove residual solvent from the film.[1] |

Section 4: Experimental Protocols

Protocol 1: Vacuum Thermal Evaporation

  • Substrate Preparation: Begin with pre-patterned ITO or other appropriate substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.

  • Drying: Dry the substrates using a stream of high-purity nitrogen gas.

  • Plasma Treatment: Immediately transfer the cleaned substrates to a plasma cleaner for oxygen plasma treatment to enhance the work function and improve film adhesion.[1]

  • Material Loading: Place a suitable amount of high-purity (>99.5%) this compound powder into a quartz or molybdenum crucible inside the vacuum chamber.

  • Pump Down: Evacuate the chamber to a base pressure below 2 x 10⁻⁶ mbar.

  • Deposition: Heat the crucible to achieve the desired deposition rate (e.g., 1 Å/s), monitored by a quartz crystal microbalance. Deposit the film to the target thickness (e.g., 40 nm).

  • Cool Down & Venting: Allow the system to cool before venting the chamber with an inert gas like nitrogen.

Protocol 2: Spin Coating

  • Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene) at a concentration of 5-15 mg/mL. Ensure the material is fully dissolved, using gentle heating or stirring if necessary. Filter the solution through a 0.2 µm filter.

  • Substrate Preparation: Clean the substrates as described in the vacuum evaporation protocol.

  • Deposition: Place the cleaned substrate onto the spin coater chuck. Dispense a small amount of the solution onto the center of the substrate.

  • Spinning: Spin the substrate at a speed between 2000 and 4000 rpm for 30-60 seconds to achieve a uniform film.[1]

  • Baking: Transfer the substrate to a hotplate and bake at 80-100 °C for 10-20 minutes to remove any residual solvent.[1]

Section 5: Visualization

The following diagrams illustrate key workflows and logical relationships in thin film optimization.

G cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing cluster_char Characterization A Substrate Selection B Substrate Cleaning (Solvents, Plasma) A->B C Deposition Method (Evaporation / Spin Coating) B->C D Parameter Optimization (Rate, Temp, Speed) C->D E Annealing (Thermal / Solvent Vapor) D->E F Device Fabrication E->F G Morphological Analysis (AFM, SEM) F->G H Structural Analysis (XRD) F->H I Performance Testing G->I H->I G Start Problem: Poor Film Adhesion Q1 Is substrate cleaning protocol rigorous? Start->Q1 A1_Yes Implement Multi-Step Cleaning: - Ultrasonic Bath - Solvents (Acetone, IPA) - N2 Dry - O2 Plasma Q1->A1_Yes No Q2 Is film stress a likely issue? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Reduce Film Stress: - Lower Deposition Rate - Increase Substrate Temp - Use Adhesion Layer Q2->A2_Yes Yes End Re-evaluate Adhesion Q2->End No A2_Yes->End G cluster_params Key SVA Parameters A As-Deposited Film (Amorphous / Low Crystallinity) B Solvent Vapor Annealing A->B Induces Reorganization C Optimized Crystalline Film (Spherulites / Large Grains) B->C Results in Improved Order P1 Solvent Choice (e.g., THF, Hexane) P1->B P2 Vapor Pressure P2->B P3 Annealing Time P3->B

References

Technical Support Center: Mitigating Efficiency Roll-Off in OLEDs with Carbazole Hosts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and professionals in drug development with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using carbazole-based host materials to reduce efficiency roll-off in Organic Light-Emitting Diodes (OLEDs).

Frequently Asked Questions (FAQs)

Q1: What is efficiency roll-off in OLEDs, and why is it a critical issue?

A1: Efficiency roll-off is the decrease in the external quantum efficiency (EQE) of an OLED as the operating current density and brightness increase.[1][2] This phenomenon is a significant obstacle to achieving high brightness levels required for applications such as solid-state lighting and high-resolution displays, as it leads to increased power consumption and reduced device lifetime.[1][2]

Q2: Why are carbazole-based materials widely used as hosts in high-efficiency OLEDs?

A2: Carbazole derivatives are popular host materials due to their excellent thermal stability, good hole-transporting properties, and characteristically high triplet energies (typically 2.7–3.3 eV).[3] A high triplet energy is crucial for confining excitons on the phosphorescent guest emitter, preventing reverse energy transfer from the guest to the host, which would otherwise lead to efficiency losses.[3]

Q3: What are the primary mechanisms responsible for efficiency roll-off in phosphorescent OLEDs (PhOLEDs) using carbazole hosts?

A3: The primary mechanisms are bimolecular quenching processes that dominate at high current densities:

  • Triplet-Triplet Annihilation (TTA): A process where two triplet excitons interact, with one or both decaying non-radiatively. This is more prevalent with phosphorescent emitters that have long exciton lifetimes.[3]

  • Triplet-Polaron Annihilation (TPA): The quenching of a triplet exciton by a charge carrier (polaron). This process becomes more significant at high current densities where there is a higher concentration of both excitons and charge carriers.

  • Changes in Charge Carrier Balance: An imbalance in the number of electrons and holes within the emissive layer can lead to charge leakage and reduced recombination efficiency, contributing to roll-off.[2]

Q4: What is a bipolar host material, and how does it help in reducing efficiency roll-off?

A4: A bipolar host material possesses both hole-transporting and electron-transporting capabilities. Using a bipolar carbazole host, or a co-host system with a hole-transporting carbazole and an electron-transporting material, helps to achieve a more balanced injection and transport of charges within the emissive layer.[3][4] This balanced charge distribution broadens the recombination zone, reducing the high local concentrations of excitons and polarons, thereby mitigating TTA and TPA.[3][4]

Troubleshooting Guides

This section provides practical guidance for troubleshooting common issues encountered during the development of high-efficiency OLEDs with carbazole hosts.

Problem 1: The fabricated OLED exhibits high efficiency roll-off.

Possible Cause 1: Imbalanced Charge Injection/Transport

  • Diagnosis:

    • Analyze the current density-voltage (J-V) characteristics. A steep increase in current without a proportional increase in luminance can indicate charge carrier leakage.

    • Fabricate and test hole-only and electron-only devices to assess the mobility of each charge carrier in the host material. A significant disparity suggests imbalanced transport.

  • Solution:

    • Adjust Layer Thickness: Systematically vary the thickness of the hole-transporting layer (HTL) and electron-transporting layer (ETL) to better balance charge injection.[5]

    • Introduce Charge Blocking Layers: Insert a hole-blocking layer (HBL) between the emissive layer (EML) and the ETL, or an electron-blocking layer (EBL) between the EML and the HTL, to confine carriers within the EML.[5]

    • Use a Bipolar Host or Co-Host System: Employ a single host with balanced hole and electron mobilities or a mixed host system comprising the carbazole host (hole-transporting) and an electron-transporting material.[4]

Possible Cause 2: Triplet-Triplet Annihilation (TTA) or Triplet-Polaron Annihilation (TPA)

  • Diagnosis:

    • Transient Electroluminescence: Perform transient electroluminescence measurements to analyze the decay characteristics of the device. The decay profile can help distinguish between TTA and TPA as the dominant quenching mechanism.

    • Varying Doping Concentration: Fabricate devices with different doping concentrations of the phosphorescent emitter. A strong dependence of roll-off on the doping concentration can indicate a significant contribution from TTA.[5]

  • Solution:

    • Optimize Doping Concentration: Systematically vary the doping concentration of the phosphorescent guest. Lowering the concentration can reduce TTA, but too low a concentration can lead to incomplete energy transfer from the host. An optimal concentration (typically a few weight percent) needs to be determined experimentally.[5][6]

    • Broaden the Recombination Zone: As mentioned above, using bipolar hosts or charge blocking layers can widen the region where excitons are formed, thus lowering their local density and reducing the probability of TTA and TPA.

Problem 2: The OLED shows low overall external quantum efficiency (EQE).

Possible Cause 1: Insufficiently High Triplet Energy of the Carbazole Host

  • Diagnosis:

    • Low-Temperature Photoluminescence (PL): Measure the phosphorescence spectrum of the neat carbazole host film at low temperature (e.g., 77 K) to determine its triplet energy (T1). The highest energy peak in the phosphorescence spectrum corresponds to the T1 energy.[5]

  • Solution:

    • Material Selection: Choose a carbazole host with a triplet energy at least 0.2 eV higher than that of the phosphorescent dopant to ensure efficient and irreversible energy transfer.[7]

    • Molecular Design: Synthesize new carbazole derivatives with bulky substituents or by modifying the conjugation pathway to increase the triplet energy.

Possible Cause 2: Impurities in the Carbazole Host Material

  • Diagnosis:

    • Analytical Techniques: Use techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to assess the purity of the synthesized or purchased carbazole host.[8] Even trace impurities can act as quenching centers for excitons.[9]

  • Solution:

    • Purification: Purify the carbazole host material using techniques such as temperature-gradient sublimation or recrystallization to remove fluorescent and non-fluorescent impurities.[5][8]

Problem 3: The emission spectrum is broad or shows parasitic emission from the host.

Possible Cause 1: Incomplete Host-to-Guest Energy Transfer

  • Diagnosis:

    • Electroluminescence (EL) Spectrum Analysis: The presence of a blue-shifted shoulder or a distinct peak corresponding to the host's fluorescence in the device's EL spectrum indicates that not all host excitons are transferring their energy to the guest.

  • Solution:

    • Increase Doping Concentration: Gradually increase the weight percentage of the phosphorescent dopant in the emissive layer to improve the probability of energy transfer. Be mindful that excessively high concentrations can lead to self-quenching and TTA.

    • Ensure Sufficient Triplet Energy of the Host: As mentioned previously, a large enough energy gap between the host and guest triplet states is crucial for efficient energy transfer.

Possible Cause 2: Exciplex Formation at an Interface

  • Diagnosis:

    • Broad, Red-Shifted Emission: The EL spectrum shows a broad and structureless emission that is red-shifted compared to the emission of both the host and the guest, and its intensity may vary with the applied voltage.

  • Solution:

    • Insert an Interlayer: Introduce a thin interlayer of a material with a wide bandgap between the layers forming the exciplex to physically separate them and prevent its formation.[5]

Quantitative Data Presentation

Table 1: Performance of OLEDs with Different Carbazole-Based Host Materials

Host MaterialDopant (wt%)Max EQE (%)EQE at 1000 cd/m² (%)Efficiency Roll-off (%)Turn-on Voltage (V)
CBPPO FIrpic (6%)14.414.2~1.42.9
CBPmBI FIrpic (6%)4.2--3.1
26CzDBF:mSiTrz Ir(cb)323.021.37.4-
46CzDBF:mSiTrz Ir(cb)320.316.916.7-
28CzDBF:mSiTrz Ir(cb)322.419.512.9-
Host C23 FCNIrpic24.3---
Host C28 t4CzIPN (6%)24.021.79.6-
PXZ-CMO in MCP -12.110.414.0-
PXZ-CMO in DPEPO -11.86.445.8-

Data compiled from references[3][7][10][11]. Note that device architectures and dopants vary, affecting direct comparability.

Experimental Protocols

Protocol 1: Synthesis of a Bipolar Carbazole Host Material (CBPPO Example)

This protocol is a generalized procedure based on the synthesis of (9-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)-9H-carbazol-3-yl)diphenylphosphine oxide (CBPPO).[7]

  • Bromination of CBP:

    • Dissolve N,N′-dicarbazolyl-4,4′-biphenyl (CBP) in a suitable solvent (e.g., chloroform).

    • Add N-bromosuccinimide (NBS) portion-wise at room temperature and stir for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, quench the reaction with a sodium thiosulfate solution.

    • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain 9-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)-3-bromo-9H-carbazole.

  • Suzuki-Miyaura Coupling:

    • In a reaction flask under an inert atmosphere (e.g., argon), combine the brominated CBP intermediate, diphenylphosphine oxide, a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a suitable solvent system (e.g., toluene/ethanol/water).

    • Heat the mixture to reflux and stir for 24-48 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction, extract the product with an organic solvent, and wash with brine.

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography to yield the final CBPPO product.

  • Purification:

    • Perform final purification of the synthesized host material by temperature-gradient vacuum sublimation to achieve the high purity required for OLED fabrication.

Protocol 2: Fabrication of a Multilayer OLED by Thermal Evaporation

This is a general protocol for the fabrication of a phosphorescent OLED.

  • Substrate Cleaning:

    • Sequentially clean patterned indium tin oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 5-15 minutes to improve the work function of the ITO and remove organic residues.

  • Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).

    • Deposit the organic layers and the metal cathode sequentially without breaking the vacuum.

    • Hole Injection Layer (HIL): Evaporate a material like MoO₃ (e.g., 10 nm).

    • Hole Transporting Layer (HTL): Evaporate a material like NPB (e.g., 40 nm).

    • (Optional) Electron Blocking Layer (EBL): Evaporate a material like mCP (e.g., 5 nm).

    • Emissive Layer (EML): Co-evaporate the carbazole host and the phosphorescent dopant from separate sources. The deposition rates should be carefully controlled to achieve the desired doping concentration (e.g., 6 wt%). The typical thickness is 20-30 nm.

    • Hole Blocking Layer (HBL)/Electron Transporting Layer (ETL): Evaporate a material like TmPyPB (e.g., 40 nm).

    • Electron Injection Layer (EIL): Evaporate a thin layer of a low work function material like LiF or Cs₂CO₃ (e.g., 1-2 nm).

    • Cathode: Evaporate a metal cathode, typically aluminum (Al) (e.g., 100-150 nm).

  • Encapsulation:

    • Transfer the fabricated devices to an inert atmosphere (e.g., a glovebox) and encapsulate them using a UV-curable epoxy and a glass lid to protect the device from oxygen and moisture.

Protocol 3: Measurement of Triplet Energy
  • Sample Preparation: Prepare a thin film of the pure carbazole host material on a quartz substrate by thermal evaporation.

  • Low-Temperature Setup: Mount the sample in a cryostat and cool it to 77 K using liquid nitrogen.

  • Photoexcitation: Excite the sample with a UV light source (e.g., a pulsed laser or a xenon lamp with a monochromator).

  • Phosphorescence Spectrum Acquisition:

    • Use a spectrometer equipped with an intensified charge-coupled device (ICCD) camera to detect the emitted light.

    • To separate the long-lived phosphorescence from the short-lived fluorescence, use a time-gated measurement. Introduce a delay after the excitation pulse before starting the signal acquisition to allow the fluorescence to decay.[12]

  • Data Analysis:

    • The phosphorescence spectrum will typically show a vibronic structure. The energy of the highest-energy peak (the 0-0 transition) is taken as the triplet energy (T₁) of the material.[7]

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (Thermal Evaporation) cluster_post Post-Fabrication sub_cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) uv_ozone UV-Ozone Treatment sub_cleaning->uv_ozone hil HIL Deposition uv_ozone->hil htl HTL Deposition hil->htl eml EML Co-evaporation (Carbazole Host + Dopant) htl->eml etl ETL/HBL Deposition eml->etl eil EIL Deposition etl->eil cathode Cathode Deposition eil->cathode encapsulation Encapsulation cathode->encapsulation characterization Device Characterization (J-V-L, EQE, EL Spectrum) encapsulation->characterization

Caption: Workflow for OLED fabrication using thermal evaporation.

troubleshooting_roll_off cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start High Efficiency Roll-Off Observed jvl Analyze J-V-L Curves start->jvl transient Transient EL Measurement start->transient doping Vary Dopant Concentration start->doping charge_balance Improve Charge Balance - Adjust Layer Thickness - Add Blocking Layers - Use Bipolar Host jvl->charge_balance reduce_tta Reduce TTA/TPA - Optimize Doping Conc. - Broaden Recombination Zone transient->reduce_tta doping->reduce_tta

Caption: Troubleshooting logic for high efficiency roll-off.

signaling_pathway cluster_injection Charge Injection & Transport cluster_recombination Recombination & Emission cluster_quenching Quenching Pathways (Roll-Off) anode Anode htl Hole Transport Layer (HTL) anode->htl Hole Injection cathode Cathode etl Electron Transport Layer (ETL) cathode->etl Electron Injection eml Emissive Layer (EML) Carbazole Host + Dopant htl->eml Hole Transport tpa Triplet-Polaron Annihilation (TPA) htl->tpa Hole etl->eml Electron Transport etl->tpa Electron recombination Exciton Formation (Singlet & Triplet) eml->recombination energy_transfer Host -> Guest Energy Transfer recombination->energy_transfer tta Triplet-Triplet Annihilation (TTA) recombination->tta recombination->tpa emission Light Emission (Phosphorescence) energy_transfer->emission

Caption: Key processes in a phosphorescent OLED.

References

Technical Support Center: Synthesis of Triarylamine-Carbazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of triarylamine-carbazole compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a low yield in my Buchwald-Hartwig amination for the synthesis of a triarylamine-carbazole compound. What are the potential causes and solutions?

A1: Low yields in Buchwald-Hartwig amination are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1][2]

  • Inhibitory Byproducts: NH-carbazole, which can be a byproduct of certain precatalyst activations, can react with the palladium intermediate to form a stable and less reactive [Pd(L)(Ar)(carbazolyl)] complex, thereby inhibiting the catalytic cycle.

  • Ligand Choice: The choice of phosphine ligand is crucial. For sterically hindered substrates or less reactive aryl halides, bulkier, electron-rich ligands such as tBuXPhos or RuPhos are often more effective.[3]

  • Base Selection: The strength and type of base can significantly impact the reaction. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if your substrates are base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, though this may require higher reaction temperatures.[2][4]

  • Solvent Effects: The solvent must be anhydrous and capable of dissolving all reaction components. Toluene and dioxane are common choices.[2][5]

Troubleshooting Workflow:

G Troubleshooting Low Yield in Buchwald-Hartwig Amination start Low Yield Observed check_conditions Verify Anhydrous & Inert Conditions start->check_conditions check_conditions->start Conditions Not OK (Re-run experiment) optimize_ligand Screen Different Ligands (e.g., tBuXPhos, RuPhos) check_conditions->optimize_ligand Conditions OK optimize_base Test Alternative Bases (e.g., NaOtBu, Cs2CO3) optimize_ligand->optimize_base optimize_solvent Evaluate Solvent Effects (e.g., Toluene, Dioxane) optimize_base->optimize_solvent increase_temp Increase Reaction Temperature optimize_solvent->increase_temp success Improved Yield increase_temp->success

Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.

Q2: I am observing significant hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?

A2: Hydrodehalogenation, the replacement of the halide on the aryl ring with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions.[1][5]

Potential Causes and Solutions:

  • Source of Hydride: The palladium-hydride species responsible for this side reaction can be generated from trace amounts of water, the solvent, or the amine itself.

  • Reaction Conditions:

    • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Perform the reaction under a strict inert atmosphere.[6]

    • Ligand Selection: The choice of ligand can influence the propensity for hydrodehalogenation. Sterically hindered biarylphosphine ligands are often effective at minimizing this side reaction.[4]

    • Base Selection: The base can play a role. In some cases, switching to a different base can reduce the formation of palladium-hydride species.

Q3: My Ullmann condensation reaction is sluggish and requires very high temperatures, leading to decomposition. How can I improve this?

A3: Traditional Ullmann condensations often require harsh reaction conditions.[7] Modern modifications can significantly improve reaction efficiency and reduce side product formation.

Potential Causes and Solutions:

  • Catalyst Activity: The form of the copper catalyst is critical. Using copper(I) salts, such as CuI, is often more effective than copper metal.

  • Ligand Acceleration: The addition of a ligand can dramatically accelerate the reaction, allowing for lower reaction temperatures. 1,10-Phenanthroline is a commonly used and effective ligand for this purpose.[7][8]

  • Solvent Choice: High-boiling polar aprotic solvents like DMF or NMP are typically used, but with ligand-accelerated systems, it may be possible to use solvents with lower boiling points.

  • Aryl Halide Reactivity: Aryl iodides are more reactive than aryl bromides, which are more reactive than aryl chlorides. If using a less reactive aryl halide, employing a ligand and ensuring an active catalyst are crucial.[6]

Q4: I am observing the formation of an N-N coupled bicarbazole byproduct in my copper-catalyzed synthesis. What causes this and how can it be prevented?

A4: The formation of bicarbazole is likely due to the dimerization of carbazole radical intermediates.

Potential Causes and Solutions:

  • Reaction Mechanism: In some copper-catalyzed reactions, single-electron transfer (SET) pathways can lead to the formation of radical species that then dimerize.

  • Catalyst System: The choice of copper salt and ligands can influence the reaction pathway. For instance, using Cu(OTf)₂ has been shown to favor the desired C-N coupling over N-N dimerization in certain systems.

  • Reaction Conditions: Carefully controlling the reaction temperature and concentration of reactants may help to suppress the dimerization pathway.

Quantitative Data on Reaction Optimization

The following table summarizes the effect of different reaction parameters on the yield of N-arylcarbazoles in a palladium-catalyzed amination of a cyclic iodonium salt with aniline.

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Byproducts Identified
1Pd₂(dba)₃ (2)SPhos (4)NaOtBuToluene110Trace-
2Pd₂(dba)₃ (2)SPhos (4)Cs₂CO₃Toluene110Trace-
3Pd₂(dba)₃ (5)SPhos (10)Cs₂CO₃Toluene110352-iodobiphenyl, 2,2'-diiodobiphenyl
4Pd₂(dba)₃ (5)dppf (10)Cs₂CO₃Toluene11038Not specified
5Pd₂(dba)₃ (5)BINAP (10)Cs₂CO₃Toluene11037Not specified
6Pd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Toluene11046Not specified
7Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃p-xylene130562-iodobiphenyl (22%), 2,2'-diiodobiphenyl (4%)

Data adapted from a study on the synthesis of N-arylated carbazoles.[9]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the amine or carbazole (1.2 mmol), the phosphine ligand (1-5 mol%), and the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 0.5-2.5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 mmol) and anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Buchwald-Hartwig Amination Workflow:

G General Workflow for Buchwald-Hartwig Amination setup 1. Combine Aryl Halide, Amine, Ligand, & Pd Source in Schlenk Flask inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert add_reagents 3. Add Base and Anhydrous Solvent inert->add_reagents react 4. Heat Reaction Mixture with Stirring add_reagents->react monitor 5. Monitor Reaction Progress (TLC, GC-MS) react->monitor workup 6. Cool, Dilute, and Perform Aqueous Workup monitor->workup Reaction Complete purify 7. Dry and Purify by Column Chromatography workup->purify

Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination.

Protocol 2: Ligand-Accelerated Ullmann Condensation

This protocol is a general guideline for a ligand-accelerated Ullmann condensation.

  • Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 mmol), the amine or carbazole (1.2 mmol), copper(I) iodide (CuI, 5-10 mol%), 1,10-phenanthroline (10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a high-boiling polar aprotic solvent (e.g., DMF or NMP, 5 mL).

  • Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 100-150 °C).

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Signaling Pathways and Reaction Mechanisms

Buchwald-Hartwig Catalytic Cycle and Common Side Reactions:

G Buchwald-Hartwig Catalytic Cycle and Side Reactions cluster_cycle Catalytic Cycle cluster_side Side Reactions pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex + Ar-X (Oxidative Addition) amide_complex L-Pd(II)(Ar)(NR'R'') oa_complex->amide_complex + HNR'R'', Base - HX amide_complex->pd0 (Reductive Elimination) product Ar-NR'R'' (Product) amide_complex->product (Reductive Elimination) beta_hydride β-Hydride Elimination amide_complex->beta_hydride hydrodehalogenation Ar-H (Hydrodehalogenation) beta_hydride->hydrodehalogenation imine Imine Byproduct beta_hydride->imine

Caption: The catalytic cycle of the Buchwald-Hartwig amination and key side reactions.

References

Technical Support Center: Enhancing Thermal Stability of Carbazole-Based Hole Transport Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and characterization of carbazole-based hole transport materials (HTMs).

Frequently Asked Questions (FAQs)

Q1: What is thermal stability and why is it critical for carbazole-based HTMs?

A1: Thermal stability refers to a material's ability to resist decomposition or phase changes at high temperatures.[1] For carbazole-based HTMs used in devices like perovskite solar cells (PSCs) or organic light-emitting diodes (OLEDs), high thermal stability is crucial for two main reasons:

  • Fabrication: Many device fabrication processes involve a thermal evaporation step, which requires the material to withstand high temperatures without degrading.[2]

  • Operational Lifetime: Devices generate heat during operation. Poor thermal stability can lead to material degradation, film volatilization, and ultimately, a rapid decline in device performance and lifespan.[3][4]

Q2: My synthesized carbazole HTM shows a low decomposition temperature (Td). What are the common causes?

A2: A low decomposition temperature can stem from several factors:

  • Purity: The presence of residual solvents, unreacted starting materials, or impurities from side reactions can lower the overall thermal stability. It is essential that samples have high purity for accurate quantification of thermal properties.[1]

  • Molecular Structure: The inherent structure of the molecule is a primary determinant. Molecules with weak bonds or thermally labile functional groups will decompose at lower temperatures.

  • Atmosphere: The presence of oxygen can facilitate oxidative decomposition at lower temperatures compared to an inert atmosphere like nitrogen.

Q3: How can I improve the glass transition temperature (Tg) of my carbazole HTM?

A3: The glass transition temperature (Tg) is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. A high Tg is desirable for maintaining a stable film morphology. Strategies to increase Tg include:

  • Introducing Rigid Structures: Incorporating rigid and sterically bulky units, such as dibenzo[b,d]furan, into the carbazole backbone can significantly increase Tg to values above 190°C.[2]

  • Creating Asymmetric Configurations: Introducing electron-withdrawing groups (EWGs) can disrupt a molecule's symmetric structure. This asymmetry can raise the Tg significantly compared to the pristine, symmetric parent molecule.[3] For instance, derivatives of CBP showed Tg values of 147°C and 157°C, a notable increase from the 63°C of pristine CBP.[3]

  • Increasing Molecular Weight: Generally, higher molecular weight polymers and larger molecules exhibit higher Tg values.

Q4: What is the relationship between molecular structure and the thermal stability of carbazole HTMs?

A4: The molecular structure is paramount in determining thermal stability. Key relationships include:

  • π-Conjugation and Rigidity: Extending π-conjugation and creating a rigid molecular structure are effective strategies. For example, carbazole-terminated twin molecules have demonstrated excellent thermal stability, with decomposition temperatures up to 440°C.[5][6]

  • Functional Groups: The addition of certain functional groups can enhance stability. Diphenylamine groups have been shown to improve stability and semiconductor capacitance.[1]

  • Linking Topology: The way different units are connected within the molecule (isomeric linking) significantly impacts thermal, optical, and electrophysical properties.[5][7]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to the thermal stability of carbazole-based HTMs.

Problem: Observed low thermal stability (Low Td or Tg) in a newly synthesized carbazole HTM.

start Low Thermal Stability Observed (Low Td or Tg) purity Step 1: Verify Purity - Check for residual solvents/reactants. - Use techniques like NMR, Mass Spec, Elemental Analysis. start->purity Initial Check synthesis Step 2: Review Synthesis & Purification - Optimize reaction conditions (temp, time). - Improve purification method (e.g., column chromatography, recrystallization). purity->synthesis Impure? structure Step 3: Analyze Molecular Structure - Are there thermally labile groups? - Is the structure sufficiently rigid? purity->structure Pure? synthesis->purity Re-purify & Re-test redesign Step 4: Molecular Redesign - Introduce bulky/rigid groups. - Increase molecular weight. - Modify linking topology. structure->redesign Design Flaw Identified success Improved Thermal Stability Achieved redesign->success Synthesize & Test New Compound

Troubleshooting workflow for low thermal stability.

Quantitative Data on Thermal Properties

The thermal properties of carbazole-based HTMs can be significantly altered through molecular engineering. The following table summarizes decomposition (Td) and glass transition (Tg) temperatures for several reported materials.

Material NameTd (°C)Tg (°C)Key Structural Feature
CBP-63Parent 4,4′-bis(N-carbazolyl)-1,1′-biphenyl
CBPPO460147CBP with an electron-withdrawing diphenylphosphine oxide group
CBPmBI494157CBP with an electron-withdrawing benzimidazole group
FCzTPA>400191Rigid carbazole and dibenzo[b,d]furan-based structure
FCzDPNA>400199Rigid carbazole and dibenzo[b,d]furan-based structure
V1209, V1221, V1225>440-Carbazole-terminated "twin molecules" with isomeric linking
Cz-OMeDPA Series~400>120Branched molecules with carbazole and methoxydiphenylamine

Data sourced from references:[2][3][5][6][8]

Experimental Protocols

Accurate characterization of thermal stability is essential. The two primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1]

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs.

Methodology:

  • Sample Preparation: Place a small amount (typically 5-10 mg) of the purified, dry HTM powder into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: Place the crucible in the TGA instrument.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidative degradation.[3]

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to a high temperature (e.g., 600-800 °C).

  • Data Analysis: Plot the sample weight as a function of temperature. The Td is determined from this curve.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal events like melting and crystallization.

Methodology:

  • Sample Preparation: Seal a small amount (typically 5-10 mg) of the purified, dry HTM powder in an aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the cell.[3]

  • Heating/Cooling Program:

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected Tg and melting point to erase its thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its Tg.

    • Second Heating Scan: Heat the sample again at the same controlled rate. The Tg is determined from the inflection point in the heat flow curve during this second heating scan.

Protocol 3: Device Thermal Stability Testing (ISOS-D-2)

Objective: To assess the operational stability of a full device incorporating the HTM under accelerated thermal stress.

Methodology: Based on the ISOS-D-2 protocol, this test evaluates stability in the dark at elevated temperatures.[9][10]

  • Device Fabrication: Fabricate the complete solar cell or OLED device using the carbazole-based HTM.[8]

  • Initial Characterization: Measure the initial performance parameters (e.g., power conversion efficiency, current density-voltage (J-V) curve) of the non-encapsulated device under standard conditions (e.g., AM 1.5G illumination).[5]

  • Accelerated Aging: Place the devices in a temperature-controlled chamber or oven in the dark at a constant elevated temperature (e.g., 65 °C or 85 °C).[9][11]

  • Periodic Monitoring: At regular intervals, remove the devices from the chamber, allow them to cool to room temperature, and re-measure their performance parameters.

  • Data Analysis: Plot the key performance parameters as a function of aging time to determine the device's thermal stability.

Visualized Workflows and Relationships

Molecular Design Strategies for Enhanced Thermal Stability

core Carbazole Core HTM strat1 Introduce Electron- Withdrawing Groups (EWGs) core->strat1 strat2 Incorporate Rigid Structural Units core->strat2 strat3 Increase Steric Hindrance (Bulky Groups) core->strat3 strat4 Optimize Isomeric Linking Topology core->strat4 out1 Disrupts Symmetry, Restricts Intramolecular Motion strat1->out1 out2 Reduces Conformational Freedom strat2->out2 out3 Prevents π-π Stacking, Raises Rotational Barrier strat3->out3 out4 Fine-tunes Packing and Intermolecular Forces strat4->out4 res1 Higher Glass Transition Temp (Tg) out1->res1 res2 Higher Decomposition Temp (Td) out1->res2 out2->res1 out2->res2 out3->res1 out4->res2 res3 Improved Morphological Stability in Films res1->res3

Strategies to improve HTM thermal properties.
General Experimental Workflow for HTM Development

cluster_synthesis Synthesis & Purification cluster_characterization Thermal & Physical Characterization cluster_device Device Application & Testing syn Molecular Design & Synthesis pur Purification (Chromatography, Recrystallization) syn->pur char_s Structural Confirmation (NMR) pur->char_s tga TGA Analysis (Td) dsc DSC Analysis (Tg) cv Electrochemical (CV for HOMO/LUMO) fab Device Fabrication (e.g., PSC, OLED) char_s->fab tga->fab dsc->fab test Performance Testing (J-V Curve) fab->test stab Stability Testing (e.g., ISOS-D-2) test->stab

Workflow from synthesis to device testing.

References

Technical Support Center: Recrystallization of Brominated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of brominated aromatic compounds via recrystallization. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant data to assist in achieving high-purity products.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of brominated aromatic compounds in a question-and-answer format.

Q1: My brominated aromatic compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This issue typically stems from an inappropriate solvent choice or using an insufficient amount of solvent.

  • Inappropriate Solvent: Brominated aromatic compounds can range in polarity. If your compound has very low solubility even at the solvent's boiling point, the solvent is likely unsuitable.

  • Insufficient Solvent: Ensure you are adding the hot solvent in small portions to your crude material while heating and stirring, allowing time for dissolution after each addition.[1]

Solution:

  • If the compound remains insoluble, consider a solvent with a polarity that better matches your compound. For non-polar brominated aromatics, solvents like hexane or toluene might be effective. For more polar compounds, consider ethanol, methanol, or a mixed solvent system like ethanol/water.[2]

  • It is recommended to perform small-scale solubility tests with a variety of solvents to identify the most suitable one before proceeding with the bulk recrystallization.[3]

Q2: Oily droplets are forming instead of crystals as the solution cools ("oiling out"). How can I resolve this?

A2: "Oiling out" can occur for several reasons:

  • High Impurity Level: A significant amount of impurities can lower the melting point of your compound, causing it to separate as a liquid.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice.

  • Inappropriate Solvent: The boiling point of your solvent might be higher than the melting point of your compound.

Solutions:

  • Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation.[4]

  • Allow the solution to cool more slowly. You can do this by leaving the flask on a warm hotplate and gradually reducing the temperature, or by insulating the flask.

  • If the issue persists, consider using a lower-boiling point solvent or a different solvent system altogether.

Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?

A3: This is a common issue that can often be resolved by inducing crystallization.

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal solubility at that temperature, but crystal nucleation has not yet occurred.

  • Too Much Solvent: You may have used an excess of solvent, resulting in a solution that is not saturated enough for crystallization to occur.

Solutions to Induce Crystallization:

  • Scratching: Use a clean glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

  • Seeding: If you have a small, pure crystal of your compound, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Then, allow the solution to cool again.[4]

Q4: The recrystallization yield is very low. How can I improve it?

A4: A low yield can be attributed to several factors throughout the recrystallization process.

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, some of your product may crystallize on the filter paper or in the funnel.

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time, or not using an ice bath, can result in incomplete crystallization.

Solutions:

  • Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

  • Pre-heat your filtration apparatus (funnel and receiving flask) to prevent premature crystallization during hot filtration.

  • Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time to maximize crystal formation.[6]

  • If you suspect a significant amount of product remains in the mother liquor, you can try to obtain a second crop of crystals by evaporating some of the solvent and re-cooling.

Q5: My purified crystals are colored, but the pure compound should be colorless. How can I remove colored impurities?

A5: Colored impurities in the recrystallization of brominated aromatic compounds are often due to the presence of oxidized species or residual bromine.

Solutions:

  • Activated Charcoal: Add a small amount of activated charcoal (Norit) to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.[3][6]

  • Inert Atmosphere: For phenols and other easily oxidized compounds, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored oxidation products.[6]

  • Washing with a Reducing Agent: If residual bromine is the cause of the color, washing the crude product with a dilute solution of a reducing agent like sodium bisulfite before recrystallization can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing my brominated aromatic compound? A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[7] For brominated aromatic compounds, the polarity of the molecule is a key consideration. Non-polar compounds may dissolve well in solvents like hexanes or toluene, while more polar compounds may require solvents like ethanol, methanol, or acetone.[2] Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, are also commonly used.[8] It is always best to perform small-scale solubility tests to determine the optimal solvent for your specific compound.

Q2: How can I remove di- or poly-brominated impurities from my mono-brominated product? A2: The separation of closely related isomers or compounds with different degrees of bromination can be challenging. Fractional crystallization can be an effective technique. This involves multiple recrystallization steps, where the less soluble isomer (often the para-isomer in the case of ortho/para mixtures) crystallizes out first.[9][10] Careful selection of the solvent system is crucial to maximize the solubility difference between the desired product and the impurities. In some cases, column chromatography may be necessary if recrystallization is not sufficient.

Q3: Can I recrystallize a brominated aromatic compound that is a liquid at room temperature? A3: Yes, recrystallization is still a viable purification method for low-melting solids or compounds that are liquids at room temperature. For a compound like 3-bromoquinoline with a melting point of 13-15°C, you will need to cool the solution significantly below its melting point to induce crystallization.[8] Using a cooling bath such as an ice-salt bath or a laboratory chiller may be necessary.

Q4: What are some common impurities in aromatic bromination reactions that I should be aware of during purification? A4: Common impurities include unreacted starting material, di- and poly-brominated side products, and isomers (ortho, meta, para). The amino group in aromatic amines is a strong activating group, which can lead to multiple bromine substitutions.[11] The solvent used in the bromination reaction can also sometimes be brominated, creating impurities.[12] Additionally, residual bromine or hydrogen bromide can be present.

Q5: How do I perform a mixed-solvent recrystallization? A5: A mixed-solvent recrystallization uses a pair of miscible solvents: one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[8]

  • Dissolve your crude compound in a minimal amount of the hot "good" solvent.

  • While keeping the solution hot, slowly add the "poor" solvent dropwise until the solution becomes cloudy (turbid). This indicates that the saturation point has been reached.

  • Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Allow the solution to cool slowly to induce crystallization.

Quantitative Data on Solvent Properties and Solubility

The selection of an appropriate solvent is critical for a successful recrystallization. The following tables provide data on common solvents and the solubility of some brominated aromatic compounds.

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Water100Very HighGood for polar compounds; high boiling point can be a disadvantage.
Ethanol78HighA versatile and commonly used solvent for a range of polarities.
Methanol65HighSimilar to ethanol but with a lower boiling point.
Acetone56Medium-HighGood solvent for many organic compounds; low boiling point.
Ethyl Acetate77MediumA good general-purpose solvent.
Dichloromethane40Medium-LowLow boiling point; useful for heat-sensitive compounds.
Toluene111LowGood for non-polar compounds; high boiling point.
Hexane69Very LowSuitable for very non-polar compounds.

Table 2: Solubility of Selected Brominated Aromatic Compounds

CompoundSolventTemperature (°C)Solubility ( g/100g of solvent)
BromobenzeneEthanol2510.4[10]
BromobenzeneDiethyl Ether2571.3[10]
BromobenzeneWater300.045 (practically insoluble)[10]
4-Bromobenzoic AcidHot Water~100Soluble[9][13]
4-Bromobenzoic AcidEthanol-Soluble[9][13]
4-Bromobenzoic AcidAcetone-Soluble[9][13]
4-BromoanilineWater-Moderately Soluble[13]
4-BromoanilineEthanol-Highly Soluble[13]
4-BromoanilineChloroform-Highly Soluble[13]
3-BromoanisoleWater25Practically Insoluble[14]
3-BromoanisoleMethanol-Miscible[14]
3-BromoanisoleHexane-Miscible[14]

Experimental Protocols

The following are detailed methodologies for the recrystallization of specific brominated aromatic compounds.

Protocol 1: Recrystallization of 1,4-Dibromobenzene from Ethanol

  • Dissolution: Weigh approximately 2.0 grams of impure 1,4-dibromobenzene and place it in a 125-mL Erlenmeyer flask. Add 25 mL of ethanol and a boiling stick. Heat the mixture to a boil on a hot plate to dissolve the solid.[14]

  • Decolorization (if necessary): If the solution is colored (pure 1,4-dibromobenzene is colorless), remove the flask from the heat and add a small amount (e.g., 0.050 g) of activated charcoal. Reheat the solution to boiling for a few minutes.[14]

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a receiving Erlenmeyer flask on the hot plate. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. After crystals have formed, place the flask in an ice-water bath for at least 10-15 minutes to maximize the yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any adhering impurities.

  • Drying: Allow the crystals to air dry on the filter paper by drawing air through them for a period. For final drying, transfer the crystals to a watch glass.

Protocol 2: Recrystallization of 2-Amino-4-bromobenzoic Acid using a Mixed Solvent (Ethanol/Water)

  • Dissolution: Place the crude 2-amino-4-bromobenzoic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir to dissolve as much of the solid as possible.

  • Addition of Anti-solvent: While keeping the ethanol solution hot, add hot water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to complete the crystallization process.

  • Isolation and Drying: Collect, wash with a small amount of cold ethanol/water mixture, and dry the crystals as described in Protocol 1.

Visualizations

General Recrystallization Workflow

Recrystallization_Workflow start Start with Crude Brominated Aromatic Compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities or charcoal are present) dissolve->hot_filtration cool Cool Solution Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath to Maximize Crystal Formation cool->ice_bath vacuum_filtration Collect Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Small Amount of Cold Solvent vacuum_filtration->wash dry Dry the Purified Crystals wash->dry end Pure Brominated Aromatic Compound dry->end

Caption: A general experimental workflow for the purification of brominated aromatic compounds by recrystallization.

Troubleshooting Logic for Recrystallization

Troubleshooting_Recrystallization start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Crystal Yield start->low_yield sub_no_crystals1 Too much solvent? no_crystals->sub_no_crystals1 sub_oiling_out1 Cooling too rapid? oiling_out->sub_oiling_out1 sub_low_yield1 Too much solvent used? low_yield->sub_low_yield1 sub_no_crystals2 Supersaturated solution? sub_no_crystals1->sub_no_crystals2 No action_boil_off Boil off excess solvent and re-cool sub_no_crystals1->action_boil_off Yes action_induce Induce crystallization: - Scratch flask - Add seed crystal sub_no_crystals2->action_induce Yes sub_oiling_out2 Solvent B.P. > Compound M.P.? sub_oiling_out1->sub_oiling_out2 No action_cool_slowly Re-dissolve and cool more slowly sub_oiling_out1->action_cool_slowly Yes action_change_solvent Use a lower boiling point solvent sub_oiling_out2->action_change_solvent Yes sub_low_yield2 Premature crystallization? sub_low_yield1->sub_low_yield2 No action_concentrate Concentrate mother liquor for a second crop sub_low_yield1->action_concentrate Yes action_preheat Pre-heat filtration apparatus sub_low_yield2->action_preheat Yes

Caption: A decision tree illustrating common troubleshooting steps in the recrystallization of organic compounds.

References

Validation & Comparative

A Comparative Performance Analysis of Hole Transport Materials: 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole Derivatives vs. Spiro-OMeTAD in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of perovskite solar cells (PSCs), the hole transport material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term stability. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, commonly known as spiro-OMeTAD, has been the benchmark HTM, contributing to record-breaking device performances. However, its high cost, complex synthesis, and reliance on dopants that can affect stability have driven the search for viable alternatives. Among the promising candidates, derivatives of 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole have emerged as a compelling class of materials, offering the potential for lower production costs and excellent optoelectronic properties.

This guide provides an objective comparison of the performance of 3,6-disubstituted carbazole derivatives and the industry-standard spiro-OMeTAD, supported by experimental data from peer-reviewed literature. We will delve into key performance metrics, experimental protocols for material synthesis and device fabrication, and provide visual representations of the underlying structures and processes to aid researchers, scientists, and professionals in the field of drug development and materials science in their material selection and development endeavors.

Quantitative Performance Comparison

The efficacy of an HTM is primarily determined by the photovoltaic performance of the solar cell in which it is incorporated. The key metrics for comparison are the Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following tables summarize the performance of various 3,6-disubstituted carbazole derivatives in comparison to spiro-OMeTAD. It is important to note that direct performance data for the unmodified this compound as an HTM is limited in publicly available literature; therefore, data for its derivatives are presented.

Table 1: Performance of Perovskite Solar Cells with 3,6-Disubstituted Carbazole Derivative HTMs

Hole Transporting Material (HTM)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)
KZRD[1][2]---20.40
Cz-P/Cz-Pyr[3]>1.0~25.2>80>22.0
S-3,6-OPOT[4]1.0523.974.9218.8
1,3,6,8-tetra(N,N-p-dimethoxyphenylamino)-9-ethylcarbazole[1]---17.8
SGT-405[1][4]1.02321.8466.014.79

Note: '-' indicates data not available in the cited sources.

Table 2: Performance of Perovskite Solar Cells with Spiro-OMeTAD HTM

HTM ConditionVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Pristine Spiro-OMeTAD[1]---18.04
Doped Spiro-OMeTAD[1][5]~1.0 - 1.15~22 - 25~70 - 80>25

Table 3: Comparison of Material Properties

Property3,6-Disubstituted Carbazole DerivativesSpiro-OMeTAD
Hole Mobility (cm²V⁻¹s⁻¹) Generally high, with some derivatives outperforming spiro-OMeTAD.[1]Pristine: ~5 x 10⁻⁵, Doped: 2 x 10⁻⁴[1]
Conductivity (S cm⁻¹) Can be tailored through molecular design.Pristine: ~10⁻⁸, Doped: Significantly improved.[1]
Synthesis Often involves facile, low-cost synthetic routes.[5]Multi-step synthesis, leading to higher cost.[6]
Stability Generally good thermal stability.[5]Can be a concern, especially with hygroscopic dopants.[6][7]

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental methodologies are crucial. The following are generalized protocols for the synthesis of a 3,6-dibromocarbazole precursor and the fabrication of a perovskite solar cell.

Synthesis of 3,6-Dibromo-9H-carbazole

This protocol outlines a common method for the bromination of carbazole.

Materials:

  • Carbazole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Distilled water

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve carbazole in DMF in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of NBS (2.1 equivalents) in DMF to the cooled carbazole solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.[8]

  • Pour the reaction mixture into distilled water to precipitate the product.

  • Filter the precipitate and wash thoroughly with distilled water.

  • Dissolve the crude product in dichloromethane, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solution under reduced pressure to obtain the crude 3,6-dibromo-9H-carbazole.

  • Purify the product by column chromatography or recrystallization.[8]

Fabrication of a Perovskite Solar Cell (n-i-p architecture)

This is a generalized procedure for the fabrication of a standard n-i-p planar perovskite solar cell.

Materials:

  • FTO-coated glass substrates

  • Zinc powder and HCl (for etching)

  • Deionized water, acetone, isopropanol

  • SnO₂ nanoparticle solution

  • Perovskite precursor solution (e.g., a mix of lead halides and organic cations in a solvent like DMF/DMSO)

  • HTM solution (either a carbazole derivative or spiro-OMeTAD in a solvent like chlorobenzene, often with additives such as Li-TFSI and t-BP for spiro-OMeTAD)

  • Gold or other suitable metal for the back contact

Procedure:

  • Substrate Preparation: Pattern the FTO-coated glass by etching with zinc powder and HCl. Clean the substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.

  • Electron Transport Layer (ETL) Deposition: Deposit a layer of SnO₂ by spin-coating the nanoparticle solution onto the FTO substrate. Anneal the substrate at a suitable temperature (e.g., 150°C).

  • Perovskite Layer Deposition: In an inert atmosphere (e.g., a nitrogen-filled glovebox), spin-coat the perovskite precursor solution onto the ETL. During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is often dripped onto the substrate to promote uniform crystallization. Anneal the film to form the crystalline perovskite layer.

  • Hole Transport Layer (HTL) Deposition: Spin-coat the HTM solution onto the perovskite layer.

  • Back Contact Deposition: Deposit the metal back contact (e.g., gold) by thermal evaporation through a shadow mask to define the active area of the solar cell.

  • Characterization: Measure the current density-voltage (J-V) characteristics of the fabricated device under simulated AM 1.5G sunlight (100 mW/cm²) to determine the PCE, Voc, Jsc, and FF.[1]

Visualizing the Components and Processes

To better understand the materials and their integration into a functional device, the following diagrams are provided.

cluster_carbazole This compound cluster_spiro spiro-OMeTAD carbazole spiro

Figure 1: Chemical structures of the core molecules.

Sunlight Sunlight FTO FTO (Transparent Conductive Oxide) ETL Electron Transport Layer (e.g., SnO₂) FTO->ETL Electrons Perovskite Perovskite Absorber Layer ETL->Perovskite Exciton Generation Charge Separation HTL Hole Transport Layer (Carbazole Derivative or spiro-OMeTAD) Perovskite->HTL Holes Metal_Contact Metal Back Contact (e.g., Au) HTL->Metal_Contact

Figure 2: Typical n-i-p perovskite solar cell architecture.

cluster_synthesis HTM Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization start_syn Starting Materials (e.g., Carbazole) reaction Chemical Reaction (e.g., Bromination) start_syn->reaction purification_syn Purification reaction->purification_syn product Final HTM Product purification_syn->product htl_depo HTL Deposition product->htl_depo substrate_prep Substrate Cleaning & Patterning etl_depo ETL Deposition substrate_prep->etl_depo perovskite_depo Perovskite Deposition etl_depo->perovskite_depo perovskite_depo->htl_depo contact_depo Back Contact Deposition htl_depo->contact_depo jv_measurement J-V Measurement (AM 1.5G) contact_depo->jv_measurement data_analysis Performance Metrics (PCE, Voc, Jsc, FF) jv_measurement->data_analysis

Figure 3: Experimental workflow from synthesis to characterization.

Concluding Remarks

While spiro-OMeTAD remains the reigning champion in high-efficiency perovskite solar cells, the high cost and potential stability issues associated with its use necessitate the exploration of alternative materials.[1][6] Derivatives of this compound represent a highly promising class of hole transport materials that can be synthesized through more cost-effective routes.[5]

The data presented demonstrates that engineered carbazole-based HTMs can not only compete with but in some cases, outperform spiro-OMeTAD, achieving power conversion efficiencies exceeding 22%.[3] The versatility of the carbazole core allows for extensive molecular engineering to fine-tune its electronic and physical properties, paving the way for the development of next-generation HTMs that are both highly efficient and stable. Further research focusing on the direct application and optimization of the this compound core structure is warranted to fully unlock the potential of this class of materials for the commercialization of perovskite solar cell technology.

References

A Comparative Guide to the Hole Mobility of Carbazole-Based Hole Transport Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in Organic Electronics

The relentless pursuit of highly efficient and stable organic electronic devices, such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), has underscored the critical role of hole transport materials (HTMs). Among the various classes of HTMs, carbazole-based derivatives have garnered significant attention due to their excellent thermal stability, high hole-transporting capability, and tunable electronic properties.[1][2] This guide provides a comprehensive comparison of the hole mobility of different carbazole-based HTMs, supported by experimental data, to aid in the selection and design of next-generation materials for advanced electronic applications.

Unveiling the Impact of Molecular Structure on Hole Mobility

The hole mobility of carbazole-based HTMs is intrinsically linked to their molecular structure. Key design strategies to modulate this crucial property include the substitution pattern on the carbazole core, the introduction of various functional groups, and the overall molecular architecture.

The Significance of Substitution Patterns: 2,7- vs. 3,6-Disubstituted Carbazoles

The positions at which substituent groups are attached to the carbazole core have a profound impact on the material's electronic properties. Comparative studies have consistently shown that 2,7-disubstituted carbazole derivatives tend to exhibit higher hole mobilities than their 3,6-disubstituted counterparts.[3][4] This is attributed to the more linear and extended π-conjugation in the 2,7-isomers, which facilitates intermolecular charge hopping. For instance, a study comparing polymeric HTMs, 2,7-Cbz-EDOT and 3,6-Cbz-EDOT, demonstrated that the 2,7-linked polymer possessed a higher hole mobility, contributing to better photovoltaic performance in perovskite solar cells.[3][4]

The Role of Functional Groups and Molecular Architecture

The incorporation of electron-donating or electron-withdrawing groups, as well as the overall molecular shape, can significantly influence hole mobility. Star-shaped carbazole derivatives and polymeric structures have been explored to enhance intermolecular charge transport pathways. While specific hole mobility values can vary depending on the exact molecular design and measurement conditions, these architectural modifications represent a key strategy in the development of high-performance HTMs.[5]

Quantitative Comparison of Hole Mobility in Carbazole-Based HTMs

To facilitate a direct comparison, the following table summarizes the hole mobility values for a selection of carbazole-based HTMs reported in the literature. It is important to note that the measurement technique and experimental conditions can influence the reported values.

Hole Transport Material (HTM)Substitution PatternMolecular StructureHole Mobility (cm²/Vs)Measurement Technique
TCTA (Tris(4-carbazoyl-9-ylphenyl)amine)9-substitutedSmall Molecule~1 x 10⁻⁴Time-of-Flight (ToF)
3,6-Cbz-EDOT 3,6-disubstitutedPolymerLower than 2,7-Cbz-EDOTOFET
2,7-Cbz-EDOT 2,7-disubstitutedPolymerHigher than 3,6-Cbz-EDOTOFET
Spiro-OMeTAD (Reference)-Spiro-fluorene Core~2 x 10⁻⁴ToF

Note: The hole mobility of organic materials can be influenced by factors such as film morphology, purity, and the specific parameters of the measurement technique. The values presented here are for comparative purposes.

Experimental Protocols for Measuring Hole Mobility

Accurate determination of hole mobility is crucial for evaluating the performance of HTMs. The two most common techniques employed for this purpose are the Time-of-Flight (ToF) and Space-Charge Limited Current (SCLC) methods.

Time-of-Flight (ToF) Method

The ToF technique directly measures the time it takes for a sheet of photogenerated charge carriers to drift across a thin film of the material under an applied electric field.[6][7]

Experimental Workflow:

ToF Experimental Workflow

Detailed Steps:

  • Device Fabrication: A thin film of the carbazole-based HTM is deposited on a transparent conductive substrate (e.g., ITO-coated glass). A top metal electrode (e.g., aluminum) is then deposited to complete the sandwich structure. The thickness of the HTM layer is typically in the range of a few micrometers.[7]

  • Measurement Setup: The device is placed in a measurement chamber, often under vacuum, to prevent degradation. A DC voltage is applied across the device.

  • Photogeneration: A short pulse of light (typically from a nitrogen laser) with a wavelength that is strongly absorbed by the HTM is directed onto the semi-transparent electrode. This generates a sheet of electron-hole pairs near this electrode.

  • Charge Drift and Detection: Under the influence of the applied electric field, holes drift across the HTM film towards the cathode. The resulting transient current is measured by a fast oscilloscope connected in series with the device.

  • Transit Time Determination: The transit time is the time it takes for the sheet of holes to reach the opposite electrode. It is typically determined from a kink in the photocurrent transient when plotted on a double logarithmic scale.

  • Mobility Calculation: The hole mobility (µ) is calculated using the equation: µ = d² / (V * tᵣ), where 'd' is the film thickness, 'V' is the applied voltage, and 'tᵣ' is the transit time.

Space-Charge Limited Current (SCLC) Method

The SCLC method involves analyzing the current-voltage (J-V) characteristics of a hole-only device. At a certain voltage, the injected charge carriers form a space charge that limits the current, and from this regime, the mobility can be extracted.[8][9]

Experimental Workflow:

SCLC Experimental Workflow

Detailed Steps:

  • Device Fabrication: A hole-only device is fabricated, typically in a sandwich structure. This requires the use of an anode with a high work function (e.g., ITO with a PEDOT:PSS layer) and a cathode with a high work function (e.g., Gold) to ensure efficient hole injection and block electron injection.

  • J-V Measurement: The current density (J) is measured as a function of the applied voltage (V) in the dark to avoid photogeneration of charge carriers.

  • Data Analysis: The J-V characteristic of an ideal SCLC device follows the Mott-Gurney law in the space-charge limited region, where the current is proportional to the square of the voltage (J ∝ V²).

  • Mobility Extraction: The hole mobility (µ) is determined from the slope of the J vs. V² plot in the SCLC regime using the Mott-Gurney equation: J = (9/8)ε₀εᵣµ(V²/d³), where 'ε₀' is the permittivity of free space, 'εᵣ' is the relative permittivity of the material, and 'd' is the thickness of the HTM layer.[9]

Structure-Property Relationships: A Visual Guide

The following diagram illustrates the key structural modifications on the carbazole core and their influence on hole mobility.

G cluster_0 Carbazole Core cluster_1 Substitution Pattern cluster_2 Molecular Architecture cluster_3 Hole Mobility Carbazole Carbazole Pos_2_7 2,7-Disubstitution Carbazole->Pos_2_7 Modification Pos_3_6 3,6-Disubstitution Carbazole->Pos_3_6 Modification Polymeric Polymeric Structure Carbazole->Polymeric Modification Star Star-Shaped Carbazole->Star Modification Small Small Molecule Carbazole->Small Modification High_Mobility Higher Hole Mobility Pos_2_7->High_Mobility Leads to Low_Mobility Lower Hole Mobility Pos_3_6->Low_Mobility Leads to Polymeric->High_Mobility Can lead to Star->High_Mobility Can lead to

References

A Comparative Guide to Alternative Hole Transport Materials for Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dominance of spiro-OMeTAD as the primary hole transport material (HTM) in high-efficiency perovskite solar cells (PSCs) is being challenged by a range of alternative materials. These emerging HTMs offer compelling advantages, including lower cost, simpler synthesis, and improved long-term stability, addressing critical bottlenecks for the commercialization of perovskite photovoltaic technology. This guide provides an objective comparison of prominent alternatives—PTAA, CuSCN, and P3HT—against the benchmark spiro-OMeTAD, supported by experimental data and detailed protocols.

Performance Comparison

The performance of a hole transport material is paramount to achieving high-efficiency and stable perovskite solar cells. The following table summarizes key performance metrics for spiro-OMeTAD and its alternatives, collated from various research findings.

Hole Transport Material (HTM)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (VOC) (V)Short-Circuit Current Density (JSC) (mA/cm²)Fill Factor (FF) (%)Stability
spiro-OMeTAD ~20-25%[1]~1.1-1.2[1]~23-25[1]~75-80[1]Prone to degradation from moisture and oxygen, especially with dopants.[2]
PTAA ~20-24%[3][4]~1.1-1.15[3]~23-26[3]~78-82[3]Generally more stable than doped spiro-OMeTAD, especially in dopant-free configurations.[2][4]
CuSCN ~15-20%[1][5][6]~1.0-1.1[5][6]~20-23[5][6]~70-77[5][6]Excellent intrinsic thermal and chemical stability, but interfacial issues can affect long-term performance.[7]
P3HT ~17-22%[2][8]~1.0-1.1[8]~22-24~70-75[8]High intrinsic stability and hydrophobicity, leading to improved device longevity.[8]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the evaluation of new materials in perovskite solar cells. Below are synthesized protocols for the fabrication and characterization of PSCs using the discussed HTMs.

Materials Synthesis
  • Spiro-OMeTAD: Typically synthesized through a multi-step process involving the bromination of spirobifluorene followed by a Buchwald-Hartwig amination with di(p-methoxyphenyl)amine.

  • PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]): Synthesized via a palladium-catalyzed Buchwald-Hartwig amination polymerization of N,N'-bis(4-bromophenyl)-N,N'-bis(2,4,6-trimethylphenyl)benzene-1,4-diamine.

  • CuSCN (Copper(I) Thiocyanate): Can be prepared by the reaction of a copper(II) salt (e.g., CuSO₄) with a thiocyanate salt (e.g., KSCN) in the presence of a reducing agent like sodium sulfite or by direct reaction of copper(I) oxide with thiocyanic acid.[9][10] A common method involves dissolving CuSCN powder in a suitable solvent like diethyl sulfide or aqueous ammonia.[11][12][13]

  • P3HT (Poly(3-hexylthiophene)): Typically synthesized through Grignard metathesis (GRIM) polymerization of 2-bromo-5-chloro-3-hexylthiophene or by oxidative polymerization of 3-hexylthiophene using FeCl₃.[14][15][16][17]

Perovskite Solar Cell Fabrication (n-i-p architecture)
  • Substrate Preparation:

    • Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • The substrates are then treated with UV-ozone for 15-20 minutes to improve the wettability of the surface.[18]

  • Electron Transport Layer (ETL) Deposition:

    • A compact layer of TiO₂ (c-TiO₂) is deposited by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) followed by annealing at high temperatures (e.g., 500 °C).

    • A mesoporous TiO₂ (m-TiO₂) layer is then deposited by spin-coating a paste of TiO₂ nanoparticles and sintered at a similar temperature.[19]

  • Perovskite Layer Deposition:

    • A precursor solution of the perovskite material (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture) is spin-coated onto the m-TiO₂ layer.

    • An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization.[20]

    • The film is then annealed at a specific temperature (e.g., 100-150 °C) to form the final perovskite crystal structure.[18]

  • Hole Transport Layer (HTL) Deposition:

    • spiro-OMeTAD: A solution of spiro-OMeTAD, typically doped with additives like Li-TFSI and t-BP in chlorobenzene, is spin-coated onto the perovskite layer.[19]

    • PTAA: A solution of PTAA in a solvent like toluene or chlorobenzene, often with similar dopants as spiro-OMeTAD, is spin-coated.[21]

    • CuSCN: A solution of CuSCN in a suitable solvent (e.g., diethyl sulfide or aqueous ammonia) is deposited via spin-coating or doctor-blading.[11]

    • P3HT: A solution of P3HT in a solvent like chlorobenzene or dichlorobenzene is spin-coated onto the perovskite layer.[22]

  • Metal Electrode Deposition:

    • Finally, a metal back contact, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Device Characterization
  • Current Density-Voltage (J-V) Measurement: The primary performance of the solar cells is characterized by measuring the J-V curve under simulated AM 1.5G solar illumination (100 mW/cm²).[23] Key parameters such as PCE, VOC, JSC, and FF are extracted from this measurement. It is crucial to perform both forward and reverse scans to assess any hysteresis in the device.[23]

  • External Quantum Efficiency (EQE): EQE, also known as Incident Photon-to-current Conversion Efficiency (IPCE), is measured to determine the ratio of collected charge carriers to incident photons at each wavelength.[3][24][25][26] This provides insights into the light harvesting and charge collection efficiency of the device across the solar spectrum.

  • Stability Testing: The long-term stability of the unencapsulated devices is evaluated by monitoring the evolution of their photovoltaic parameters over time under controlled environmental conditions (e.g., ambient air with specific humidity, inert atmosphere, or continuous illumination at a set temperature).[27][28][29][30][31]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the fabrication and characterization of perovskite solar cells.

experimental_workflow cluster_fabrication Device Fabrication cluster_characterization Device Characterization cluster_data Data Analysis A Substrate Cleaning (FTO Glass) B ETL Deposition (c-TiO2 & m-TiO2) A->B Spin-Coating & Sintering C Perovskite Deposition (Spin-Coating & Annealing) B->C Spin-Coating D HTL Deposition (spiro-OMeTAD, PTAA, CuSCN, or P3HT) C->D Spin-Coating E Metal Electrode (Au/Ag Evaporation) D->E Thermal Evaporation F J-V Measurement (AM 1.5G) E->F G EQE Measurement E->G H Stability Testing (Environmental Stress) E->H I Performance Metrics (PCE, Voc, Jsc, FF) F->I J Spectral Response G->J K Degradation Analysis H->K

General workflow for perovskite solar cell fabrication and characterization.

Signaling Pathways and Logical Relationships

The efficient operation of a perovskite solar cell relies on a cascade of photophysical processes, as depicted in the diagram below.

signaling_pathway cluster_device Perovskite Solar Cell cluster_recombination Loss Mechanisms Light Incident Light (Photons) Perovskite Perovskite Absorber Layer Light->Perovskite Photon Absorption ETL Electron Transport Layer (ETL) Perovskite->ETL Electron Injection HTL Hole Transport Layer (HTL) Perovskite->HTL Hole Injection Recombination Charge Recombination Perovskite->Recombination Anode Anode (e.g., FTO) ETL->Anode Electron Transport ETL->Recombination Cathode Cathode (e.g., Au) HTL->Cathode Hole Transport HTL->Recombination Anode->Cathode External Circuit

Charge generation and transport pathway in a perovskite solar cell.

References

A Comparative Electrochemical Analysis: Brominated vs. Non-Brominated Carbazoles for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic modification of core molecular structures is a cornerstone of innovation. This guide provides an objective, data-driven comparison of the electrochemical properties of brominated versus non-brominated carbazoles, compounds of significant interest in the fields of organic electronics and medicinal chemistry. The introduction of bromine atoms onto the carbazole scaffold imparts distinct electrochemical characteristics that can be leveraged for the tailored design of novel materials and therapeutics.

The inherent electron-rich nature of the carbazole moiety makes it a prime candidate for a wide array of applications, from hole-transporting layers in organic light-emitting diodes (OLEDs) to the development of new pharmacological agents. Bromination, a common synthetic modification, significantly influences the electronic landscape of the carbazole ring, thereby altering its electrochemical behavior. This guide will delve into these differences, supported by experimental data and detailed protocols to aid in your research and development endeavors.

Electrochemical Properties: A Quantitative Comparison

The introduction of bromine, an electronegative and sterically bulky atom, onto the carbazole framework leads to predictable yet profound changes in its electrochemical properties. These alterations are primarily attributed to inductive effects, changes in molecular planarity, and modified intermolecular interactions.

PropertyNon-Brominated CarbazolesBrominated CarbazolesImpact of Bromination
Oxidation Potential (Eox) Generally lowerGenerally higher[1][2]Increases oxidation potential, making the molecule more difficult to oxidize.
HOMO Energy Level Typically higher (less negative)Typically lower (more negative)Lowers the HOMO energy level, enhancing stability against oxidation.
LUMO Energy Level Varies with substitutionGenerally loweredLowers the LUMO energy level, which can be beneficial for electron injection in certain devices.
Electrochemical Band Gap (Egec) VariesGenerally smallerTends to slightly reduce the electrochemical band gap.
Electron Transfer Kinetics Generally fasterCan be slowerThe steric hindrance from bromine atoms can influence the rate of electron transfer.

Table 1: Comparison of Key Electrochemical Parameters. The data presented is a generalized summary based on reported values for various carbazole derivatives. Specific values are highly dependent on the position and number of bromine atoms, as well as other substituents on the carbazole core.

Detailed Experimental Protocols

To facilitate the replication and adaptation of these findings, detailed experimental protocols for the synthesis and electrochemical characterization of carbazole derivatives are provided below.

Synthesis of Brominated Carbazoles (General Procedure)

A common and effective method for the bromination of carbazoles is through electrophilic substitution using N-bromosuccinimide (NBS).

dot

Synthesis_Workflow General Synthesis of Brominated Carbazoles cluster_reactants Reactants cluster_reaction Reaction Conditions Carbazole Carbazole Derivative Reaction Electrophilic Bromination Carbazole->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Solvent Solvent (e.g., DMF, CH2Cl2) Solvent->Reaction Temperature Temperature (e.g., 0 °C to RT) Temperature->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Brominated Carbazole Purification->Product

Caption: Synthetic workflow for the bromination of carbazoles.

Materials:

  • Carbazole or N-substituted carbazole derivative

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the carbazole derivative in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS portion-wise to the stirred solution. The molar equivalents of NBS will determine the degree of bromination. For example, using one equivalent will favor mono-bromination, while excess NBS will lead to di- or tri-bromination.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired brominated carbazole.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to determine the oxidation and reduction potentials of a compound, from which the HOMO and LUMO energy levels can be estimated.

dot

CV_Workflow Cyclic Voltammetry Experimental Workflow cluster_setup Electrochemical Cell Setup cluster_solution Solution Preparation WE Working Electrode (e.g., Glassy Carbon, Pt) Measurement Perform CV Scan WE->Measurement RE Reference Electrode (e.g., Ag/AgCl) RE->Measurement CE Counter Electrode (e.g., Pt wire) CE->Measurement Analyte Carbazole Derivative (Analyte) Degassing Degas solution with N2 or Ar Analyte->Degassing Electrolyte Supporting Electrolyte (e.g., TBAPF6 in CH2Cl2) Electrolyte->Degassing Degassing->Measurement Data_Analysis Data Analysis (Determine Eox, Ered) Measurement->Data_Analysis HOMO_LUMO Calculate HOMO/LUMO Levels Data_Analysis->HOMO_LUMO

Caption: Workflow for electrochemical analysis using cyclic voltammetry.

Instrumentation and Materials:

  • Potentiostat

  • Three-electrode electrochemical cell

  • Working Electrode (e.g., Glassy Carbon or Platinum)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Carbazole sample (brominated or non-brominated)

  • Anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous DCM)

  • Ferrocene (for internal calibration)

Procedure:

  • Polish the working electrode with alumina slurry, sonicate in ethanol and water, and dry thoroughly.

  • Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.

  • Prepare a solution of the carbazole derivative (typically 1-5 mM) in the electrolyte solution.

  • Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen.

  • Perform a background scan of the electrolyte solution to determine the potential window.

  • Add the carbazole solution to the cell and record the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s).

  • At the end of the experiment, add a small amount of ferrocene to the solution and record its cyclic voltammogram for internal potential calibration.

  • Determine the onset oxidation (Eoxonset) and reduction (Eredonset) potentials from the voltammogram.

  • Calculate the HOMO and LUMO energy levels using the following empirical formulas:

    • HOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]

    • LUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for probing the interfacial properties and charge transfer kinetics of materials.

Instrumentation and Materials:

  • Potentiostat with a frequency response analyzer module

  • The same three-electrode cell setup and solution as for CV.

Procedure:

  • Prepare the electrochemical cell and solution as described for the CV experiment.

  • Set the DC potential to the open-circuit potential (OCP) or a specific potential of interest (e.g., the oxidation or reduction potential).

  • Apply a small AC perturbation (typically 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

  • Record the impedance data and plot it as a Nyquist plot (Z' vs. -Z'').

  • Analyze the Nyquist plot by fitting the data to an appropriate equivalent circuit model to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). A larger Rct value for brominated carbazoles would indicate slower charge transfer kinetics.

Conclusion

The bromination of carbazoles offers a strategic avenue for fine-tuning their electrochemical properties. The introduction of bromine atoms generally leads to a lowering of the HOMO energy level, thereby increasing the oxidative stability of the molecule. While this often results in a higher oxidation potential, the overall impact on the electrochemical band gap can be tailored through the number and position of the bromine substituents. The detailed experimental protocols provided herein serve as a practical guide for researchers to explore these structure-property relationships in their own work. By understanding and harnessing the electrochemical differences between brominated and non-brominated carbazoles, the scientific community can continue to advance the design of next-generation organic electronic materials and therapeutic agents.

References

A Comparative Guide to the Electronic Properties of Carbazole Isomers: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Carbazole and its isomers are fundamental building blocks in the development of organic electronic materials, finding applications in organic light-emitting diodes (OLEDs), photovoltaics, and sensors. The electronic properties of these molecules, which dictate their performance in such devices, are highly dependent on their isomeric structure. This guide provides a comparative analysis of the electronic properties of carbazole isomers and their derivatives, leveraging data from Density Functional Theory (DFT) calculations and experimental studies.

Unveiling Electronic Landscapes: A Tabular Comparison

The electronic properties of carbazole derivatives are significantly influenced by the position of substituent groups on the carbazole core. DFT calculations provide a powerful tool to predict and understand these properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the resulting energy gap (Eg). These parameters are crucial in determining the charge injection and transport capabilities of the material.

Below is a summary of calculated electronic properties for various carbazole derivatives, highlighting the impact of substitution patterns. The data is compiled from several studies employing different DFT functionals and basis sets.

Compound/IsomerFunctional/Basis SetHOMO (eV)LUMO (eV)Energy Gap (Eg) (eV)Reference
Carbazole-HB3LYP/6-31G(d,p)---
Carbazole-OHB3LYP/6-31G(d,p)---
Carbazole-SHB3LYP/6-31G(d,p)---
Carbazole-CH3B3LYP/6-31G(d,p)---
Carbazole-HB3LYP-D3/6-311+G(2d,p)---
Carbazole-OHB3LYP-D3/6-311+G(2d,p)---
Carbazole-SHB3LYP-D3/6-311+G(2d,p)---
Carbazole-CH3B3LYP-D3/6-311+G(2d,p)---
CT2CAM-B3LYP/6-31G---
CT_NC5CAM-B3LYP/6-31G--1.810-
1,8-Carbazole Polymer (P1)--5.37--
2,7-Carbazole Monomer (D8)B3LYP/6-311G---
2,7-Carbazole Monomer (D9)B3LYP/6-311G---

Note: Specific HOMO and LUMO values were not provided for all compounds in the cited abstracts.

The position of connectivity in carbazole-based polymers has a notable effect on the effective conjugation length, with the efficiency order being 2,7-carbazolylene > 1,8-carbazolylene > 3,6-carbazolylene. Furthermore, chemical modifications with different π-conjugated bridges can tune the molecular geometries, HOMO and LUMO levels, energy gaps, ionization potentials, and electron affinities.

Experimental and Computational Workflow

The determination and validation of the electronic properties of carbazole isomers involve a synergistic approach combining experimental measurements and theoretical calculations. The general workflow is depicted below.

DFT and Experimental Workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Comparative Analysis synthesis Synthesis & Purification uv_vis UV-Vis Spectroscopy synthesis->uv_vis fluorescence Fluorescence Spectroscopy synthesis->fluorescence cv Cyclic Voltammetry synthesis->cv comparison Comparison of Experimental & Calculated Data uv_vis->comparison fluorescence->comparison cv->comparison geom_opt Geometry Optimization (DFT) homo_lumo HOMO-LUMO Calculation geom_opt->homo_lumo td_dft TD-DFT for Absorption & Emission geom_opt->td_dft homo_lumo->comparison td_dft->comparison validation Validation of Computational Model comparison->validation interpretation Interpretation of Electronic Properties validation->interpretation

A typical workflow for the validation of experimental electronic properties with DFT calculations.

Structure-Property Relationships

The isomeric structure of carbazole derivatives directly impacts their electronic properties. The position of electron-donating or electron-withdrawing groups, as well as the points of linkage in polymeric systems, alters the electron density distribution, thereby affecting the HOMO and LUMO energy levels and the energy gap.

Structure_Property_Relationship cluster_structure Isomeric Structure cluster_properties Electronic Properties Substitution_Position Substitution Position (e.g., 2,7- vs 3,6-) HOMO_Level HOMO Energy Level Substitution_Position->HOMO_Level modulates LUMO_Level LUMO Energy Level Substitution_Position->LUMO_Level modulates Functional_Groups Nature of Substituents (Donor/Acceptor) Functional_Groups->HOMO_Level tunes Functional_Groups->LUMO_Level tunes Conjugation_Pathway π-Conjugation Pathway Energy_Gap HOMO-LUMO Gap Conjugation_Pathway->Energy_Gap influences HOMO_Level->Energy_Gap LUMO_Level->Energy_Gap

The Rise of Carbazole-Based Hole-Transporting Materials: A Cost-Performance Breakthrough for Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of carbazole-based hole-transporting materials (HTMs) against the reigning standard, spiro-OMeTAD, reveals significant cost advantages with comparable and, in some cases, superior performance metrics, paving the way for more commercially viable perovskite solar cell technology.

For researchers, scientists, and professionals in drug development and materials science, the quest for efficient and cost-effective components for perovskite solar cells (PSCs) is a critical endeavor. The hole-transporting material (HTM) is a key determinant of both the power conversion efficiency (PCE) and the long-term stability of these devices. For years, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (spiro-OMeTAD) has been the gold-standard HTM, enabling high-efficiency PSCs. However, its complex multi-step synthesis, high purification costs, and issues with thermal stability have been significant bottlenecks for large-scale commercialization.[1][2] This has spurred the development of alternative HTMs, with carbazole-based derivatives emerging as front-runners due to their excellent photovoltaic properties, chemical stability, ease of functionalization, and, most importantly, lower synthesis costs.[1][2]

This guide provides a comprehensive cost-performance analysis of several promising carbazole-based HTMs, comparing them with spiro-OMeTAD. The data is presented in clearly structured tables, followed by detailed experimental protocols for key synthesis and device fabrication processes.

Comparative Performance and Cost Analysis

The following tables summarize the key performance indicators and estimated synthesis costs for a selection of carbazole-based HTMs and spiro-OMeTAD. The data has been compiled from various research publications. It is important to note that direct comparison of performance can be challenging due to variations in experimental conditions across different studies.

Hole-Transporting Material (HTM)Power Conversion Efficiency (PCE) [%]Hole Mobility (μ) [cm²V⁻¹s⁻¹]Glass Transition Temperature (Tg) [°C]Estimated Synthesis Cost [$/g]
Carbazole-Based HTMs
M11417.17Not ReportedNot Reported~15
Spiro-OMeCzCl24.6Not ReportedNot ReportedNot Reported
Cz-P>22HighNot ReportedNot Reported
Cz-Pyr>22HighNot ReportedNot Reported
V1209~1810⁻⁵184-192Not Reported
V1221~1810⁻⁵184-192Not Reported
V1225~1810⁻⁵184-192Not Reported
FCzTPANot Reported (for PSCs)Not Reported>190Not Reported
FCzDPNANot Reported (for PSCs)Not Reported>190Not Reported
Spiro-IA15.66 (dopant-free)Not ReportedNot ReportedSignificantly lower than Spiro-OMeTAD
Benchmark HTM
spiro-OMeTAD15.93 - 21.129 x 10⁻⁴ - 2 x 10⁻³~125170 - 475

Table 1: Comparison of Power Conversion Efficiency, Hole Mobility, Glass Transition Temperature, and Synthesis Cost of Selected Carbazole-Based HTMs and spiro-OMeTAD.

Hole-Transporting Material (HTM)Stability Data
Carbazole-Based HTMs
Spiro-OMeCzClMaintained ~95% of initial PCE after 57 days in N₂; sustained >85% of initial PCE after 200h at 60-90°C.[3]
V1209, V1221, V1225Showed better stability tendency than spiro-OMeTAD under continuous illumination in an argon environment.
Spiro-IAOutstanding long-term stability (dopant-free) compared to spiro-OMeTAD.
Benchmark HTM
spiro-OMeTADProne to degradation at temperatures exceeding 65°C, especially when doped with lithium salts.[3]

Table 2: Long-Term Stability Comparison of Selected Carbazole-Based HTMs and spiro-OMeTAD.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative carbazole-based HTM and a standard protocol for the fabrication and characterization of perovskite solar cells.

Synthesis of a Representative Carbazole-Based HTM (General Procedure)

This protocol is a generalized representation based on common synthetic routes for carbazole derivatives. Specific reaction conditions (temperature, time, solvents, and catalysts) will vary depending on the target molecule.

  • N-Alkylation of Carbazole:

    • Dissolve carbazole in a suitable solvent (e.g., N,N-Dimethylformamide - DMF).

    • Add a base (e.g., potassium carbonate - K₂CO₃) and an alkyl halide (e.g., ethyl bromide).

    • Heat the reaction mixture at a specified temperature for several hours.

    • After completion, pour the mixture into water and extract the product with an organic solvent (e.g., dichloromethane - DCM).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the N-alkylated carbazole.

  • Bromination of N-Alkylcarbazole:

    • Dissolve the N-alkylated carbazole in a chlorinated solvent (e.g., chloroform - CHCl₃).

    • Slowly add a brominating agent (e.g., N-Bromosuccinimide - NBS) in the dark.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Wash the reaction mixture with a sodium thiosulfate solution and then with water.

    • Dry the organic layer and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

  • Buchwald-Hartwig Amination:

    • In an inert atmosphere (e.g., under argon), combine the brominated carbazole derivative, an amine (e.g., diphenylamine), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in a dry solvent (e.g., toluene).

    • Heat the mixture to reflux for a specified period.

    • After cooling, filter the mixture and wash the solid with the solvent.

    • The filtrate is concentrated, and the crude product is purified by column chromatography to yield the final carbazole-based HTM.

Perovskite Solar Cell Fabrication and Characterization

This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell.

  • Substrate Preparation:

    • Clean fluorine-doped tin oxide (FTO) coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

    • Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition:

    • Deposit a compact layer of TiO₂ or SnO₂ onto the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide or SnO₂ nanoparticle suspension).

    • Anneal the substrates at a high temperature (e.g., 500°C for TiO₂, 150°C for SnO₂).

  • Perovskite Layer Deposition (One-Step Method):

    • Prepare a perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture).

    • Spin-coat the perovskite solution onto the ETL in a nitrogen-filled glovebox.

    • During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

    • Anneal the perovskite film at a specific temperature (e.g., 100-150°C).

  • Hole-Transporting Layer (HTL) Deposition:

    • Prepare a solution of the carbazole-based HTM in a suitable solvent (e.g., chlorobenzene), often with additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI).

    • Spin-coat the HTM solution onto the perovskite layer.

  • Metal Electrode Deposition:

    • Deposit a metal back contact (e.g., gold or silver) by thermal evaporation through a shadow mask to define the active area of the solar cell.

  • Characterization:

    • Current Density-Voltage (J-V) Measurement: Measure the J-V characteristics of the fabricated solar cells under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source meter. Key parameters to be extracted are the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

    • External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the cell's efficiency at converting photons of different wavelengths into charge carriers.

    • Hole Mobility Measurement: The hole mobility of the HTM can be measured using techniques such as the space-charge-limited current (SCLC) method.

    • Stability Testing: Assess the long-term stability of unencapsulated or encapsulated devices under controlled conditions of humidity, temperature, and continuous illumination, following standardized protocols like the ISOS (International Summit on Organic Photovoltaic Stability) protocols.

Workflow and Analysis Logic

The following diagram illustrates the logical workflow for the cost-performance analysis of carbazole-based HTMs.

CostPerformanceAnalysis Start Start: Identify Need for Low-Cost, High-Performance HTMs Spiro Benchmark: spiro-OMeTAD Start->Spiro Carbazole Alternative: Carbazole-Based HTMs Start->Carbazole Synthesis Synthesis & Cost Analysis Spiro->Synthesis High Cost, Complex DataAnalysis Comparative Data Analysis Spiro->DataAnalysis Benchmark Data Carbazole->Synthesis Low Cost, Facile Carbazole->DataAnalysis Alternative Data DeviceFab Device Fabrication (PSCs) Synthesis->DeviceFab Performance Performance Characterization Performance->DataAnalysis DeviceFab->Performance Measure PCE, Stability, etc. Conclusion Conclusion: Identify Promising Carbazole-Based HTMs DataAnalysis->Conclusion

A flowchart illustrating the cost-performance analysis process for carbazole-based HTMs.

References

A Comparative Guide to the Stability of Carbazole-Based Hole Transporting Materials in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of carbazole-based Hole Transporting Materials (HTMs) reveals their potential to enhance the long-term stability of perovskite solar cells (PSCs), often outperforming the commonly used spiro-OMeTAD. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed protocols, and structural and procedural diagrams.

The quest for stable and efficient perovskite solar cells has led to intensive research into each component of the device architecture. The hole transporting material (HTM) plays a crucial role, not only in facilitating the extraction of positive charge carriers from the perovskite layer but also in protecting it from environmental degradation. While spiro-OMeTAD has been the benchmark HTM for high-efficiency PSCs, its long-term stability, particularly under thermal and atmospheric stress, remains a significant bottleneck for commercialization. Carbazole-based HTMs have emerged as a promising alternative, demonstrating enhanced thermal, chemical, and moisture stability.

Performance and Stability Comparison

Carbazole derivatives offer several advantages over the conventional spiro-OMeTAD. Their inherent hydrophobicity helps to prevent moisture ingress, a key factor in perovskite degradation. Furthermore, many carbazole-based HTMs possess higher glass transition temperatures and decomposition temperatures, contributing to better thermal stability. Some can also be used without hygroscopic dopants like lithium salts, which are known to accelerate device degradation.

The following table summarizes the key performance and stability metrics of selected carbazole-based HTMs in comparison to spiro-OMeTAD, based on published experimental data.

Hole Transporting Material (HTM)Power Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm2]Fill Factor (FF) [%]Stability Data
spiro-OMeTAD ~18.57 - 19.34[1]~1.08[1]~22.80[1]~75.4[1]Retains ~20% of initial PCE after 150 h at 50°C under illumination.
V1221 17.81[1]1.03[1]23.6[1]73[1]Outperforms spiro-OMeTAD in stability tests.[1]
V1225 17.81[1]1.03[1]23.6[1]73[1]Shows a better stability tendency than spiro-OMeTAD.[1]
EtCz-3EHCz + EH44-ox 17.751.0822.1974.1Retains 50% of initial PCE after 500 h under illumination at 50°C.
Carbazole Enamines (dopant-free) Comparable to doped spiro-OMeTADNot specifiedNot specifiedNot specifiedRetains 83% of peak efficiency after 1000 h at 85°C, while spiro-OMeTAD degrades to 26% in 24 h.[2]

Experimental Protocols

To ensure the reproducibility of the results and to provide a practical guide for researchers, this section details the methodologies for the synthesis of a representative carbazole HTM, the fabrication of the perovskite solar cell, and the stability testing protocols.

Synthesis of 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole

A key precursor for many carbazole-based HTMs is 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole. A general synthesis procedure is as follows:

  • Bromination of Carbazole: Carbazole is dissolved in a suitable solvent like dimethylformamide (DMF). N-Bromosuccinimide (NBS) is then added portion-wise to the solution at 0°C. The reaction is stirred overnight at room temperature. The product, 3,6-dibromo-9H-carbazole, is precipitated by adding water and then purified by flash chromatography.[3]

  • N-Alkylation: The 3,6-dibromo-9H-carbazole is then alkylated to improve its solubility and processability. This is typically achieved by reacting it with an alkyl halide, such as 2-ethylhexyl bromide, in the presence of a base like sodium hydroxide in a solvent such as acetone. The reaction mixture is stirred at room temperature, and the product, 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole, is isolated and purified.

Perovskite Solar Cell Fabrication (n-i-p architecture)

A standard protocol for the fabrication of n-i-p (conventional) perovskite solar cells is outlined below:

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol).

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO2 (c-TiO2) is deposited on the FTO substrate, for example, by spray pyrolysis. This is followed by the deposition of a mesoporous TiO2 (mp-TiO2) layer via spin-coating. The layers are then sintered at high temperatures.

  • Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of formamidinium iodide, lead iodide, methylammonium bromide, and lead bromide in a solvent like DMF:DMSO) is spin-coated onto the mp-TiO2 layer in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is often dripped onto the spinning substrate to induce rapid crystallization, followed by thermal annealing.

  • Hole Transport Layer (HTL) Deposition: The carbazole-based HTM is dissolved in a solvent like chlorobenzene, often with additives such as 4-tert-butylpyridine (tBP) and a dopant salt (e.g., Li-TFSI or a radical cation salt like EH44-ox), although some carbazole HTMs can be used dopant-free. This solution is then spin-coated on top of the perovskite layer.

  • Metal Electrode Deposition: Finally, a metal electrode, typically gold (Au) or silver (Ag), is deposited on top of the HTL by thermal evaporation to complete the device.

Stability Testing Protocols (ISOS)

The long-term stability of perovskite solar cells is evaluated using standardized protocols, such as those established by the International Summit on Organic Photovoltaic Stability (ISOS).

  • ISOS-D (Dark Stability): This protocol assesses the shelf-life of the device.

    • ISOS-D-1: Storage in the dark at ambient temperature and humidity.

    • ISOS-D-2: Storage in the dark at an elevated temperature (e.g., 65°C or 85°C) in an inert atmosphere or ambient air.[2]

  • ISOS-L (Light Stability): This protocol evaluates the operational stability of the device under illumination.

    • ISOS-L-1: Continuous illumination (e.g., 1 sun, AM1.5G) at ambient temperature.

    • ISOS-L-2: Continuous illumination at an elevated temperature (e.g., 65°C or 85°C).

During these tests, the key photovoltaic parameters (PCE, Voc, Jsc, FF) are monitored over time. The T80 lifetime, the time it takes for the PCE to decrease to 80% of its initial value, is a common metric for quantifying stability.

Visualizing Structures and Processes

To better understand the components and their relationships in perovskite solar cells with carbazole HTMs, the following diagrams are provided.

Molecular Structures of a Carbazole HTM and Spiro-OMeTAD cluster_0 EtCz-3EHCz (A Carbazole-based HTM) cluster_1 Spiro-OMeTAD EtCz-3EHCz EtCz-3EHCz Spiro-OMeTAD Spiro-OMeTAD

Caption: Molecular structures of a representative carbazole HTM and spiro-OMeTAD.

Device Architecture of a Perovskite Solar Cell (n-i-p) Glass Glass FTO FTO Glass->FTO c-TiO2 c-TiO2 FTO->c-TiO2 mp-TiO2 mp-TiO2 c-TiO2->mp-TiO2 Perovskite Perovskite mp-TiO2->Perovskite Carbazole HTM Carbazole HTM Perovskite->Carbazole HTM Gold Electrode Gold Electrode Carbazole HTM->Gold Electrode

Caption: Schematic of a conventional (n-i-p) perovskite solar cell architecture.

Workflow for ISOS Stability Testing Device_Fabrication Fabricate Perovskite Solar Cell Initial_Characterization Measure Initial Photovoltaic Parameters (PCE, Voc, Jsc, FF) Device_Fabrication->Initial_Characterization Stress_Condition Apply Stress Condition (ISOS-D or ISOS-L) Initial_Characterization->Stress_Condition Periodic_Measurement Periodically Measure Photovoltaic Parameters Stress_Condition->Periodic_Measurement Periodic_Measurement->Stress_Condition Continue for specified duration Data_Analysis Analyze Data and Determine T80 Lifetime Periodic_Measurement->Data_Analysis

Caption: A generalized workflow for conducting ISOS stability tests on perovskite solar cells.

References

Spectroscopic Data Validation for 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Data Comparison

The validation of 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole can be effectively achieved by comparing its spectroscopic data with those of its constituent precursors: 3,6-Dibromo-9H-carbazole and 9-(4-bromophenyl)-9H-carbazole. This comparative approach allows for the assignment of signals and the confirmation of the final molecular structure.

¹H NMR Spectroscopic Data

The following table summarizes the proton nuclear magnetic resonance (¹H NMR) chemical shifts for the precursors. These values serve as a reference for predicting the spectrum of the final product. The introduction of the 4-bromophenyl group at the 9-position is expected to influence the chemical shifts of the carbazole protons due to altered electronic effects and steric hindrance.

Compound NameKey ProtonsChemical Shift (δ, ppm)Solvent
3,6-Dibromo-9H-carbazoleH-2, H-7, H-4, H-57.53 (dd), 7.47 (d)DMSO-d₆
H-1, H-88.43 (d)
NH11.58 (s)
9-(4-bromophenyl)-9H-carbazoleCarbazole Protons7.29-7.49 (m)CDCl₃
8.14 (d)
Bromophenyl Protons7.49 (d), 7.74 (d)
¹³C NMR Spectroscopic Data

Carbon-13 nuclear magnetic resonance (¹³C NMR) data provides insight into the carbon framework of the molecule. The table below presents available data for a related precursor, which is essential for the full structural elucidation of the title compound.

Compound NameKey CarbonsChemical Shift (δ, ppm)Solvent
9-(4-Bromophenyl)-9H-carbazoleC1, C8, C4, C5, C2, C7, C3, C6, C4a, C4b, C9a, C9b, C1', C4', C2', C3', C5', C6'109.8 (C4, C5), 120.4 (C2, C7), 123.4 (C4a, C4b), 126.1 (C1, C8), 128.8 (C2', C6'), 132.8 (C3', C5'), 136.6 (C1'), 140.8 (C9a, C9b) - Note: Data is for the non-brominated carbazole core attached to the bromophenyl group. Specific data for the dibrominated carbazole core was not available.-
Mass Spectrometry Data

Mass spectrometry (MS) confirms the molecular weight and isotopic distribution of the synthesized compound. Due to the presence of three bromine atoms, the mass spectrum of this compound is expected to show a characteristic isotopic pattern. While experimental data is not available, predicted m/z values for various adducts are presented below.

Compound NameAdductPredicted m/z
This compound[M+H]⁺477.84361
[M+Na]⁺499.82555
[M-H]⁻475.82905
[M+NH₄]⁺494.87015
[M]⁺476.83578

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the general procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process: the bromination of carbazole followed by an N-arylation reaction.

  • Bromination of Carbazole to 3,6-Dibromo-9H-carbazole:

    • Carbazole is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).

    • The solution is cooled in an ice bath.

    • N-Bromosuccinimide (NBS) (2.1 equivalents) dissolved in DMF is added dropwise.

    • The reaction mixture is stirred overnight at room temperature.

    • The product is precipitated by pouring the reaction mixture into water, followed by filtration and washing.

  • N-Arylation of 3,6-Dibromo-9H-carbazole:

    • 3,6-Dibromo-9H-carbazole is reacted with 1-bromo-4-iodobenzene in the presence of a copper catalyst, a base (e.g., potassium carbonate), and a high-boiling point solvent (e.g., 1,2-dichlorobenzene).

    • The reaction mixture is heated at an elevated temperature under an inert atmosphere for several hours.

    • After cooling, the mixture is worked up by extraction and purified by column chromatography to yield the final product.

Spectroscopic Analysis Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

    • Instrumentation: Spectra are recorded on a 400 or 500 MHz NMR spectrometer.

    • Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS):

    • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.

    • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI) is used.

    • Data Acquisition: The instrument is operated in a mode to detect the molecular ion and its isotopic peaks.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic validation and the structural relationship of the target compound to its precursors.

G cluster_synthesis Synthesis Workflow cluster_validation Spectroscopic Validation Carbazole Carbazole Bromination Bromination Carbazole->Bromination NBS, DMF DibromoCarbazole DibromoCarbazole Bromination->DibromoCarbazole 3,6-Dibromo-9H-carbazole N_Arylation N_Arylation DibromoCarbazole->N_Arylation 1-bromo-4-iodobenzene, Cu catalyst NMR_Analysis NMR_Analysis DibromoCarbazole->NMR_Analysis Target Target N_Arylation->Target This compound Target->NMR_Analysis 1H & 13C NMR MS_Analysis MS_Analysis Target->MS_Analysis Mass Spec. Structure_Confirmation Structure_Confirmation NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation Bromophenyl_precursor 9-(4-bromophenyl)-9H-carbazole Bromophenyl_precursor->NMR_Analysis G cluster_target Target Molecule cluster_precursors Precursors Target This compound Precursor1 3,6-Dibromo-9H-carbazole Target->Precursor1  Carbazole Core  (Dibrominated) Precursor2 9-(4-bromophenyl)-9H-carbazole Target->Precursor2  9-Position Substituent  (Bromophenyl Group)

Safety Operating Guide

Proper Disposal of 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole, a halogenated aromatic compound. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While specific details may vary by supplier, the following general precautions for handling brominated aromatic compounds should always be observed.

Personal Protective Equipment (PPE):

Appropriate PPE is mandatory when handling this compound.

Protection TypeMinimum RequirementRecommended for High-Risk Operations
Eye/Face ANSI-approved safety goggles with side shields.Full-face shield worn over safety goggles.
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect prior to use.Double-gloving with appropriate material; consult glove compatibility charts.
Body Laboratory coat, long pants, and closed-toe shoes.Chemical-resistant apron over a lab coat.
Respiratory Work in a certified chemical fume hood.A respirator with appropriate cartridges may be necessary for emergencies or large-scale work.

Engineering Controls:

All handling and preparation for disposal of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower should be readily accessible.

II. Waste Segregation and Collection Protocol

Proper segregation of chemical waste is crucial for safety and cost-effective disposal. Halogenated organic compounds must be collected separately from non-halogenated waste streams.

Step-by-Step Collection Procedure:

  • Obtain a Designated Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., glass or polyethylene). The container must have a secure screw-top cap.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The full chemical name: "this compound"

    • The words "Halogenated Organic Waste"

    • An indication of the hazards (e.g., Toxic, Irritant)

    • The date accumulation begins.

    • The name of the principal investigator and laboratory location.

  • Waste Collection:

    • Solid Waste: Collect unreacted this compound and any contaminated disposable lab supplies (e.g., gloves, weighing paper, pipette tips) in the designated solid halogenated waste container.

    • Liquid Waste: If the compound is in solution, collect it in a designated liquid halogenated waste container. Do not mix with non-halogenated solvents.[1][2][3]

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.[4]

    • Store the container in a well-ventilated, designated satellite accumulation area within the laboratory.

    • Do not overfill the container; leave at least 10% headspace for expansion.

III. Disposal Plan and Logistics

The ultimate disposal of this compound should be handled by a licensed hazardous waste disposal company. The primary recommended disposal method for brominated compounds is high-temperature incineration in a facility equipped with appropriate emission controls.

Key Considerations for Incineration:

ParameterGuideline/Concern
Temperature High temperatures are required to ensure complete destruction.
Byproducts Thermal decomposition can produce hazardous substances, including hydrobromic acid (HBr), brominated hydrocarbons, phenols, and potentially dioxins and furans.[4]
Emission Control Incineration facilities must have scrubbers and other pollution control devices to neutralize acidic gases and capture particulate matter.[4]

Arranging for Disposal:

  • Once the waste container is nearly full (no more than 90% capacity), contact your institution's Environmental Health and Safety (EHS) office.

  • Provide the EHS office with a complete inventory of the waste container's contents.

  • Follow your institution's specific procedures for waste pickup and transfer.

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Spill: If it is safe to do so, prevent the spill from spreading by using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for chemical spills.

  • Personal Protection: Wear the appropriate PPE, including respiratory protection if vapors are present.

  • Cleanup:

    • Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.

    • Clean the spill area with an appropriate solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.

V. Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

Caption: A step-by-step workflow for the safe collection and disposal of this compound waste.

SpillResponse spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Size & Personal Risk evacuate->assess small_spill Small, Manageable Spill assess->small_spill Safe to handle large_spill Large or Uncontrolled Spill assess->large_spill Unsafe to handle ppe Don Appropriate PPE small_spill->ppe call_emergency Call Emergency Services & EHS large_spill->call_emergency contain Contain Spill with Inert Absorbent ppe->contain cleanup Collect Waste into Hazardous Waste Container contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate report Report to Supervisor & EHS decontaminate->report

Caption: Decision-making flowchart for responding to a spill of this compound.

References

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3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.